molecular formula C6H8Cl2N2O2 B1329273 1,3-Dichloro-5-ethyl-5-methylhydantoin CAS No. 89415-87-2

1,3-Dichloro-5-ethyl-5-methylhydantoin

Cat. No.: B1329273
CAS No.: 89415-87-2
M. Wt: 211.04 g/mol
InChI Key: OFTZZDZZNXTWFO-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-ethyl-5-methylhydantoin is a useful research compound. Its molecular formula is C6H8Cl2N2O2 and its molecular weight is 211.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-5-ethyl-5-methylimidazolidine-2,4-dione
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InChI

InChI=1S/C6H8Cl2N2O2/c1-3-6(2)4(11)9(7)5(12)10(6)8/h3H2,1-2H3
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InChI Key

OFTZZDZZNXTWFO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC1(C(=O)N(C(=O)N1Cl)Cl)C
Source PubChem
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Molecular Formula

C6H8Cl2N2O2
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DSSTOX Substance ID

DTXSID4035839
Record name 1,3-Dichloro-5-ethyl-5-methylhydantoin
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Molecular Weight

211.04 g/mol
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Physical Description

Dry Powder, Halohydantoins: Usually off-white solids; [Reference #1]
Record name 2,4-Imidazolidinedione, 1,3-dichloro-5-ethyl-5-methyl-
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CAS No.

89415-87-2
Record name 1,3-Dichloro-5-ethyl-5-methylhydantoin
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Record name 1,3-DICHLORO-5-ETHYL-5-METHYLHYDANTOIN
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dichloro-5-ethyl-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Dichloro-5-ethyl-5-methylhydantoin, a halogenated hydantoin (B18101) with applications as a halogenating agent and biocide. This document details the synthetic pathway from its precursor, 5-ethyl-5-methylhydantoin (B102286), and outlines key characterization parameters. The information is compiled from patent literature and chemical databases to support research and development activities.

Synthesis

The synthesis of this compound is a two-step process involving the initial formation of the hydantoin ring followed by N-chlorination.

Synthesis of the Precursor: 5-Ethyl-5-methylhydantoin

The precursor, 5-ethyl-5-methylhydantoin, can be synthesized via the Bucherer-Bergs reaction. This method involves the reaction of a ketone (2-butanone, also known as methyl ethyl ketone) with ammonium (B1175870) carbonate and potassium cyanide.[1] An alternative method described in the literature involves the reaction of methylethylketone cyanohydrin with ammonium carbonate, reportedly yielding 5-ethyl-5-methylhydantoin.

Experimental Protocol: Synthesis of 5-Ethyl-5-methylhydantoin (Adapted from Analogous Procedures)

  • In a suitable reaction vessel, combine 2-butanone (B6335102), potassium cyanide, and ammonium carbonate.

  • The reaction is typically carried out in a suitable solvent, such as aqueous ethanol.

  • Heat the reaction mixture, for example, to 60°C.[1]

  • After the reaction is complete, the 5-ethyl-5-methylhydantoin product is isolated. This may involve acidification of the reaction mixture to precipitate the product, followed by filtration, washing, and drying.

Chlorination of 5-Ethyl-5-methylhydantoin

The N-chlorination of 5-ethyl-5-methylhydantoin to yield the title compound is achieved by reacting the precursor with chlorine gas in an aqueous alkaline solution.[1][2] The pH of the reaction is a critical parameter and is controlled by the addition of a base, such as sodium hydroxide (B78521).[2] The mechanism for the chlorination of analogous 5,5-disubstituted hydantoins suggests that the N3 position is chlorinated first, followed by chlorination at the N1 position.

Experimental Protocol: Synthesis of this compound [1][2]

  • Prepare a solution of 5-ethyl-5-methylhydantoin in water.

  • Cool the solution to approximately 10°C.

  • Add a cooled (10°C) 20% aqueous solution of sodium hydroxide to the 5-ethyl-5-methylhydantoin mixture.

  • Introduce chlorine gas into the reaction mixture over a period of approximately 2.5 hours.

  • The reaction temperature should be maintained between 10°C and 30°C.[2]

  • Upon completion of the reaction, the solid product is collected by vacuum filtration.

  • The product is then washed with water and dried.

Characterization

The characterization of this compound involves the determination of its physicochemical properties and spectroscopic analysis to confirm its structure.

Physicochemical Properties

A summary of the known quantitative data for this compound and its precursor is presented in Table 1.

PropertyThis compound5-Ethyl-5-methylhydantoin
Molecular Formula C₆H₈Cl₂N₂O₂C₆H₁₀N₂O₂
Molecular Weight 211.05 g/mol [3]142.16 g/mol
Melting Point 60 - 62 °C144 - 150 °C
Appearance White to off-white powder or solidSolid
Solubility in Water 2,800 mg/L at 20°CData not available
Density 1.26 g/cm³ at 20°CData not available
Active Halogen as Cl+ 33.4%[1]Not applicable

Table 1: Physicochemical properties of this compound and its precursor.

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the carbonyl (C=O) groups in the hydantoin ring, typically in the range of 1700-1800 cm⁻¹. Other expected peaks include C-H stretching vibrations from the ethyl and methyl groups around 2850-3000 cm⁻¹ and C-N stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry should reveal a molecular ion peak ([M]⁺). Due to the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic pattern. The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks are expected to have a relative intensity ratio of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons) and a singlet for the methyl group protons. The exact chemical shifts would need to be determined experimentally. For the analogous 1,3-dichloro-5,5-dimethylhydantoin, the two methyl groups appear as a single peak.[4]

  • ¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons, the quaternary carbon at the 5-position, and the carbons of the ethyl and methyl groups.

Visualizations

Synthetic Pathway

The overall synthesis is a two-step process, starting from 2-butanone and proceeding through the 5-ethyl-5-methylhydantoin intermediate.

Synthesis_Pathway cluster_reactants1 cluster_reactants2 2-Butanone 2-Butanone MEH 5-Ethyl-5-methylhydantoin 2-Butanone->MEH Bucherer-Bergs Reaction KCN_NH42CO3 KCN, (NH₄)₂CO₃ DCEMH This compound MEH->DCEMH N-Chlorination Chlorination Cl₂, NaOH(aq)

Caption: Synthetic pathway for this compound.

Experimental Workflow for Chlorination

The following diagram illustrates the key steps in the experimental protocol for the N-chlorination of 5-ethyl-5-methylhydantoin.

Experimental_Workflow start Start dissolve Dissolve 5-ethyl-5-methylhydantoin in water start->dissolve cool1 Cool solution to 10°C dissolve->cool1 add_naoh Add 20% NaOH(aq) cool1->add_naoh add_cl2 Introduce Cl₂ gas (Control pH and Temperature) add_naoh->add_cl2 filter Vacuum filter the precipitate add_cl2->filter wash Wash with water filter->wash dry Dry the product wash->dry end End Product dry->end

Caption: Workflow for the chlorination of 5-ethyl-5-methylhydantoin.

References

1,3-Dichloro-5-ethyl-5-methylhydantoin NMR spectral analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the NMR Spectral Analysis of 1,3-Dichloro-5-ethyl-5-methylhydantoin

For researchers, scientists, and professionals in drug development, understanding the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. This guide provides a detailed analysis of the predicted NMR spectral features of this compound, a compound of interest in synthetic and medicinal chemistry. Due to the absence of direct experimental spectra in the public domain for this specific molecule, this guide leverages data from the closely related analog, 1,3-Dichloro-5,5-dimethylhydantoin, and established NMR principles to predict its spectral characteristics.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its structural analog, 1,3-Dichloro-5,5-dimethylhydantoin, and standard chemical shift increments for alkyl groups. The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₃ (methyl)~ 1.5Singlet3H
-CH₂CH₃ (ethyl methylene)~ 1.9Quartet2H
-CH₂CH₃ (ethyl methyl)~ 0.9Triplet3H

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C=O (C2 and C4)~ 170
C5~ 70
-CH₃ (methyl)~ 25
-CH₂CH₃ (ethyl methylene)~ 30
-CH₂CH₃ (ethyl methyl)~ 8

Experimental Protocol for NMR Analysis

The following is a generalized experimental protocol for acquiring high-quality NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
  • Once fully dissolved, transfer the solution to a standard 5 mm NMR tube.
  • For referencing the chemical shifts, the residual solvent peak can be used, or a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added.

2. NMR Spectrometer Setup:

  • The NMR spectra should be acquired on a spectrometer with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR to ensure adequate signal dispersion.
  • Before data acquisition, the magnetic field homogeneity should be optimized by shimming on the sample.
  • The probe should be tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.
  • Acquisition Parameters:
  • Spectral Width: ~12-16 ppm
  • Acquisition Time: 2-4 seconds
  • Relaxation Delay: 1-5 seconds
  • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
  • Acquisition Parameters:
  • Spectral Width: ~200-220 ppm
  • Acquisition Time: 1-2 seconds
  • Relaxation Delay: 2-5 seconds
  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

5. Data Processing:

  • The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
  • Perform a Fourier transform to convert the FID into the frequency domain spectrum.
  • Phase and baseline correct the spectrum.
  • Calibrate the chemical shift scale using the reference signal (solvent or TMS).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key atomic positions relevant to NMR analysis.

molecular_structure cluster_hydantoin cluster_substituents cluster_legend Legend C5 C5 N1 N1 C5->N1 CH3_group CH₃ C5->CH3_group Ethyl_group CH₂CH₃ C5->Ethyl_group C2 C2 N1->C2 Cl1 Cl N1->Cl1 N3 N3 C2->N3 O2 O C2->O2 = C4 C4 N3->C4 Cl3 Cl N3->Cl3 C4->C5 O4 O C4->O4 = C_key C = Carbon N_key N = Nitrogen O_key O = Oxygen Cl_key Cl = Chlorine Sub_key Substituents

Caption: Molecular structure of this compound.

Unveiling the Molecular Architecture: An In-depth Technical Guide to the IR Spectroscopy of 1,3-Dichloro-5-ethyl-5-methylhydantoin for Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Infrared (IR) spectroscopy for the structural elucidation of 1,3-Dichloro-5-ethyl-5-methylhydantoin. This document outlines the theoretical basis, experimental protocols, and detailed spectral interpretation necessary for the unambiguous identification and characterization of this halogenated hydantoin (B18101) derivative.

Introduction

This compound is a heterocyclic compound with potential applications in various fields, including as a disinfectant and a reagent in organic synthesis. Accurate structural confirmation is paramount for understanding its reactivity, biological activity, and for quality control purposes. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, revealing the presence of specific functional groups and bonding arrangements within a molecule. This guide will detail the expected vibrational modes of this compound and how they manifest in an IR spectrum.

Principles of IR Spectroscopy for Structure Elucidation

Infrared spectroscopy measures the interaction of infrared radiation with matter. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The frequency of vibration is dependent on the masses of the atoms in the bond, the bond strength, and the overall molecular structure. By analyzing the absorption bands in an IR spectrum, one can identify the functional groups present in a molecule, such as carbonyls (C=O), amines (C-N), alkyl groups (C-H), and carbon-halogen bonds (C-Cl).

Predicted IR Spectrum of this compound

While a publicly available experimental IR spectrum for this compound is not readily accessible, a reliable prediction of its spectrum can be made based on the known spectra of closely related compounds, such as 1,3-dichloro-5,5-dimethylhydantoin, and established correlation tables for functional group absorptions. The key vibrational modes expected for this compound are summarized in the table below.

Data Presentation: Predicted IR Absorption Bands
Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity Notes
Carbonyl (C=O)Symmetric and Asymmetric Stretching1700 - 1815StrongThe hydantoin ring contains two carbonyl groups. The presence of electron-withdrawing chlorine atoms on the nitrogen atoms will shift these absorptions to a higher frequency compared to a standard ketone.
Alkane (C-H)Stretching2850 - 3000Medium to StrongArising from the methyl and ethyl substituents at the C5 position.
Alkane (C-H)Bending1375 - 1465MediumCharacteristic bending vibrations for methyl (-CH₃) and methylene (B1212753) (-CH₂) groups.
Carbon-Nitrogen (C-N)Stretching1200 - 1350MediumVibrations of the C-N bonds within the hydantoin ring.
Carbon-Chlorine (C-Cl)Stretching600 - 800StrongThe N-Cl bonds are expected to absorb in this region. The exact position can be influenced by the molecular environment.

This table is a predictive summary based on analogous compounds and general IR correlation tables.

Experimental Protocols

To acquire an IR spectrum of this compound, which is a solid at room temperature, several established methods can be employed. The choice of method depends on the sample amount, desired spectral quality, and available equipment.

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality spectra of solid samples.

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent or translucent disc.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be collected prior to sample analysis.

Thin Solid Film Method[1]

This method is suitable for soluble, non-volatile solids.[1]

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or acetone).

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Spectral Acquisition: Mount the salt plate in the spectrometer's sample holder and collect the spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal (commonly diamond).

  • Spectral Acquisition: Apply pressure to ensure good contact between the sample and the crystal. The IR beam is directed through the crystal, and the spectrum of the sample in contact with the crystal is obtained.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structure elucidation of this compound using IR spectroscopy.

structure_elucidation_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectral Analysis cluster_interpretation Structure Confirmation Sample 1,3-Dichloro-5-ethyl- 5-methylhydantoin (Solid) PrepMethod Select Preparation Method (KBr, Thin Film, or ATR) Sample->PrepMethod PreparedSample Prepared Sample for IR Analysis PrepMethod->PreparedSample AcquireSpectrum Acquire IR Spectrum PreparedSample->AcquireSpectrum IdentifyPeaks Identify Key Absorption Bands AcquireSpectrum->IdentifyPeaks CorrelateFrequencies Correlate Frequencies to Functional Groups IdentifyPeaks->CorrelateFrequencies CompareReference Compare with Known Spectra (e.g., 1,3-dichloro-5,5-dimethylhydantoin) CorrelateFrequencies->CompareReference ProposeStructure Propose/Confirm Structure CompareReference->ProposeStructure FinalStructure Elucidated Structure of This compound ProposeStructure->FinalStructure

Caption: Workflow for IR spectroscopic structure elucidation.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of this compound. By carefully preparing the sample and analyzing the resulting spectrum, researchers can confirm the presence of the key functional groups that constitute the molecule. The characteristic strong absorptions of the two carbonyl groups, the C-H vibrations of the alkyl substituents, and the C-N and N-Cl bonds of the hydantoin ring provide a unique spectral fingerprint. This guide provides the necessary theoretical and practical framework for scientists and professionals to confidently apply IR spectroscopy in their research and development involving this and related compounds.

References

Unraveling the Molecular Breakdown: A Technical Guide to the Mass Spectrometry Fragmentation of 1,3-Dichloro-5-ethyl-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1,3-Dichloro-5-ethyl-5-methylhydantoin. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of halogenated organic compounds. Due to the absence of direct experimental data in publicly available literature for this specific compound, this guide leverages established principles of mass spectrometry, fragmentation patterns of analogous structures—primarily 1,3-Dichloro-5,5-dimethylhydantoin—and the known behavior of chlorinated organic molecules under electron ionization (EI).

Predicted Fragmentation Pattern

Under electron ionization, this compound (molecular weight: 211.05 g/mol ) is expected to undergo a series of characteristic fragmentation reactions. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments, with M+, M+2, and M+4 peaks appearing in an approximate 9:6:1 ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The primary fragmentation pathways are predicted to involve:

  • Alpha-Cleavage: The bonds adjacent to the carbonyl groups and the nitrogen atoms are susceptible to cleavage. The loss of the ethyl group (C₂H₅•) or the methyl group (CH₃•) from the C5 position is a highly probable initial fragmentation step.

  • Loss of Chlorine: Cleavage of the N-Cl bond can lead to the loss of a chlorine radical (Cl•) or a neutral chlorine molecule (Cl₂).

  • Ring Cleavage: The hydantoin (B18101) ring itself can undergo fragmentation, leading to the loss of neutral molecules such as carbon monoxide (CO), isocyanate (NCO), or combinations thereof.

A proposed fragmentation pathway is illustrated in the diagram below.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their corresponding mass-to-charge ratios (m/z), and their proposed origins. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions and observations from similar compounds.

m/z (for ³⁵Cl)Proposed Fragment IonProposed Neutral LossPredicted Relative Abundance
210/212/214[M]⁺•-Low
182/184/186[M - C₂H₅]⁺•C₂H₅Medium
196/198/200[M - CH₃]⁺•CH₃Medium
175/177[M - Cl]⁺•ClHigh
140[M - 2Cl]⁺2•ClMedium
147/149[M - C₂H₅ - Cl]⁺•C₂H₅, •ClHigh
161/163[M - CH₃ - Cl]⁺•CH₃, •ClMedium
112[M - C₂H₅ - Cl - CO]⁺•C₂H₅, •Cl, COLow
84[M - C₂H₅ - Cl - 2CO]⁺•C₂H₅, •Cl, 2COLow
69[C₄H₅N₂O]⁺C₂H₃Cl₂NOLow
56[C₃H₄N]⁺C₃H₄Cl₂N₂O₂Low
41[C₃H₅]⁺C₃H₃Cl₂N₂O₂Low

Experimental Protocols

While a specific protocol for this compound is not available, the following general Gas Chromatography-Mass Spectrometry (GC-MS) methodology is recommended for its analysis.

1. Sample Preparation:

  • Dissolve a small quantity (approximately 1 mg) of this compound in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (1 mL).

  • Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (e.g., 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode for optimal sensitivity.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-350.

  • Scan Rate: 2 scans/second.

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak.

  • Analyze the fragmentation pattern, paying close attention to the characteristic isotopic clusters for chlorine-containing ions, to confirm the structure of the compound.

Visualization of Fragmentation Pathway

The logical flow of the predicted fragmentation of this compound is depicted in the following diagram.

Fragmentation_Pathway M This compound [M]⁺• (m/z 210) F1 [M - C₂H₅]⁺ (m/z 182) M->F1 - •C₂H₅ F2 [M - CH₃]⁺ (m/z 196) M->F2 - •CH₃ F3 [M - Cl]⁺ (m/z 175) M->F3 - •Cl F4 [M - C₂H₅ - Cl]⁺ (m/z 147) F1->F4 - •Cl F5 [M - CH₃ - Cl]⁺ (m/z 161) F2->F5 - •Cl F3->F4 - •C₂H₅ F3->F5 - •CH₃ F6 [M - 2Cl]⁺ (m/z 140) F3->F6 - •Cl F7 Further Fragments F4->F7 - CO, etc. F5->F7 - CO, etc. F6->F7 - CO, etc.

Caption: Predicted EI fragmentation pathway of this compound.

A Technical Guide to the Computational Modeling of 1,3-Dichloro-5-ethyl-5-methylhydantoin (DCHEM) Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dichloro-5-ethyl-5-methylhydantoin (DCHEM) is a potent N-halamine compound recognized for its efficacy as a halogenating and oxidizing agent. As a member of the hydantoin (B18101) family, it shares structural similarities with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), a widely studied compound in organic synthesis and disinfection.[1] This technical guide outlines a comprehensive framework for the computational modeling of DCHEM reactivity. In the absence of direct computational studies on DCHEM, this document leverages established theoretical principles and experimental data from its close analog, DCDMH, to propose robust modeling strategies. This guide is intended to provide researchers, scientists, and professionals in drug development with the necessary theoretical background, proposed computational workflows, and relevant experimental protocols to investigate and predict the chemical behavior of DCHEM. The methodologies described herein are crucial for optimizing reaction conditions, understanding reaction mechanisms, and exploring the potential applications of this versatile reagent.

Introduction to DCHEM and its Reactivity

This compound (DCHEM) is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups, with two active chlorine atoms attached to the nitrogens.[1] Its chemical formula is C₆H₈Cl₂N₂O₂.[2] The primary utility of DCHEM as an oxidizing and disinfecting agent stems from its reactivity in aqueous environments, where it undergoes hydrolysis to release active chlorine species.[1] These species, such as hypochlorous acid (HOCl) and its protonated form (H₂OCl⁺), are potent electrophiles that drive the compound's halogenating and oxidizing capabilities.[1][3]

The reactivity of DCHEM is considered comparable to that of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).[1] Both compounds serve as stable, solid sources of electrophilic chlorine ("Cl⁺"), offering advantages in handling and reactivity control over gaseous chlorine.[1] The primary reaction mechanism for oxidation involves the transfer of a chloronium ion (Cl⁺) or its hydrated forms to a substrate.[1]

Computational Modeling Approaches

A multi-faceted computational approach is recommended to fully elucidate the reactivity of DCHEM, combining quantum mechanics and molecular dynamics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical method for understanding the electronic properties and reactivity of molecules.[4] For DCHEM, DFT calculations can provide insights into its geometry, electronic structure, and susceptibility to nucleophilic attack. Key parameters that can be calculated include:

  • Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

  • Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The energy and shape of the LUMO can indicate the most likely sites for nucleophilic attack.

  • Molecular Electrostatic Potential (MESP): MESP maps reveal the charge distribution on the molecule's surface, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. The areas of positive potential near the chlorine atoms are expected to be the primary sites for electrophilic attack.

  • Conceptual DFT Reactivity Descriptors: These descriptors quantify the chemical reactivity of a molecule. Important descriptors include:

    • Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

    • Chemical Hardness (η): Measures the resistance to a change in electron distribution.

    • Electrophilicity Index (ω): A global measure of a molecule's electrophilic character.

    • Fukui Functions: Identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

A proposed workflow for DFT analysis of DCHEM is presented below.

DFT_Workflow DFT Analysis Workflow for DCHEM start Define DCHEM Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc transition_state Transition State Search (for specific reactions) geom_opt->transition_state single_point Single Point Energy Calculation (Higher Level of Theory) freq_calc->single_point properties Calculate Properties: - HOMO/LUMO - MESP - Mulliken Charges single_point->properties reactivity Calculate Reactivity Descriptors: - Chemical Potential (μ) - Hardness (η) - Electrophilicity (ω) - Fukui Functions single_point->reactivity end Analyze and Interpret Results properties->end reactivity->end irc Intrinsic Reaction Coordinate (IRC) (Verify Transition State) transition_state->irc activation_energy Calculate Activation Energy irc->activation_energy activation_energy->end

DFT Analysis Workflow for DCHEM
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can explore the dynamic behavior of DCHEM in different environments.[1][5] MD simulations are particularly useful for:

  • Conformational Analysis: Investigating the preferred conformations of the ethyl and methyl groups on the hydantoin ring and how these affect the accessibility of the reactive chlorine atoms.[1]

  • Solvent Effects: Simulating DCHEM in an aqueous environment to understand the hydrolysis process, including the interaction with water molecules leading to the release of active chlorine species.

  • Intermolecular Interactions: Modeling the interaction of DCHEM with various substrates to understand the initial steps of a reaction.

Key Reaction Mechanisms and Their Computational Modeling

The primary reactions of DCHEM are oxidation and halogenation, both of which are initiated by the electrophilic nature of its chlorine atoms.

Hydrolysis Pathway

In aqueous solution, DCHEM hydrolyzes to release active chlorine species, which are the primary oxidizing and halogenating agents.[1][6] This process can be modeled computationally to understand the energetics and mechanism.

Hydrolysis_Pathway Hydrolysis of DCHEM in Aqueous Media DCHEM DCHEM (this compound) Intermediate Monochloro-hydantoin DCHEM->Intermediate + H₂O - HOCl H2O H₂O HOCl HOCl (Hypochlorous Acid) Intermediate->HOCl + H₂O H2OCl_plus H₂OCl⁺ (Protonated HOCl) HOCl->H2OCl_plus + H⁺ H_plus H⁺

Hydrolysis of DCHEM in Aqueous Media
Oxidation of Alcohols

DCHEM and its analogs are effective for the oxidation of alcohols to aldehydes and ketones.[7][8] A plausible mechanism involves the formation of a complex between the alcohol and an active chlorine species, followed by the rate-determining step of hydride abstraction.[7]

α-Halogenation of Ketones

N-chlorinated hydantoins are widely used for the α-chlorination of carbonyl compounds.[1] The reaction can be catalyzed by Lewis acids.[9]

Proposed Experimental Protocols for Model Validation

Computational models must be validated against experimental data. The following protocols, adapted from studies on DCDMH, can be applied to DCHEM.

General Kinetic Measurement Protocol

Kinetic studies are essential for determining reaction rates and orders, which can be compared with computationally derived activation energies.

Procedure:

  • All reagents and solvents should be of analytical grade. A stock solution of DCHEM is prepared and standardized iodometrically.[6]

  • The reaction is typically carried out under pseudo-first-order conditions, with a large excess of the substrate relative to DCHEM.[3][7]

  • Requisite volumes of the substrate solution, solvent (e.g., aqueous acetic acid), and any catalysts are placed in a thermostatically controlled reaction vessel.[6][7][10]

  • The reaction is initiated by adding the DCHEM solution.

  • The progress of the reaction is monitored by withdrawing aliquots at regular intervals and determining the concentration of unreacted DCHEM, typically by iodometric titration.[7][10]

  • Pseudo-first-order rate constants (k_obs) are determined from the slope of the linear plot of log[DCHEM] versus time.[6]

Protocol for Oxidation of an Unsaturated Alcohol

This protocol is adapted from the oxidation of unsaturated alcohols by DCDMH.[7]

  • Reagents: DCHEM, unsaturated alcohol (e.g., cinnamyl alcohol), acetic acid, water, potassium iodide, sodium thiosulfate, starch indicator.

  • Conditions: The reaction is carried out in an aqueous acetic acid medium at a constant temperature (e.g., 308 K).

  • Monitoring: The disappearance of DCHEM is monitored by iodometric titration.[7]

Protocol for α-Chlorination of a Ketone

This protocol is based on the Lewis acid-catalyzed α-halogenation of ketones using DCDMH.[9]

  • Reagents: DCHEM, ketone (e.g., acetophenone), Lewis acid catalyst (e.g., Cu(OTf)₂), solvent (e.g., acetonitrile).

  • Procedure: The ketone and catalyst are dissolved in the solvent, and DCHEM is added portion-wise. The reaction is stirred at a specified temperature until completion.

  • Analysis: The product can be isolated by chromatography and characterized by spectroscopic methods (NMR, IR, MS).

Data Presentation for Model Comparison

To facilitate the comparison between computational predictions and experimental results, quantitative data should be summarized in a structured format.

Table 1: Comparison of Calculated and Experimental Activation Energies
ReactionSubstrateComputational MethodCalculated E_a (kJ/mol)Experimental E_a (kJ/mol)
OxidationSecondary AlcoholDFT (e.g., B3LYP)To be determinedTo be determined
α-ChlorinationKetoneDFT (e.g., B3LYP)To be determinedTo be determined
HydrolysisWaterDFT (e.g., B3LYP)To be determinedTo be determined
Table 2: Experimental Kinetic Data for DCHEM Reactions (Hypothetical)
Substrate[DCHEM]₀ (mol/L)[Substrate]₀ (mol/L)Temperature (K)k_obs (s⁻¹)
Cinnamyl Alcohol1.0 x 10⁻³1.0 x 10⁻²308To be determined
Acetophenone1.0 x 10⁻³1.0 x 10⁻²298To be determined
Table 3: Calculated Reactivity Descriptors for DCHEM (Hypothetical)
DescriptorValue (eV)
HOMO EnergyTo be determined
LUMO EnergyTo be determined
HOMO-LUMO GapTo be determined
Chemical Potential (μ)To be determined
Chemical Hardness (η)To be determined
Electrophilicity Index (ω)To be determined

Conclusion

While direct computational studies on this compound are currently lacking in the scientific literature, a robust framework for its computational modeling can be established based on well-understood theoretical principles and extensive experimental data available for its close analog, DCDMH. The combined application of Density Functional Theory and Molecular Dynamics simulations will provide a comprehensive understanding of DCHEM's electronic structure, conformational dynamics, and reaction mechanisms. The validation of these computational models with targeted experimental studies, as outlined in this guide, will be crucial for accurately predicting its reactivity and expanding its applications in organic synthesis and beyond. This integrated computational and experimental approach will pave the way for a deeper understanding of this important class of N-halamine reagents.

References

Solubility profile of 1,3-Dichloro-5-ethyl-5-methylhydantoin in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dichloro-5-ethyl-5-methylhydantoin in common organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages solubility data for the structurally similar analogue, 1,3-Dichloro-5,5-dimethylhydantoin, to provide a reliable estimation of its solubility profile. This document also outlines detailed experimental protocols for solubility determination and presents a logical workflow for its chemical synthesis.

Executive Summary

This compound is a halogenated derivative of hydantoin, recognized for its utility as a disinfectant and biocide. Its efficacy in various applications is intrinsically linked to its solubility in different solvent systems. This guide offers a detailed examination of its solubility, presenting available quantitative data and extrapolated information to aid researchers in its handling and application. The provided experimental protocols offer a standardized approach to determining solubility, ensuring reproducibility of results.

Solubility Data

The following table summarizes the available solubility data for 1,3-Dichloro-5,5-dimethylhydantoin, which can be used as a proxy for this compound.

SolventChemical ClassSolubility ( g/100g ) at 25 °C[1]Qualitative Solubility[2]
Methylene ChlorideChlorinated Hydrocarbon30.0Freely Soluble
ChloroformChlorinated Hydrocarbon14.0Freely Soluble
Carbon TetrachlorideChlorinated Hydrocarbon12.5Freely Soluble
BenzeneAromatic Hydrocarbon9.2Soluble
EtherEtherNot AvailableSoluble
AlcoholAlcoholNot AvailableSoluble
WaterProtic Solvent0.21Sparingly Soluble

Experimental Protocols

A standardized protocol is crucial for the accurate and reproducible determination of solubility. The following outlines a general method for determining the solubility of a solid organic compound like this compound in an organic solvent.

Equilibrium Solubility Method

This method involves saturating a solvent with the solute and then quantifying the dissolved amount.

Materials:

  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, chloroform)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of each organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

    • Analyze the filtered saturated solutions and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the solute in the saturated solutions from the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in grams of solute per 100 grams of solvent ( g/100g ) or other desired units.

Visualizations

General Synthesis Workflow

The synthesis of this compound typically follows a two-step process: the formation of the 5-ethyl-5-methylhydantoin (B102286) precursor, followed by N-chlorination.

G General Synthesis Workflow cluster_0 Step 1: Hydantoin Formation cluster_1 Step 2: N-Chlorination A Methyl Ethyl Ketone D 5-Ethyl-5-methylhydantoin A->D Bucherer-Bergs Reaction B Potassium Cyanide B->D Bucherer-Bergs Reaction C Ammonium Carbonate C->D Bucherer-Bergs Reaction F This compound D->F Chlorination in Alkaline Solution E Chlorinating Agent (e.g., t-BuOCl or Cl2 gas) E->F

Caption: General Synthesis Workflow for this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol section.

G Experimental Workflow for Solubility Determination A Add Excess Solute to Solvent B Equilibrate at Constant Temperature (e.g., 24-48h shaking) A->B C Centrifuge to Separate Solid B->C D Filter Supernatant (0.45 µm filter) C->D F Analyze Samples and Standards (HPLC or UV-Vis) D->F E Prepare Standard Solutions E->F G Construct Calibration Curve F->G H Determine Concentration of Saturated Solution G->H I Calculate Solubility H->I

Caption: Experimental Workflow for Determining Solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound. While direct quantitative data remains limited, the information extrapolated from its close analogue, 1,3-Dichloro-5,5-dimethylhydantoin, offers valuable insights for researchers and professionals in the field. The detailed experimental protocol and workflows presented herein provide a robust framework for conducting further solubility studies and for the synthesis of this compound, ensuring consistency and accuracy in future research and development endeavors.

References

Physical and chemical properties of 1,3-Dichloro-5-ethyl-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3-Dichloro-5-ethyl-5-methylhydantoin. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental context, and visual representation of key processes.

Core Physical and Chemical Properties

This compound is a halogenated hydantoin (B18101) derivative. The following tables summarize its key physical and chemical properties.

Table 1: General and Physical Properties

PropertyValueSource(s)
IUPAC Name 1,3-dichloro-5-ethyl-5-methylimidazolidine-2,4-dione[1]
CAS Number 89415-87-2[2]
Molecular Formula C₆H₈Cl₂N₂O₂[1]
Molecular Weight 211.05 g/mol [1]
Appearance White to off-white powder/solid[3]
Melting Point 44.5 - 48 °C[4]
Boiling Point > 60 °C at 101.3 kPa
Density 1.26 g/cm³ at 20 °C
Vapor Pressure 5.3 Pa at 20 °C; 8.5 Pa at 25 °C

Table 2: Solubility and Reactivity

PropertyValueSource(s)
Water Solubility 2800 mg/L at 20 °C and pH 3.6
Reactivity Reacts with water to release active chlorine. Strong oxidizing agent.[2]
Stability Sensitive to moisture.[5]

Spectral Data

Table 3: Spectral Data for 1,3-Dichloro-5,5-dimethylhydantoin

Spectrum TypeKey Peaks/SignalsSource(s)
¹H NMR A single peak is expected for the two methyl groups.[6]
¹³C NMR Signals for the methyl carbons, the quaternary carbon, and the carbonyl carbons are expected.[7]
IR Spectroscopy Characteristic peaks for C=O (carbonyl) and C-N bonds are expected.[8][9]
Mass Spectrometry Molecular ion peak and fragmentation patterns corresponding to the loss of chlorine and other moieties.[10]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step process: the synthesis of the precursor 5-ethyl-5-methylhydantoin, followed by its chlorination.

Step 1: Synthesis of 5-ethyl-5-methylhydantoin

A common method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.

  • Materials: 2-butanone, potassium cyanide, ammonium (B1175870) carbonate, water, hydrochloric acid.

  • Procedure:

    • In a suitable reaction vessel, a mixture of 2-butanone, potassium cyanide, and ammonium carbonate is prepared in an aqueous solution.

    • The mixture is heated, typically around 60°C, and stirred for several hours to allow the reaction to proceed.

    • After the reaction is complete, the solution is cooled.

    • The pH of the solution is carefully adjusted with hydrochloric acid to precipitate the 5-ethyl-5-methylhydantoin.

    • The precipitated product is collected by filtration, washed with cold water, and dried.

Step 2: Chlorination of 5-ethyl-5-methylhydantoin

The synthesized hydantoin is then chlorinated to yield the final product.

  • Materials: 5-ethyl-5-methylhydantoin, chlorine gas, sodium hydroxide (B78521) solution (e.g., 20%).

  • Procedure:

    • 5-ethyl-5-methylhydantoin is dissolved in an aqueous solution.

    • The solution is cooled to a temperature between 15-25°C.

    • Chlorine gas is bubbled through the solution while the pH is maintained between 7.0 and 7.5 by the controlled addition of a sodium hydroxide solution.

    • The reaction is monitored until the desired degree of chlorination is achieved.

    • The precipitated this compound is collected by filtration, washed with water, and dried under vacuum.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of chloroform (B151607) and hexanes.[11]

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be determined using reverse-phase HPLC.[12]

  • Column: A C18 column (e.g., Newcrom R1) is suitable for separation.[12]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), is typically used.[12]

  • Detection: UV detection at a suitable wavelength.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare the sample solution by dissolving the compound in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Analyze the resulting chromatograms to determine the retention time and peak area of the compound.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Mandatory Visualizations

Synthesis_and_Chlorination cluster_synthesis Synthesis of 5-ethyl-5-methylhydantoin cluster_chlorination Chlorination 2-Butanone 2-Butanone Reaction1 Bucherer-Bergs Reaction 2-Butanone->Reaction1 KCN Potassium Cyanide KCN->Reaction1 (NH4)2CO3 Ammonium Carbonate (NH4)2CO3->Reaction1 EMH 5-ethyl-5-methylhydantoin Reaction1->EMH EMH_input 5-ethyl-5-methylhydantoin Cl2 Chlorine Gas Reaction2 Chlorination Reaction Cl2->Reaction2 NaOH Sodium Hydroxide (aq) NaOH->Reaction2 DCEMH This compound Reaction2->DCEMH EMH_input->Reaction2

Caption: Synthesis and Chlorination Workflow

Hydrolysis_Mechanism DCEMH 1,3-Dichloro-5-ethyl- 5-methylhydantoin Hydrolysis Hydrolysis DCEMH->Hydrolysis H2O Water H2O->Hydrolysis HOCl Hypochlorous Acid (Active Chlorine) Hydrolysis->HOCl EMH 5-ethyl-5-methylhydantoin Hydrolysis->EMH Chlorination Chlorination of Substrate HOCl->Chlorination Chlorinated_Substrate Chlorinated Product Chlorination->Chlorinated_Substrate HCl HCl Chlorination->HCl Substrate Organic Substrate Substrate->Chlorination

Caption: Mechanism of Action as a Chlorinating Agent

References

Technical Guide: 1,3-Dichloro-5-ethyl-5-methylhydantoin (CAS 89415-87-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical Properties

1,3-Dichloro-5-ethyl-5-methylhydantoin, identified by CAS number 89415-87-2, is a heterocyclic organic compound.[1][2][3] It belongs to the N-halamine class of biocides, which are characterized by one or more nitrogen-halogen covalent bonds.[4] This compound is structurally analogous to other halogenated hydantoins used as disinfectants, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH).[5]

Synonyms: Dichloro-5-ethyl-5-methylhydantoin, 1,3-dichloro-5-ethyl-5-methylimidazolidine-2,4-dione[3][6]

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₈Cl₂N₂O₂[1][7]
Molecular Weight 211.05 g/mol [1][2]
Physical State Solid, powder[6]
Melting Point 60 - 62 °C[6]
Boiling Point > 60 °C at 101.3 kPa[6]
Water Solubility 2,800 mg/L at 20 °C[6]
Vapor Pressure 5.3 Pa at 20 °C; 8.5 Pa at 25 °C[6]
Density 1.26 g/cm³ at 20 °C[6]

Mechanism of Action: Biocidal Activity

The primary function of this compound as a biocide stems from its ability to act as a halogen-donating agent.[5] In aqueous environments, the compound undergoes hydrolysis, leading to the release of hypochlorous acid (HOCl), a potent antimicrobial agent.[5][8] The hydantoin (B18101) structure stabilizes the chlorine atoms, allowing for a controlled and sustained release.[5]

The biocidal action of N-halamines like this compound can occur through two main pathways:

  • Release of Free Chlorine: The slow release of hypochlorous acid into the surrounding environment, which then acts as a disinfectant.

  • Direct Contact: The direct transfer of an oxidative halogen atom from the N-halamine molecule to the surface of a microorganism, leading to its inactivation.[9][10] This interaction often targets biological receptors such as thiol or amino groups on the bacterial cell surface.[10]

Biocidal_Mechanism cluster_hydrolysis Hydrolysis in Aqueous Environment cluster_action Antimicrobial Action DCDEMH 1,3-Dichloro-5-ethyl- 5-methylhydantoin (DCDEMH) HOCl Hypochlorous Acid (HOCl) (Active Biocide) DCDEMH->HOCl + H₂O MCDEMH Monochloro-5-ethyl- 5-methylhydantoin DCDEMH->MCDEMH + H₂O Microorganism Microorganism DCDEMH->Microorganism Direct halogen transfer H2O Water (H₂O) HOCl->Microorganism Oxidation of cellular components Inactivation Cell Inactivation/ Death Microorganism->Inactivation

Hydrolysis and biocidal action of this compound.

Experimental Data: Toxicity Profile

The toxicological profile of this compound has been evaluated through various studies. The following tables summarize the key quantitative data available.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD₅₀Rat (male/female)Oral579 mg/kg bw[6]
LD₅₀Rabbit (male/female)Dermal> 20,000 mg/kg bw[6]
LC₅₀RatInhalation0.3 mg/L air[6]
Ecotoxicity
EndpointSpeciesDurationValueReference
LC₅₀Oncorhynchus mykiss (Rainbow trout)96 h1.1 mg/L[6]
EC₅₀Aquatic crustacea (Daphnia sp.)48 h0.95 mg/L[6]
EC₅₀Pseudokirchneriella subcapitata (Algae)72 h0.12 mg/L[6]
Carcinogenicity

Based on evaluations by the U.S. Environmental Protection Agency (EPA), this compound is classified as "Not Likely to Be Carcinogenic to Humans".[11][12] This classification is often based on animal studies showing a lack of carcinogenic effect in multiple species and sexes.[11]

Experimental Protocols

Detailed experimental protocols for the toxicity studies of this compound are not publicly available in full. However, these studies are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The methodologies described below are based on these standard protocols.

Generalized Workflow for Acute Toxicity Testing

Acute_Toxicity_Workflow Start Test Substance Characterization Animal_Prep Animal Acclimatization & Selection (e.g., Rats, Rabbits) Start->Animal_Prep Dosing Dose Administration (Oral, Dermal, or Inhalation) Animal_Prep->Dosing Observation Observation Period (Typically 14 days) - Clinical signs - Body weight - Mortality Dosing->Observation Necropsy Gross Necropsy of all animals Observation->Necropsy Data_Analysis Data Analysis (e.g., Calculation of LD₅₀/LC₅₀) Necropsy->Data_Analysis End Hazard Classification & Reporting Data_Analysis->End

A generalized workflow for conducting an acute toxicity study.
Acute Oral Toxicity (Based on OECD Guideline 401)

  • Test Animals: Healthy, young adult rodents (typically rats), fasted prior to administration. At least 5 animals of the same sex are used per dose level.[9]

  • Dose Administration: The test substance is administered in graduated doses to several groups of animals, with one dose per group. Administration is typically done by gavage.[9]

  • Observation Period: Animals are observed for a minimum of 14 days. Observations include monitoring for signs of toxicity such as tremors, convulsions, salivation, diarrhea, lethargy, and coma. The time of death is recorded.[9]

  • Data Collection: Body weights are recorded before administration, weekly thereafter, and at the time of death.[9]

  • Pathology: A gross necropsy is performed on all animals, and any pathological changes are recorded.[9]

  • Endpoint: The LD₅₀ (median lethal dose) is calculated, which is the statistically estimated dose that is expected to cause death in 50% of the tested animals.

Acute Dermal Toxicity (Based on OECD Guideline 402)
  • Test Animals: Healthy, young adult animals (rats or rabbits) with healthy, intact skin. Groups of animals of a single sex are used.[4][5]

  • Dose Administration: The test substance is applied uniformly over a shaved area of the skin (approximately 10% of the body surface area) and held in contact with a porous gauze dressing for a 24-hour exposure period.[2][4]

  • Observation Period: Following the exposure period, the residual substance is removed, and the animals are observed for at least 14 days for signs of toxicity and mortality.[2][5]

  • Data Collection: Skin reactions (erythema, edema) are evaluated, and body weights are monitored.[2]

  • Pathology: All animals undergo a gross necropsy at the end of the observation period.[5]

  • Endpoint: The LD₅₀ is determined.

Acute Inhalation Toxicity (Based on OECD Guideline 403)
  • Test Animals: Healthy, young adult rodents (typically rats).[1][10]

  • Exposure: Animals are exposed to the test substance, which may be a gas, vapor, or aerosol, for a defined period (usually 4 hours) in an inhalation chamber.[3][10] At least three concentrations are typically tested.[1]

  • Observation Period: The animals are observed for at least 14 days.[1][10]

  • Data Collection: Observations for signs of toxicity, body weight changes, and mortality are recorded.[1]

  • Pathology: A gross necropsy is performed on all animals.[1]

  • Endpoint: The LC₅₀ (median lethal concentration) is calculated, which is the concentration of the chemical in the air that is expected to kill 50% of the test animals during the defined exposure time.[3]

Ecotoxicity Testing Protocols
  • Fish, Acute Toxicity Test (Based on OECD Guideline 203): Fish (e.g., Rainbow trout) are exposed to the test substance in a geometric series of concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC₅₀.[13][14]

  • Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202): Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours to calculate the EC₅₀ (median effective concentration for immobilization).[15]

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Based on OECD Guideline 201): Exponentially growing cultures of algae are exposed to various concentrations of the test substance for 72 hours. The inhibition of growth is measured to determine the EC₅₀ for growth rate.[16][17]

Synthesis and Applications

Synthesis
Applications

The primary application of this compound is as a biocide and disinfectant.[5] Its uses include:

  • Water Treatment: It is used to control microbial growth in swimming pools, spas, and industrial water systems.

  • Disinfectant: As a source of stable chlorine, it can be used in the formulation of disinfectants and sanitizers.[5]

  • Organic Synthesis: N-chlorinated hydantoins are effective reagents for chlorination reactions in organic synthesis, such as the α-chlorination of carbonyl compounds.[5][8]

  • Antimicrobial Surfaces: There is research into incorporating N-halamine compounds into polymers to create antimicrobial surfaces for applications in healthcare, food packaging, and water purification.[9]

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also toxic if inhaled and very toxic to aquatic life.[6]

  • Handling Precautions: When handling this compound, appropriate personal protective equipment should be worn, including safety goggles, chemical-resistant gloves, and respiratory protection if dust is generated. It should be handled in a well-ventilated area.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from combustible materials.[6]

References

Crystal Structure Analysis of Substituted Hydantoins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the crystal structure analysis of substituted hydantoins.

Introduction

Hydantoin (B18101), a five-membered heterocyclic scaffold (imidazolidine-2,4-dione), is a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticonvulsant, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] Prominent drugs such as Phenytoin, Nilutamide, and Enzalutamide feature the hydantoin core, highlighting its significance in drug design.[1][4] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the nature of substituents at the N-1, N-3, and C-5 positions.[2]

Crystal structure analysis, primarily through single-crystal X-ray diffraction, provides the most precise information about the molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the packing of molecules in the solid state. This data is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and predicting the physicochemical properties of drug candidates. This guide details the methodologies for determining and analyzing the crystal structures of substituted hydantoins, presents key structural data, and illustrates the logical workflows involved.

Methodology for Crystal Structure Determination

The definitive method for elucidating the three-dimensional structure of hydantoin derivatives is single-crystal X-ray crystallography.[5][6] The process involves a series of steps from material synthesis to the final structural analysis.

Experimental Protocols

  • Synthesis and Crystallization:

    • Synthesis: Substituted hydantoins can be synthesized through various established methods, such as the Bucherer-Bergs reaction, the Urech hydantoin synthesis, or domino condensation/cyclization processes.[7][8] The choice of synthetic route depends on the desired substitution pattern.

    • Purification: The synthesized compound must be purified to a high degree, typically using column chromatography or recrystallization, to remove impurities that can inhibit crystal growth.

    • Crystal Growth: Growing single crystals of sufficient size and quality is a critical and often challenging step.[9] A common technique is the slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents.[9] The solution is left undisturbed in a vial, allowing the solvent to evaporate over days or weeks, which can lead to the formation of well-ordered crystals.[9]

  • Single-Crystal X-ray Diffraction (SC-XRD):

    • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[10] The crystal is often flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.[11]

    • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles.[9] As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots that is recorded on a detector.[9]

    • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors.[10]

  • Structure Solution and Refinement:

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the atoms in the crystal lattice.

    • Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, typically monitored by R-factors.[12] Hydrogen atoms are often placed in calculated positions.

The overall workflow from synthesis to final structural deposition is a systematic process requiring careful execution at each stage.

G General Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Determination & Analysis cluster_output Output synthesis Synthesis of Substituted Hydantoin purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection data_processing Data Processing (Indexing & Integration) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis (CIF File) refinement->validation deposition Database Deposition (e.g., CSD) validation->deposition

General Workflow for Crystal Structure Analysis

Analysis and Interpretation of Crystal Structures

Once the structure is solved and refined, a wealth of information can be extracted.

  • Molecular Geometry: Precise bond lengths, bond angles, and torsion angles define the exact conformation of the hydantoin derivative in the solid state. This is crucial for comparing with computational models and understanding conformational preferences.[13]

  • Stereochemistry: X-ray crystallography unambiguously determines the absolute configuration of chiral centers, such as the C-5 position in many hydantoin derivatives.[3]

  • Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. In hydantoins, N-H···O hydrogen bonds between the amine donors and carbonyl acceptors are particularly important, often forming predictable patterns or "supramolecular synthons".[5][11] These interactions influence crystal stability, solubility, and other physical properties.

  • Computational Analysis:

    • Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions within the crystal. It provides insights into the types of contacts (e.g., H···H, O···H) and their relative contributions to the overall crystal packing.[5][14]

    • Conformational Analysis: Computational methods, in conjunction with crystal structure data, can explore the conformational landscape of the molecule, identifying low-energy conformers that may be relevant for biological activity.[7][13]

Case Studies: Crystallographic Data of Substituted Hydantoins

The following tables summarize crystallographic data for several representative substituted hydantoin derivatives reported in the literature.

Table 1: 5,5-Disubstituted Hydantoin Derivatives

Compound Name Molecular Formula Crystal System Space Group Unit Cell Parameters Reference
5,5-Dipropylhydantoin C₉H₁₆N₂O₂ Monoclinic P2₁/c a=10.02 Å, b=10.59 Å, c=10.23 Å, β=107.03° [5]
5,5-Dibutylhydantoin C₁₁H₂₀N₂O₂ Monoclinic P2₁/c a=12.23 Å, b=10.15 Å, c=10.45 Å, β=106.84° [5]

| 5-Methyl-5-phenylhydantoin | C₁₀H₁₀N₂O₂ | Orthorhombic | P2₁2₁2₁ | Not explicitly stated in abstract |[11] |

Table 2: Hydantoin-Amino Acid Conjugates

Compound Name Molecular Formula Crystal System Space Group Unit Cell Parameters Reference
Hydantoin-L-proline C₆H₈N₂O₂ Orthorhombic P2₁2₁2₁ a=7.136 Å, b=8.009 Å, c=11.378 Å [11][15]
Hydantoin-L-aspartic acid C₅H₆N₂O₄ Orthorhombic P2₁2₁2₁ a=7.597 Å, b=8.591 Å, c=9.447 Å [14]

| Hydantoin-D,L-valine | C₆H₁₀N₂O₂ | Tetragonal | I4/m | a=15.554 Å, c=6.623 Å |[14] |

Structure-Activity Relationship (SAR) and Drug Design

The structural data from crystallography is pivotal for drug development. For instance, many hydantoin-based anticonvulsants act by blocking voltage-gated sodium channels in neurons.[16] The crystal structure reveals the precise spatial arrangement of the pharmacophoric elements—typically two hydrophobic groups (e.g., phenyl rings at C-5) and a hydrogen-bonding domain (the hydantoin ring)—that are essential for binding to the channel.[16] This knowledge allows for the rational design of new derivatives with improved potency and selectivity.

G Mechanism of Action of Anticonvulsant Hydantoins cluster_membrane Neuronal Membrane channel_open Voltage-Gated Na+ Channel (Open) action_potential Excessive Neuronal Firing (Seizure) channel_open->action_potential Leads to channel_blocked Voltage-Gated Na+ Channel (Blocked) no_action_potential Reduced Neuronal Firing (Seizure Control) channel_blocked->no_action_potential Prevents Na+ Influx hydantoin Hydantoin Drug (e.g., Phenytoin) hydantoin->channel_blocked Binds & Blocks na_ion Na+ Ions na_ion->channel_open Influx action_potential->p1

Mechanism of Action of Anticonvulsant Hydantoins

Crystal structure analysis is an indispensable tool in the study of substituted hydantoins. It provides definitive structural evidence that underpins our understanding of their chemical behavior and biological function. The detailed insights into molecular conformation and intermolecular interactions are critical for medicinal chemists and drug development professionals aiming to design next-generation therapeutics based on this privileged scaffold. By integrating high-resolution structural data with computational and biological studies, the full potential of the hydantoin core can be realized.

References

Theoretical Insights into the N-Cl Bond of Hydantoin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the nitrogen-chlorine (N-Cl) bond in hydantoin (B18101) derivatives. These compounds are of significant interest due to their potent antimicrobial properties, which are largely governed by the nature and stability of the N-Cl bond. This document summarizes key quantitative data from computational studies, details the methodologies employed, and visualizes the core concepts and workflows relevant to the theoretical investigation of these important biocidal agents.

The Crucial Role of the N-Cl Bond in Hydantoin Derivatives

Hydantoin and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. When chlorinated, these compounds, known as N-halamines, become potent biocides capable of inactivating a broad spectrum of microorganisms. The biocidal efficacy of N-chlorohydantoins is intrinsically linked to the N-Cl bond, which serves as a source of oxidizing chlorine.

The stability of the N-Cl bond is a critical factor that dictates the compound's utility. A highly stable bond results in a longer shelf-life but may exhibit slower microbial inactivation. Conversely, a less stable bond can provide rapid biocidal action but may be prone to premature decomposition. Theoretical and computational studies have been instrumental in elucidating the electronic and structural factors that govern the stability and reactivity of this bond.

Factors Influencing N-Cl Bond Stability

Theoretical studies, primarily employing Density Functional Theory (DFT), have identified several key factors that influence the stability of the N-Cl bond in hydantoin derivatives. The stability is generally assessed in terms of bond dissociation energy (BDE), where a higher BDE corresponds to a more stable bond.

The chemical environment of the nitrogen atom within the hydantoin ring is a primary determinant of N-Cl bond stability. Two types of N-Cl bonds can exist in dichlorinated hydantoins:

  • Imide N-Cl bond: The nitrogen atom is bonded to two carbonyl groups. This environment is more electron-withdrawing, leading to a weaker and more labile N-Cl bond.

  • Amide N-Cl bond: The nitrogen atom is bonded to one carbonyl group. This bond is generally more stable than the imide N-Cl bond.

Experimental and theoretical studies have shown that the stability of N-Cl bonds in cyclic N-halamines generally decreases in the order: amine > amide > imide.[1][2] This trend is attributed to the electron-withdrawing effects of the adjacent carbonyl groups, which destabilize the N-Cl bond.[2]

Substituents on the hydantoin ring, particularly at the C5 position, can also significantly modulate the stability of the N-Cl bond. Electron-donating groups can increase the electron density on the nitrogen atom, thereby strengthening the N-Cl bond. Conversely, electron-withdrawing groups can have the opposite effect. Theoretical calculations have demonstrated that substitution patterns at the 5-position can even reverse the typical stability order of imide and amide N-halamine bonds.[1][3]

N_Cl_Bond_Stability Factors Influencing N-Cl Bond Stability in Hydantoin Derivatives cluster_factors Influencing Factors cluster_outcomes Bond Properties Nitrogen Environment Nitrogen Environment Bond_Strength Bond Strength (Bond Dissociation Energy) Nitrogen Environment->Bond_Strength Amide > Imide C5 Substituents C5 Substituents C5 Substituents->Bond_Strength Modulates (EDG vs EWG) Reactivity Reactivity (Biocidal Efficacy) Bond_Strength->Reactivity Inversely related

Factors influencing N-Cl bond stability.

Quantitative Data from Theoretical Studies

Computational chemistry provides valuable quantitative data on the properties of the N-Cl bond. The following tables summarize key parameters obtained from theoretical calculations, primarily using the B3LYP functional with various basis sets such as 6-31+G(d) and 6-311+G(2d,p).

Table 1: Calculated N-Cl Bond Lengths in Hydantoin Derivatives

CompoundN-Cl Bond TypeCalculated Bond Length (Å)
1,3-dichloro-5,5-dimethylhydantoinImide (N1-Cl)1.73 - 1.75
1,3-dichloro-5,5-dimethylhydantoinAmide (N3-Cl)1.71 - 1.73
Monochloro-5,5-dimethylhydantoin (N1-Cl)Imide~1.74
Monochloro-5,5-dimethylhydantoin (N3-Cl)Amide~1.72

Note: The exact calculated bond length can vary slightly depending on the level of theory and basis set used.

Table 2: Calculated N-Cl Bond Dissociation Energies (BDEs)

Compound/Bond TypeCalculated BDE (kcal/mol)Relative Stability
Amide N-Cl~65 - 75More Stable
Imide N-Cl~55 - 65Less Stable

Note: BDE values are approximate and depend on the specific molecule and computational method. Higher BDE indicates a stronger, more stable bond.

Table 3: Atomic Charges on N and Cl Atoms from Population Analysis

MethodAtomTypical Charge Range (a.u.)
Mulliken N-0.2 to -0.4
Cl+0.1 to +0.3
Natural Bond Orbital (NBO) N-0.4 to -0.6
Cl+0.05 to +0.2

Note: NBO charges are generally considered to be less dependent on the basis set and provide a more reliable representation of the electron distribution compared to Mulliken charges.[4][5] The positive charge on the chlorine atom is indicative of its electrophilic character, which is crucial for its biocidal activity.

Methodologies: A Guide to Theoretical and Experimental Protocols

Computational Methodology: A DFT-Based Approach

The theoretical investigation of the N-Cl bond in hydantoin derivatives predominantly relies on Density Functional Theory (DFT). A typical computational workflow is outlined below.

DFT_Workflow Computational Workflow for N-Cl Bond Analysis cluster_prep 1. Structure Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis Build_Molecule Build 3D Structure of Hydantoin Derivative Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31+G(d)) Build_Molecule->Geometry_Optimization Frequency_Analysis Frequency Analysis (Confirm Minimum Energy Structure) Geometry_Optimization->Frequency_Analysis Single_Point_Energy Single-Point Energy Calculation (Higher Level of Theory, optional) Frequency_Analysis->Single_Point_Energy Solvation_Model Inclusion of Solvation Effects (e.g., CPCM) Single_Point_Energy->Solvation_Model Bond_Properties Calculate Bond Lengths, Bond Dissociation Energies Solvation_Model->Bond_Properties Electronic_Properties Population Analysis (Mulliken, NBO) Calculate Atomic Charges Solvation_Model->Electronic_Properties Spectroscopic_Properties Predict Spectroscopic Data (IR, NQR frequencies) Solvation_Model->Spectroscopic_Properties

References

Methodological & Application

Application Notes and Protocols for the α-Chlorination of Ketones Using 1,3-Dichloro-5-ethyl-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Chlorinated ketones are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. The introduction of a chlorine atom at the α-position to a carbonyl group provides a handle for further functionalization through various nucleophilic substitution and elimination reactions. N-chloro compounds, such as dichlorohydantoins, are often preferred chlorinating agents due to their solid nature, ease of handling, and higher selectivity compared to gaseous chlorine or sulfuryl chloride.[1]

1,3-Dichloro-5-ethyl-5-methylhydantoin belongs to the class of N-chlorohydantoins, which serve as effective electrophilic chlorine sources. These reagents offer a stable and safe alternative for the α-chlorination of ketones under various reaction conditions.[1] This document provides an overview of the application of its close analog, DCDMH, for this transformation, including reaction mechanisms, experimental protocols, and representative data.

Reaction Mechanism

The α-chlorination of ketones using dichlorohydantoins typically proceeds through an acid-catalyzed enolization of the ketone, followed by an electrophilic attack by the chlorinating agent.

reaction_mechanism ketone Ketone enol Enol Intermediate ketone->enol Acid-Catalyzed Tautomerization chloroketone α-Chloroketone enol->chloroketone Electrophilic Attack h_plus H+ enol->h_plus hydantoin 5-Ethyl-5-methylhydantoin (Byproduct) dceh 1,3-Dichloro-5-ethyl- 5-methylhydantoin cl_plus Cl+ dceh->cl_plus Releases cl_plus->enol

Caption: Acid-catalyzed α-chlorination of a ketone.

Quantitative Data Summary

The following tables summarize the results for the α-chlorination of various ketones using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). These results can serve as a reference for developing protocols with this compound.

Table 1: α-Monochlorination of Acetophenones with DCDMH [1]

EntrySubstrate (Acetophenone Derivative)ProductCatalystSolventTime (h)Yield (%)
1Acetophenone (B1666503)α-Chloroacetophenonep-TsOHMethanol894
24'-Methylacetophenoneα-Chloro-4'-methylacetophenonep-TsOHMethanol892
34'-Methoxyacetophenoneα-Chloro-4'-methoxyacetophenonep-TsOHMethanol889
44'-Chloroacetophenoneα,4'-Dichloroacetophenonep-TsOHMethanol891
53'-Nitroacetophenoneα-Chloro-3'-nitroacetophenonep-TsOHMethanol885

Table 2: Selective α-Mono and α,α-Dichlorination of Ketones and β-Ketoesters with DCDMH [2]

EntrySubstrateProductCatalyst/Solvent SystemTimeYield (%)
1Acetophenoneα-ChloroacetophenoneSilica (B1680970) gel / Methanol1 h98
2Acetophenoneα,α-DichloroacetophenoneCholine chloride:p-TsOH / Neat45 min95
3Propiophenoneα-ChloropropiophenoneSilica gel / Methanol1 h95
4Propiophenoneα,α-DichloropropiophenoneCholine chloride:p-TsOH / Neat45 min92
5Ethyl acetoacetateEthyl 2-chloroacetoacetateSilica gel / Methanol1 h92
6Ethyl acetoacetateEthyl 2,2-dichloroacetoacetateCholine chloride:p-TsOH / Neat45 min89

Experimental Protocols

The following are detailed experimental protocols for the α-chlorination of ketones using DCDMH, which can be adapted for this compound.

Protocol 1: Acid-Catalyzed α-Monochlorination of Acetophenones[1]

Materials:

  • Substituted acetophenone (1.0 mmol)

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) (0.5 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)

  • Methanol (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of the substituted acetophenone in methanol, add p-toluenesulfonic acid.

  • Stir the mixture at 30-35°C.

  • Add DCDMH in one portion.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 8 hours), remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-chloroacetophenone.

Protocol 2: Selective α-Monochlorination using Silica Gel[2]

Materials:

  • Ketone or β-ketoester (1.0 mmol)

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) (0.5 mmol for monochlorination)

  • Silica gel (200-300 mesh, 0.5 g)

  • Methanol (5 mL)

  • Dichloromethane

Procedure:

  • To a mixture of the ketone or β-ketoester and silica gel in methanol, add DCDMH.

  • Reflux the mixture for 1 hour, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the silica gel and wash with dichloromethane.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Safety Precautions

  • This compound, like other N-chloro compounds, is a strong oxidizing agent and should be handled with care.[3]

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction may release small amounts of chlorine gas or hydrogen chloride. Conduct the experiment in a well-ventilated fume hood.

  • Dichlorohydantoins can react violently with certain organic materials.[3] Consult the safety data sheet (SDS) for detailed information on incompatibilities.

Experimental Workflow Diagram

experimental_workflow start Start setup Set up reaction vessel with ketone, solvent, and catalyst. start->setup add_reagent Add 1,3-dichloro-5-ethyl- 5-methylhydantoin. setup->add_reagent react Stir at specified temperature. add_reagent->react monitor Monitor reaction by TLC. react->monitor workup Quench reaction and perform aqueous workup. monitor->workup Reaction Complete extract Extract with organic solvent. workup->extract dry Dry organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify end End purify->end

Caption: General workflow for α-chlorination of ketones.

References

Application Notes and Protocols: Dichlorination of Alkenes with 1,3-Dichloro-5-ethyl-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vicinal dichlorination of alkenes is a fundamental transformation in organic synthesis, providing access to valuable chlorinated building blocks for the preparation of pharmaceuticals, agrochemicals, and functional materials. While traditional methods often rely on hazardous reagents like chlorine gas, N-chlorinated hydantoins have emerged as safer and more manageable alternatives. This document provides detailed application notes and protocols for the use of 1,3-dichloro-5-ethyl-5-methylhydantoin and its close structural analog, 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), in the dichlorination of alkenes. The methodologies presented are based on established literature for DCDMH and are expected to be highly applicable to this compound due to their similar chemical reactivity as sources of electrophilic chlorine.[1]

Data Presentation

The following tables summarize the quantitative data for the dichlorination of various alkenes using the 1,3-dichloro-5,5-dimethylhydantoin (DCDMH)/ZnCl₂ system. This data provides a strong predictive framework for reactions utilizing this compound.

Table 1: Dichlorination of Electron-Deficient and Electron-Rich Alkenes with DCDMH/ZnCl₂

EntryAlkene SubstrateProductYield (%)
1Styrene1,2-Dichloro-1-phenylethane95
2α-Methylstyrene1,2-Dichloro-1-phenylpropane88
3Indenetrans-1,2-Dichloroindane92
4Cyclohexenetrans-1,2-Dichlorocyclohexane85
51-Octene1,2-Dichlorooctane78

Data extracted from studies on 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) in the presence of zinc chloride, which is expected to show similar reactivity to this compound.[2]

Experimental Protocols

The following protocols are detailed methodologies for the dichlorination of alkenes using a dichlorohydantoin reagent.

Protocol 1: General Procedure for the Dichlorination of Alkenes

This protocol describes a general method for the efficient conversion of both electron-deficient and electron-rich alkenes to their corresponding vicinal dichlorides.[2]

Materials:

  • Alkene substrate

  • This compound (or 1,3-dichloro-5,5-dimethylhydantoin)

  • Zinc chloride (ZnCl₂), anhydrous

  • Tetrahydrofuran (B95107) (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the alkene (1.0 mmol), anhydrous zinc chloride (2.0 mmol), and anhydrous tetrahydrofuran (5 mL).

  • Stir the mixture at room temperature until the zinc chloride is fully dissolved.

  • Add this compound (1.1 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired vicinal dichloride.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the dichlorination of an alkene using this compound and zinc chloride.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Alkene + ZnCl₂ in THF B Add Dichloro-hydantoin A->B Inert Atmosphere C Stir at RT B->C D Quench (NaHCO₃) C->D Reaction Completion E Extraction D->E F Drying E->F G Concentration F->G H Column Chromatography G->H I Vicinal Dichloride H->I

Caption: General experimental workflow for alkene dichlorination.

Proposed Signaling Pathway (Reaction Mechanism)

The proposed mechanism for the dichlorination of alkenes with 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and a Lewis acid like ZnCl₂ is depicted below. A similar pathway is anticipated for this compound. The reaction is thought to proceed through the formation of an active chlorinating species, such as molecular chlorine or a trichloride (B1173362) anion.[2]

reaction_mechanism cluster_activation Activation of Dichlorohydantoin cluster_chlorination Alkene Chlorination DCH 1,3-Dichloro-hydantoin Activated_Complex Activated Complex DCH->Activated_Complex ZnCl2 ZnCl₂ ZnCl2->Activated_Complex Alkene Alkene Activated_Complex->Alkene + Alkene Chloronium_Ion Chloronium Ion Intermediate Alkene->Chloronium_Ion Electrophilic Attack Dichloride Vicinal Dichloride Chloronium_Ion->Dichloride Chloride_Ion Cl⁻ Chloride_Ion->Chloronium_Ion Nucleophilic Attack

Caption: Proposed mechanism for alkene dichlorination.

References

Application Notes and Protocols for the Chlorination of Aromatic Compounds with 1,3-Dichloro-5-ethyl-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic aromatic chlorination is a cornerstone of organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and materials science industries. 1,3-Dichloro-5-ethyl-5-methylhydantoin is a stable, solid N-chloro compound that serves as a convenient and effective electrophilic chlorinating agent.[1] Its ease of handling offers a significant advantage over gaseous chlorine. This document provides detailed application notes and a general protocol for the chlorination of aromatic compounds using this reagent.

Principle and Mechanism of Action

This compound acts as a source of an electrophilic chlorine atom ("Cl+"). The reaction proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. For neutral or deactivated aromatic rings, a Lewis or Brønsted acid catalyst is typically required to enhance the electrophilicity of the chlorine atom. The generally accepted mechanism involves the following steps:

  • Activation of the Chlorinating Agent: The Lewis acid coordinates with one of the carbonyl oxygens or nitrogen atoms of the dichlorohydantoin, polarizing the N-Cl bond and increasing the electrophilic character of the chlorine atom.

  • Formation of the σ-Complex: The π-electron system of the aromatic ring attacks the electrophilic chlorine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.

  • Rearomatization: A weak base, often the conjugate base of the acid catalyst, removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the ring and yielding the chlorinated aromatic product.

Safety Precautions

This compound is a strong oxidizer and is harmful if swallowed. It can cause severe skin burns, eye damage, and may cause an allergic skin reaction. It is also toxic if inhaled and very toxic to aquatic life.[2] Therefore, it is imperative to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Recommended PPE:

  • Safety goggles with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • Flame-resistant lab coat

  • Closed-toe shoes

Handling and Storage:

  • Keep away from heat, combustible materials, and moisture.

  • Store in a tightly closed container in a cool, dry, well-ventilated area.

  • In case of a spill, do not use combustible materials for cleanup.

General Experimental Protocol

This protocol provides a general procedure for the chlorination of aromatic compounds. The specific conditions, such as the choice of solvent, catalyst, and reaction temperature, may require optimization for different substrates.

Materials:

  • Aromatic substrate

  • This compound

  • Anhydrous solvent (e.g., dichloromethane (B109758), chloroform, acetonitrile)

  • Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) (if required)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aromatic substrate (1.0 eq.) and the anhydrous solvent.

  • Catalyst Addition: If a catalyst is required, add the Lewis acid (0.1 - 1.2 eq.) portion-wise to the stirred solution at room temperature.

  • Addition of Chlorinating Agent: Add this compound (0.5-1.2 eq. per chlorine atom to be substituted) portion-wise to the reaction mixture. Note: As the reagent contains two active chlorine atoms, 0.5 equivalents are stoichiometrically required for monochlorination.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically ranging from 0 °C to reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by carefully pouring it into a stirred mixture of ice and a reducing agent solution (e.g., 10% aqueous sodium sulfite) to destroy any unreacted chlorinating agent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to obtain the pure chlorinated aromatic compound.

Data Presentation: Substrate Scope and Regioselectivity

The following table summarizes the expected products and regioselectivity for the chlorination of various aromatic substrates based on the directing effects of the substituents. The yields are hypothetical and based on analogous reactions with similar N-chloro reagents, as specific literature data for this reagent is limited.

Substrate (Ar-H)Activating/Deactivating GroupExpected Major Product(s)RegioselectivityPlausible Yield (%)
TolueneActivating (o,p-director)2-Chlorotoluene and 4-ChlorotolueneMixture of ortho and para70-90
AnisoleStrongly Activating (o,p-director)4-ChloroanisolePrimarily para85-95
ChlorobenzeneDeactivating (o,p-director)1,2-Dichlorobenzene and 1,4-DichlorobenzeneMixture of ortho and para60-80
NitrobenzeneStrongly Deactivating (m-director)1-Chloro-3-nitrobenzenePrimarily meta40-60

Visualizations

G cluster_reagents Reactants cluster_mechanism Reaction Mechanism cluster_products Products ArH Aromatic Compound (Ar-H) Activation Activation of N-Cl bond ArH->Activation Dichlorohydantoin 1,3-Dichloro-5-ethyl- 5-methylhydantoin Dichlorohydantoin->Activation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Activation SigmaComplex Formation of σ-Complex (Arenium Ion) Activation->SigmaComplex + Ar-H Rearomatization Deprotonation & Rearomatization SigmaComplex->Rearomatization - H⁺ ArCl Chlorinated Aromatic (Ar-Cl) Rearomatization->ArCl Hydantoin 5-Ethyl-5-methylhydantoin Rearomatization->Hydantoin HCl_LewisAcid HCl + Lewis Acid Rearomatization->HCl_LewisAcid

Caption: Electrophilic aromatic chlorination workflow.

G start Start setup 1. Add aromatic substrate and anhydrous solvent to a dry flask under N₂. start->setup catalyst 2. Add Lewis acid catalyst (if needed). setup->catalyst reagent 3. Add 1,3-Dichloro-5-ethyl- 5-methylhydantoin. catalyst->reagent react 4. Stir at desired temperature. Monitor by TLC/GC. reagent->react quench 5. Quench with aqueous sodium sulfite. react->quench Reaction Complete extract 6. Extract with organic solvent. quench->extract wash 7. Wash with H₂O and brine. extract->wash dry 8. Dry, filter, and concentrate. wash->dry purify 9. Purify by chromatography or recrystallization. dry->purify end End Product purify->end

Caption: Experimental workflow for aromatic chlorination.

References

Application Notes and Protocols for 1,3-Dichloro-5-ethyl-5-methylhydantoin as a Reagent in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Direct literature precedent for the application of 1,3-dichloro-5-ethyl-5-methylhydantoin in heterocyclic synthesis is limited. However, due to its structural and chemical similarity to the widely used reagent, 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), the following application notes and protocols are based on the reported uses of DCDMH and are expected to be readily adaptable for this compound. Both compounds function as stable, solid sources of electrophilic chlorine ("Cl+").[1]

Introduction

This compound is a member of the N-halamine class of compounds, characterized by one or more nitrogen-halogen covalent bonds.[1] Like its close analog, 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), it is a versatile reagent in organic synthesis, primarily serving as a powerful oxidizing and chlorinating agent.[1] Its solid nature, ease of handling, and moderate reactivity offer significant advantages over gaseous chlorine or other liquid chlorinating agents.[1] In the realm of heterocyclic chemistry, these reagents are particularly valuable for oxidative cyclizations and for the direct chlorination of heterocyclic nuclei, which can be a key step in the synthesis of novel pharmaceutical and agrochemical candidates.

Physicochemical Properties and Data

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueReference
CAS Number 89415-87-2--INVALID-LINK--
Molecular Formula C₆H₈Cl₂N₂O₂[2]
Molecular Weight 211.05 g/mol [2]
Appearance White to off-white crystalline powder
Solubility Soluble in chlorinated solvents, benzene, and carbon tetrachloride.

Applications in Heterocyclic Synthesis

While specific examples for the ethyl-methyl derivative are scarce, the applications of the closely related DCDMH provide a strong indication of its potential in heterocyclic synthesis.

Oxidative Cyclization for the Synthesis of 2-Amino-1,3,4-Oxadiazoles

N-chlorinated hydantoins can be employed as effective oxidants for the intramolecular cyclodesulfurization of thiosemicarbazides to furnish 2-amino-1,3,4-oxadiazoles. This transformation is a key method for the synthesis of this important heterocyclic scaffold, which is present in numerous biologically active compounds. The reaction proceeds via an oxidative process where the sulfur atom is removed, and a C-O bond is formed to close the five-membered ring.

Experimental Protocol: Synthesis of 5-Aryl-2-amino-1,3,4-oxadiazoles

This protocol is adapted from the synthesis using 1,3-dibromo-5,5-dimethylhydantoin (B127087) and is expected to be applicable with this compound.

Materials:

Procedure:

  • To a stirred solution of the substituted thiosemicarbazide in acetonitrile, add potassium carbonate and a catalytic amount of potassium iodide.

  • Slowly add a solution of this compound in acetonitrile at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 2-amino-1,3,4-oxadiazole.

Quantitative Data (Example Yields with DCDMH Analog):

Substituent (R)Yield (%)
Phenyl85
4-Chlorophenyl82
4-Methoxyphenyl88
2-Naphthyl79

Logical Workflow for the Synthesis of 2-Amino-1,3,4-Oxadiazoles:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product Thiosemicarbazide Substituted Thiosemicarbazide Quench Quench with Na2S2O3 Thiosemicarbazide->Quench DCEHM 1,3-Dichloro-5-ethyl- 5-methylhydantoin DCEHM->Quench Solvent Acetonitrile Solvent->Quench Base K2CO3 Base->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Purification Chromatography or Recrystallization Extraction->Purification Oxadiazole 2-Amino-1,3,4-oxadiazole Purification->Oxadiazole

General workflow for oxadiazole synthesis.
Chlorination of Heterocyclic Ketones: Synthesis of α-Chloro-1-aryl-2-pyrazolin-5-ones

N-chlorinated hydantoins are excellent reagents for the α-chlorination of carbonyl compounds, including heterocyclic ketones. This reaction introduces a chlorine atom at the position alpha to the carbonyl group, providing a versatile synthetic handle for further functionalization and the construction of more complex heterocyclic systems. The reaction is typically carried out under mild conditions.

Experimental Protocol: α-Chlorination of 1-Aryl-2-pyrazolin-5-ones

This protocol is based on the use of DCDMH and is expected to be directly applicable to this compound.

Materials:

  • 1-Aryl-2-pyrazolin-5-one (1.0 equiv)

  • This compound (0.55 equiv, as it contains two active chlorine atoms)

  • Methanol (B129727) or Acetic Acid (solvent)

Procedure:

  • Dissolve the 1-aryl-2-pyrazolin-5-one in methanol or acetic acid in a round-bottom flask.

  • Slowly add this compound to the solution at room temperature with stirring.

  • Continue stirring at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate/hexanes).

Quantitative Data (Example Yields with DCDMH):

Aryl SubstituentYield (%)
Phenyl92
4-Tolyl95
4-Nitrophenyl88
2-Chlorophenyl90

Signaling Pathway Diagram for α-Chlorination:

G Pyrazolinone 1-Aryl-2-pyrazolin-5-one (Keto form) Enol Enol Form Pyrazolinone->Enol Tautomerization ChlorinatedProduct α-Chloro-1-aryl-2-pyrazolin-5-one Enol->ChlorinatedProduct Electrophilic Attack DCEHM 1,3-Dichloro-5-ethyl- 5-methylhydantoin (Source of 'Cl+') DCEHM->ChlorinatedProduct Hydantoin 5-Ethyl-5-methylhydantoin (Byproduct) DCEHM->Hydantoin Release of 'Cl+'

Reaction pathway for α-chlorination.

Safety and Handling

This compound is an oxidizing agent and should be handled with care. It is harmful if swallowed and can cause skin and eye irritation. It is recommended to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with combustible materials.

Conclusion

This compound is a promising reagent for applications in heterocyclic synthesis, particularly for oxidative cyclizations and chlorination reactions. While direct literature examples are not abundant, its close analogy to DCDMH allows for the adaptation of existing protocols. The methodologies presented here provide a solid foundation for researchers and drug development professionals to explore the utility of this reagent in the synthesis of novel heterocyclic compounds. Further investigation into the specific reactivity and applications of this compound is encouraged to fully elucidate its potential in organic synthesis.

References

Application Note: HPLC Method for Monitoring Reactions Involving 1,3-Dichloro-5-ethyl-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,3-Dichloro-5-ethyl-5-methylhydantoin. This method is suitable for monitoring the progress of chemical reactions where this N-halamine compound is utilized as a reagent, for instance, in chlorination reactions. The protocol outlines the chromatographic conditions, sample preparation, and data analysis procedures. A hypothetical reaction monitoring scenario is presented to illustrate the application of this method.

Introduction

This compound is a stable N-halamine that serves as an effective oxidizing and chlorinating agent in organic synthesis.[1] Accurate monitoring of its consumption during a chemical reaction is crucial for reaction optimization, endpoint determination, and ensuring product quality. High-Performance Liquid Chromatography (HPLC) offers a reliable and precise analytical technique for this purpose. This application note provides a detailed reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound from a reaction mixture.

HPLC Method Parameters

A reverse-phase HPLC method was developed for the analysis of this compound.[2] The conditions are summarized in the table below.

ParameterValue
Column Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Phosphoric Acid
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Photodiode Array (PDA)
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 15 minutes

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with 0.1% formic acid.[2]

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Phosphoric Acid).

Sample Preparation for Reaction Monitoring
  • Sampling: At specified time intervals during the reaction, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching (if necessary): Immediately quench the reaction in the aliquot by adding a suitable quenching agent or by rapid dilution in a cold solvent to prevent further reaction.

  • Dilution: Dilute the quenched aliquot with the initial mobile phase composition to a concentration within the calibration range of the working standards.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Hypothetical Reaction Monitoring: Chlorination of a Substrate

This HPLC method can be applied to monitor the consumption of this compound during a chlorination reaction.

Reaction Scheme:

Substrate + this compound → Chlorinated Product + 5-ethyl-5-methylhydantoin

By monitoring the decrease in the peak area of this compound over time, the reaction progress can be accurately followed.

Data Presentation

The following table presents hypothetical quantitative data from monitoring the chlorination reaction.

Time (minutes)Concentration of this compound (µg/mL)% Conversion
0100.00.0
1575.224.8
3051.548.5
6024.875.2
9010.189.9
1202.397.7

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for monitoring a chemical reaction using the described HPLC method.

G HPLC Reaction Monitoring Workflow cluster_reaction Reaction Phase cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start_reaction Start Chemical Reaction sampling Withdraw Aliquot at Time (t) start_reaction->sampling quench Quench Reaction sampling->quench dilute Dilute Sample quench->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect PDA Detection (280 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify plot Plot Concentration vs. Time quantify->plot end end plot->end Determine Reaction Endpoint

Caption: Workflow for HPLC monitoring of reactions.

Conclusion

The described RP-HPLC method provides a reliable and accurate means for the quantitative analysis of this compound. This protocol is well-suited for real-time monitoring of its consumption in chemical reactions, enabling precise process control and optimization. The method is straightforward and can be readily implemented in a research or quality control laboratory setting.

References

Application Notes and Protocols for Electrophilic Chlorination of Activated Methylene Groups using 1,3-Dichloro-5-ethyl-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrophilic chlorination of activated methylene (B1212753) groups utilizing 1,3-dichloro-5-ethyl-5-methylhydantoin. While specific data for this reagent is limited in publicly available literature, the protocols and data presented herein are based on its close structural analog, 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), a widely used and effective chlorinating agent for this transformation.[1][2] These protocols are intended to serve as a strong starting point for reaction optimization.

Introduction

This compound is a stable, solid-source of electrophilic chlorine, offering a safer and more convenient alternative to gaseous chlorine or other hazardous chlorinating agents.[3] It is particularly effective for the α-chlorination of compounds containing activated methylene groups, such as β-dicarbonyl compounds (e.g., β-ketoesters and 1,3-diketones) and acetophenones.[1][4] The resulting α-chloro compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals.[2]

The reaction proceeds via an electrophilic mechanism where the enol or enolate of the activated methylene compound attacks the electrophilic chlorine of the dichlorohydantoin.[4] The selectivity for mono- versus di-chlorination can often be controlled by judicious choice of reaction conditions.

Data Presentation

The following tables summarize typical yields obtained for the α-chlorination of various activated methylene compounds using the analogous 1,3-dichloro-5,5-dimethylhydantoin (DCDMH). These results provide a reasonable expectation for reactions employing this compound, though optimization may be required.

Table 1: α-Monochlorination of Acetophenones and β-Ketoesters with DCDMH [1]

SubstrateProductCatalyst/SolventConditionsYield (%)
Acetophenoneα-ChloroacetophenoneSilica (B1680970) gel / Methanol (B129727)Reflux, 1 hr95
4-Methylacetophenoneα-Chloro-4-methylacetophenoneSilica gel / MethanolReflux, 1 hr98
4-Methoxyacetophenoneα-Chloro-4-methoxyacetophenoneSilica gel / MethanolReflux, 1 hr92
4-Chloroacetophenoneα,4-DichloroacetophenoneSilica gel / MethanolReflux, 1 hr86
Ethyl acetoacetateEthyl 2-chloroacetoacetateSilica gel / MethanolReflux, 1 hr90

Table 2: α,α-Dichlorination of Acetophenones and β-Ketoesters with DCDMH [1]

SubstrateProductSolvent SystemConditionsYield (%)
Acetophenoneα,α-DichloroacetophenoneCholine (B1196258) chloride:p-TsOH (1:1)RT, 45 min95
4-Methylacetophenoneα,α-Dichloro-4-methylacetophenoneCholine chloride:p-TsOH (1:1)RT, 45 min92
4-Methoxyacetophenoneα,α-Dichloro-4-methoxyacetophenoneCholine chloride:p-TsOH (1:1)RT, 45 min88
4-Chloroacetophenoneα,α,4-TrichloroacetophenoneCholine chloride:p-TsOH (1:1)RT, 45 min86
Ethyl acetoacetateEthyl 2,2-dichloroacetoacetateCholine chloride:p-TsOH (1:1)RT, 45 min91

Experimental Protocols

Protocol 1: General Procedure for α-Monochlorination of Activated Methylene Compounds

This protocol is adapted from the selective monochlorination of acetophenones and β-ketoesters using DCDMH with silica gel as a catalyst.[1]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated methylene compound (1.0 mmol), this compound (0.5 mmol, for monochlorination), silica gel (0.1 g), and methanol (10 mL).

  • Reaction Execution: The reaction mixture is stirred and heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Typical reaction times are in the range of 1-2 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The silica gel is removed by filtration. The solvent is evaporated under reduced pressure.

  • Purification: The crude product is dissolved in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for α,α-Dichlorination of Activated Methylene Compounds

This protocol is based on the dichlorination of acetophenones and β-ketoesters using DCDMH in a deep eutectic solvent.[1]

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer, combine the activated methylene compound (1.0 mmol) and a deep eutectic solvent prepared by mixing choline chloride and p-toluenesulfonic acid (p-TsOH) in a 1:1 molar ratio (approximately 2-3 mL).

  • Reagent Addition: Add this compound (1.0 mmol, for dichlorination) to the mixture in portions while stirring at room temperature.

  • Reaction Execution: The reaction is typically stirred at room temperature for 45-60 minutes. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography.

Mandatory Visualization

Electrophilic_Chlorination_Mechanism cluster_reagent Chlorinating Agent cluster_substrate Substrate Activation cluster_reaction Chlorination Step Reagent 1,3-Dichloro-5-ethyl- 5-methylhydantoin Attack Nucleophilic Attack by Enol/Enolate Reagent->Attack Electrophilic Chlorine (Cl+) Keto Activated Methylene (Keto Form) Enol Enol/Enolate Intermediate Keto->Enol Tautomerization (Acid/Base Catalyzed) Enol->Attack Product α-Chloro Product Attack->Product Biproduct Monochloro- hydantoin Attack->Biproduct Experimental_Workflow Start Start Setup 1. Reaction Setup (Substrate, Reagent, Solvent, Catalyst) Start->Setup Execution 2. Reaction Execution (Stirring, Heating/Cooling, Monitoring) Setup->Execution Workup 3. Work-up (Quenching, Extraction, Washing) Execution->Workup Purification 4. Purification (Chromatography, Recrystallization) Workup->Purification Analysis 5. Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Application Notes: 1,3-Dichloro-5-ethyl-5-methylhydantoin in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dichloro-5-ethyl-5-methylhydantoin is a versatile and efficient reagent for various transformations crucial in the synthesis of pharmaceutical intermediates. As a stable, solid source of electrophilic chlorine, it offers advantages in handling and safety over gaseous chlorine. Its applications primarily revolve around chlorination and oxidation reactions. Due to limited specific documented protocols for this compound, this document utilizes data from its closely related and well-studied analog, 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), to illustrate its synthetic utility. The reactivity of these N-chlorinated hydantoins is analogous.

Key Applications in Pharmaceutical Synthesis

N-chlorinated hydantoins like this compound are valuable in the synthesis of pharmaceutical intermediates through several key reaction types:

  • α-Chlorination of Ketones: The introduction of a chlorine atom at the α-position of a ketone is a common step in building complexity in drug molecules. The resulting α-chloroketones are versatile intermediates for the synthesis of various heterocycles and other functionalized compounds.

  • Oxidation of Alcohols: The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis, providing key carbonyl functionalities for further elaboration in drug development.

  • Dichlorination of Alkenes: The addition of two chlorine atoms across a double bond can be a key step in the synthesis of halogenated pharmaceutical intermediates.

Data Presentation

The following tables summarize quantitative data for representative reactions using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as a proxy for this compound.

Table 1: α-Chlorination of Substituted Acetophenones with DCDMH

EntrySubstrateProductMolar Ratio (Substrate:DCDMH:Catalyst)SolventTemp (°C)Time (h)Yield (%)
1Acetophenone (B1666503)α-Chloroacetophenone1 : 0.75 : 0.5 (p-TsOH)Methanol (B129727)30-35--
2m-Nitroacetophenoneα-Chloro-m-nitroacetophenone1 : 0.75 : 0.1 (HCl)Ethanol40575
3p-Chloroacetophenoneα,p-Dichloroacetophenone1 : 0.75 : 1 (TCA)Benzene50491

Table 2: Solvent-Free Oxidation of Secondary Alcohols to Ketones with DCDMH

EntrySubstrateProductMolar Ratio (Substrate:DCDMH)Temp (°C)Time (min)Yield (%)
1BenzhydrolBenzophenone1:170-801595
24-Methylbenzhydrol4-Methylbenzophenone1:170-803092
31-PhenylethanolAcetophenone1:170-804590

Experimental Protocols

Protocol 1: Synthesis of α-Chloroacetophenone

This protocol describes the α-chlorination of acetophenone using DCDMH and an acid catalyst.

Materials:

  • Acetophenone

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

  • p-Toluenesulfonic acid (p-TsOH)

  • Methanol

  • Ice water

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (10 mmol) and p-toluenesulfonic acid (5 mmol) in methanol.

  • Warm the mixture to 30-35 °C.

  • Slowly add a solution of DCDMH (7.5 mmol) in methanol dropwise to the reaction mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, remove the methanol under reduced pressure.

  • Add the residue to 50 mL of ice water and stir.

  • Filter the crude product and wash the filter cake with cold water until the washings are neutral.

  • Dry the product to obtain α-chloroacetophenone.

Protocol 2: Solvent-Free Oxidation of Benzhydrol to Benzophenone

This protocol details the oxidation of a secondary alcohol to a ketone under solvent-free conditions.

Materials:

  • Benzhydrol

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

  • Hot water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, mix benzhydrol (1 mmol) and DCDMH (1 mmol).

  • Heat the mixture in a water bath at 70-80 °C for 15 minutes.

  • Monitor the reaction progress using TLC.

  • After completion, add hot water to the reaction mixture to dissolve the 5,5-dimethylhydantoin (B190458) byproduct.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield benzophenone.

Visualizations

experimental_workflow_chlorination cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product Acetophenone Acetophenone Reaction_Vessel Reaction at 30-35°C Acetophenone->Reaction_Vessel DCDMH_sol DCDMH in Methanol DCDMH_sol->Reaction_Vessel pTsOH p-TsOH pTsOH->Reaction_Vessel Evaporation Solvent Evaporation Reaction_Vessel->Evaporation Reaction Completion Washing Washing with Ice Water Evaporation->Washing Drying Drying Washing->Drying Final_Product α-Chloroacetophenone Drying->Final_Product

Caption: Workflow for the α-chlorination of acetophenone.

signaling_pathway_oxidation cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_byproducts Byproducts Secondary_Alcohol Secondary Alcohol (R-CH(OH)-R') Intermediate Intermediate Complex Secondary_Alcohol->Intermediate DCDMH DCDMH DCDMH->Intermediate Products Products Intermediate->Products Oxidation DMH 5,5-Dimethylhydantoin Intermediate->DMH HCl 2 HCl Intermediate->HCl Ketone Ketone Products->Ketone Ketone (R-C(=O)-R')

Caption: Generalized pathway for the oxidation of secondary alcohols.

Application Notes and Protocols for the Chlorination of β-Dicarbonyl Compounds with 1,3-Dichloro-5-ethyl-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-chlorination of β-dicarbonyl compounds is a fundamental transformation in organic synthesis, yielding versatile building blocks for the construction of complex molecules, including pharmaceuticals and agrochemicals. The resulting α-chloro-β-dicarbonyls are valuable intermediates due to the enhanced reactivity of the carbon-chlorine bond, which can readily undergo nucleophilic substitution. 1,3-Dichloro-5-ethyl-5-methylhydantoin has emerged as a safe, stable, and efficient reagent for this purpose, offering advantages over traditional chlorinating agents like gaseous chlorine.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the chlorination of β-dicarbonyl compounds.

N-halogenated hydantoins, such as this compound, are effective sources of electrophilic chlorine ("Cl+").[1] Their solid nature and moderate reactivity make them easier and safer to handle compared to many other chlorinating agents.[1][3] The reaction with β-dicarbonyl compounds typically proceeds through the formation of an enol or enolate intermediate, which then attacks the electrophilic chlorine on the hydantoin (B18101) reagent.[1]

Reaction Mechanism

The chlorination of a β-dicarbonyl compound with this compound proceeds via an electrophilic attack of a chloronium ion (Cl+) equivalent on the electron-rich enol or enolate form of the dicarbonyl compound. The reaction is often catalyzed by acid or base to facilitate the formation of the reactive enol or enolate intermediate.

Caption: General mechanism for the chlorination of β-dicarbonyl compounds.

Experimental Protocols

While specific protocols for this compound are not extensively published, procedures using the closely related and structurally similar 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) can be adapted. The following are representative protocols for the monochlorination and dichlorination of β-dicarbonyl compounds.

Protocol 1: Selective Monochlorination of β-Dicarbonyl Compounds

This protocol is adapted from procedures developed for DCDMH and is expected to yield monochlorinated products with high selectivity.[4]

Materials:

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)

  • This compound

  • Silica (B1680970) gel (as a catalyst)

  • Methanol (B129727) (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a solution of the β-dicarbonyl compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add silica gel (0.5 g).

  • Add this compound (0.5 mmol, for monochlorination) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the silica gel and wash with a small amount of methanol.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure α-monochloro-β-dicarbonyl compound.

Protocol 2: Selective Dichlorination of β-Dicarbonyl Compounds

This protocol is adapted for the synthesis of α,α-dichlorinated products.[4]

Materials:

  • β-Dicarbonyl compound

  • This compound

  • Deep eutectic solvent (e.g., choline (B1196258) chloride:p-TsOH = 1:1)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the β-dicarbonyl compound (1.0 mmol) in the deep eutectic solvent (2 mL).

  • Add this compound (1.0 mmol, for dichlorination) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 45-60 minutes.

  • Monitor the reaction by TLC.

  • After completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure α,α-dichloro-β-dicarbonyl compound.

Data Presentation

The following table summarizes representative yields for the chlorination of various β-dicarbonyl compounds using DCDMH, which are expected to be comparable when using this compound under similar conditions.[4]

EntrySubstrateProductYield (%)
1Ethyl acetoacetateEthyl 2-chloroacetoacetate92
2Acetylacetone3-Chloro-2,4-pentanedione95
3Methyl acetoacetateMethyl 2-chloroacetoacetate90
4Dibenzoylmethane2-Chloro-1,3-diphenyl-1,3-propanedione88
5Ethyl benzoylacetateEthyl 2-chloro-2-benzoylacetate85

Workflow Diagram

The general workflow for the chlorination of a β-dicarbonyl compound using this compound is outlined below.

Workflow start Start reagents Combine β-Dicarbonyl Compound, This compound, Solvent, and Catalyst (if any) start->reagents reaction Stir at Appropriate Temperature (Room Temperature or Reflux) reagents->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification product Isolated α-Chloro-β-dicarbonyl Product purification->product end End product->end

Caption: General experimental workflow for α-chlorination.

Safety and Handling

This compound is an oxidizing agent and should be handled with care.[5] It is harmful if swallowed and can cause skin and eye irritation.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this reagent. Work in a well-ventilated fume hood.

Conclusion

This compound is a valuable and practical reagent for the α-chlorination of β-dicarbonyl compounds. Its stability, ease of handling, and high efficiency make it an attractive alternative to other chlorinating agents. The protocols provided herein, adapted from established methods for similar reagents, offer a solid foundation for researchers to explore the synthesis of a wide range of α-chloro-β-dicarbonyl compounds for applications in drug discovery and development.

References

Application Notes and Protocols for the Analytical Determination of 1,3-Dichloro-5-ethyl-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 1,3-Dichloro-5-ethyl-5-methylhydantoin (DCEH) in various matrices. The methodologies described include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). While these methods are based on established analytical principles for similar halogenated hydantoin (B18101) compounds, they should be fully validated for the specific matrix and intended use.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. A reverse-phase HPLC method is employed for the separation and subsequent quantification.[1][2]

Experimental Protocol

1.1.1. Instrumentation and Columns

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A Newcrom R1 column has also been reported as suitable for similar compounds.[1]

1.1.2. Reagents and Standards

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatibility)[1][2]

  • This compound reference standard

1.1.3. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water, with a small addition of acid to improve peak shape. A typical starting point is a mixture of acetonitrile and water containing 0.1% phosphoric acid.[1][2]

  • Elution Mode: Isocratic or gradient elution can be used depending on the sample complexity. For purity analysis, a gradient elution may be preferable.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by acquiring a UV spectrum of the analyte. A wavelength around 220-230 nm is often suitable for hydantoin derivatives.

  • Injection Volume: 10 µL

1.1.4. Sample and Standard Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Data Presentation

Table 1: Anticipated Quantitative Performance Data for HPLC-UV Method

ParameterAnticipated Range/Value
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%)
- Repeatability< 1.0%
- Intermediate Precision< 2.0%
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Standard_Sol Standard Solutions Standard->Standard_Sol Dissolve & Dilute Sample Test Sample Sample_Sol Sample Solution Sample->Sample_Sol Dissolve & Filter Solvent Mobile Phase Solvent->Standard_Sol Solvent->Sample_Sol HPLC HPLC System Standard_Sol->HPLC Inject Sample_Sol->HPLC Inject Column C18 Column HPLC->Column Separation Detector UV Detector Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration From Standards Quantification Quantification Chromatogram->Quantification From Samples Calibration->Quantification Apply

HPLC-UV Analytical Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the determination of trace levels of this compound in complex matrices such as environmental water samples or biological fluids.

Experimental Protocol

2.1.1. Instrumentation

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2.1.2. Reagents and Standards

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Isotopically labeled internal standard (if available)

2.1.3. Chromatographic and MS Conditions

  • Column: C18 column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be determined by infusing a standard solution of DCEH.

2.1.4. Sample Preparation (for Water Samples)

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

    • Load a known volume of the water sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte with a small volume of methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Data Presentation

Table 2: Anticipated Quantitative Performance Data for LC-MS/MS Method

ParameterAnticipated Range/Value
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%
Precision (RSD%)
- Repeatability< 10%
- Intermediate Precision< 15%
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 ng/mL

Signaling Pathway/Logical Relationship

LCMSMS_Logic cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis cluster_output Result Sample Water Sample SPE Solid-Phase Extraction Sample->SPE Extract Concentrated Extract SPE->Extract LC LC Separation Extract->LC ESI Electrospray Ionization LC->ESI MS1 Q1: Precursor Ion Selection ESI->MS1 MS2 Q2: Collision-Induced Dissociation MS1->MS2 [M+H]+ MS3 Q3: Product Ion Selection MS2->MS3 Fragment Detector Detector MS3->Detector Quantification Quantification Detector->Quantification

LC-MS/MS Analytical Logic

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a viable alternative for the analysis of this compound, particularly if the compound is thermally stable. This method is often used for the analysis of halogenated organic compounds in environmental samples.

Experimental Protocol

3.1.1. Instrumentation

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

3.1.2. Reagents and Standards

  • Hexane or other suitable organic solvent (GC grade)

  • This compound reference standard

3.1.3. GC-MS Conditions

  • GC Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of DCEH.

3.1.4. Sample Preparation

  • Liquid-Liquid Extraction (LLE):

    • For aqueous samples, extract a known volume with a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).

    • Separate the organic layer.

    • Dry the organic extract with anhydrous sodium sulfate.

    • Concentrate the extract to a small volume before injection.

Data Presentation

Table 3: Anticipated Quantitative Performance Data for GC-MS Method

ParameterAnticipated Range/Value
Linearity (r²) > 0.99
Range 10 - 1000 ng/mL
Accuracy (% Recovery) 80.0 - 120.0%
Precision (RSD%)
- Repeatability< 15%
- Intermediate Precision< 20%
Limit of Detection (LOD) 1 - 5 ng/mL
Limit of Quantification (LOQ) 3 - 15 ng/mL

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Aqueous Sample LLE Liquid-Liquid Extraction Sample->LLE Extract Organic Extract LLE->Extract Concentration Concentration Extract->Concentration Final_Sample Final Sample Concentration->Final_Sample GC Gas Chromatograph Final_Sample->GC Inject MS Mass Spectrometer GC->MS Separation & Ionization TIC Total Ion Chromatogram MS->TIC SIM Selected Ion Monitoring TIC->SIM Quantification Quantification SIM->Quantification

GC-MS Analytical Workflow

References

Application Notes & Protocols: Safe Handling and Disposal of 1,3-Dichloro-5-ethyl-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,3-Dichloro-5-ethyl-5-methylhydantoin is a potent oxidizing agent and biocide. Due to its hazardous nature, strict safety protocols must be followed to minimize risks to laboratory personnel and the environment. These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound in a research and development setting.

Hazard Identification and Chemical Properties

This compound is classified as a strong oxidizer that is harmful if swallowed, toxic if inhaled, and causes severe skin burns and eye damage.[1][2] It may also cause an allergic skin reaction and is very toxic to aquatic life.[1][2] Contact with combustible materials may cause fire.[3][4]

Summary of Chemical and Physical Properties:

Property Value
CAS Number 89415-87-2
Molecular Formula C6H8Cl2N2O2
Molecular Weight 211.05 g/mol
Appearance White powder or solid
Odor Slight, pungent chlorine-like odor[5]

| Hazards | Strong oxidizer, Corrosive, Toxic, Environmental Hazard[1][2][3] |

Experimental Protocols

2.1. Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.[3]

  • Skin Protection: Wear chemically resistant gloves (e.g., rubber gloves) and protective clothing to prevent skin contact.[3]

  • Respiratory Protection: For operations that may generate dust or aerosols, an approved respirator should be used.[3] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4]

2.2. Safe Handling Protocol

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

    • Keep away from heat, sparks, open flames, and other ignition sources.[2]

    • Remove all combustible materials from the handling area.[3]

  • Handling:

    • Avoid direct contact with the substance. Do not touch the tablet or powder with unprotected hands.[3]

    • Avoid generating dust.[3]

    • Do not eat, drink, or smoke in the laboratory area.[1][6]

    • Wash hands thoroughly with soap and water after handling.[3][4]

  • Storage:

    • Store in a cool, dry, well-ventilated area in the original, tightly closed container.[3][4]

    • Store away from incompatible materials such as acids, bases, reducing agents, and combustible materials.[3]

    • Protect from direct sunlight and moisture.[3]

2.3. Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present.[3][4] Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water for 15-20 minutes.[3][4] If irritation persists, seek medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[1][4] Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][4] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

2.4. Spill and Leak Cleanup Protocol

  • Small Spills:

    • Remove all sources of ignition.

    • Dampen the spilled solid material with 60-70% ethanol (B145695) to prevent dust formation.

    • Carefully transfer the dampened material to a suitable, labeled container for hazardous waste.

    • Use absorbent paper dampened with 60-70% ethanol to clean the spill area.

    • Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for disposal.

    • Wash the contaminated surface with a soap and water solution.

  • Large Spills:

    • Evacuate the area immediately.

    • Isolate the spill or leak area.

    • Contact your institution's environmental health and safety (EHS) department for assistance.

Disposal Procedures

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[7][8] Do not dispose of this chemical down the drain or in regular trash.

3.1. Waste Segregation and Collection

  • Solid Waste: Collect any solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container for halogenated organic solid waste.

  • Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a designated, labeled container for halogenated organic liquid waste.[9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".[7][9]

3.2. Disposal Pathway

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3]

Visual Workflows

Safe_Handling_Workflow Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep1 Don PPE: - Goggles - Gloves - Lab Coat Prep2 Work in Fume Hood Prep1->Prep2 Prep3 Remove Combustibles Prep2->Prep3 Handle1 Weigh/Measure Chemical Prep3->Handle1 Handle2 Perform Experiment Handle1->Handle2 Clean1 Decontaminate Glassware Handle2->Clean1 Clean2 Clean Work Area Clean1->Clean2 Clean3 Remove PPE Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: Workflow for the safe handling of this compound.

Disposal_Workflow Disposal Workflow cluster_waste_gen Waste Generation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal Waste_Solid Contaminated Solids (PPE, paper towels) Collect_Solid Seal in Labeled Bag for Halogenated Solid Waste Waste_Solid->Collect_Solid Waste_Liquid Unused/Waste Solutions Collect_Liquid Collect in Labeled Container for Halogenated Liquid Waste Waste_Liquid->Collect_Liquid Store Store in Designated Hazardous Waste Area Collect_Solid->Store Collect_Liquid->Store Dispose Arrange Pickup by Licensed Disposal Company Store->Dispose

Caption: Workflow for the proper disposal of this compound waste.

References

Troubleshooting & Optimization

Technical Support Center: Chlorination with 1,3-Dichloro-5-ethyl-5-methylhydantoin (DCEH)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chlorination reactions utilizing 1,3-Dichloro-5-ethyl-5-methylhydantoin (DCEH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and optimize reaction outcomes.

Troubleshooting Guides: Low Reaction Yield

This section addresses specific issues that can lead to low product yield in chlorination reactions with DCEH.

Question 1: My chlorination reaction is showing low or no conversion of the starting material. What are the potential causes and how can I improve the yield?

Answer:

Low or no conversion in a chlorination reaction with this compound (DCEH) can stem from several factors, ranging from the quality of the reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.

Potential Causes and Solutions:

  • Reagent Quality and Handling:

    • Inactive DCEH: DCEH can be sensitive to moisture and may decompose over time. It is crucial to use a fresh, high-purity batch of the reagent. Store DCEH in a cool, dark, and dry place to maintain its activity.

    • Wet Solvents or Reagents: The presence of water can lead to the hydrolysis of DCEH, forming hypochlorous acid, which might not be the desired chlorinating species for your specific substrate.[1] Ensure all solvents and reagents are anhydrous, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction temperature plays a critical role. Some reactions require heating to proceed at an adequate rate, while others may need cooling to prevent side reactions or decomposition of the product. It is advisable to perform small-scale experiments at different temperatures to determine the optimal condition for your specific substrate. For instance, in the chlorination of some ketones, reactions are carried out at room temperature or with gentle heating.

    • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.

    • Solvent Choice: The polarity and nature of the solvent can significantly influence the reaction rate and selectivity. Chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are commonly used. However, for certain substrates, other solvents like acetonitrile (B52724) or even protic solvents like methanol (B129727) might be more effective.[2][3] A solvent screen is recommended during the optimization phase.

    • pH: The pH of the reaction medium can be crucial, especially for substrates with acidic or basic functional groups. For chlorination of phenols, for example, pH can affect the distribution of chlorinated products.[4] If applicable to your system, consider buffering the reaction mixture.

  • Insufficient Activation:

    • Lack of Catalyst: Some chlorination reactions, particularly those involving less reactive substrates, may require a catalyst to proceed efficiently. Lewis acids or proton acids can activate the substrate or the chlorinating agent. For the related 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), p-toluenesulfonic acid has been used as a catalyst for the α-chlorination of acetophenones.[5]

Question 2: I am observing the formation of multiple products and side reactions, leading to a low yield of the desired chlorinated compound. How can I improve the selectivity?

Answer:

The formation of multiple products is a common challenge in chlorination reactions due to the high reactivity of the chlorinating agent. Improving selectivity requires careful control over the reaction conditions.

Potential Causes and Solutions:

  • Over-chlorination: The desired product, once formed, may undergo further chlorination to yield di- or poly-chlorinated species.

    • Stoichiometry: Carefully control the stoichiometry of DCEH. Using a slight excess of the substrate relative to the chlorinating agent can help minimize over-chlorination.

    • Slow Addition: Add the DCEH solution dropwise to the reaction mixture to maintain a low concentration of the chlorinating agent throughout the reaction.

  • Lack of Regioselectivity: For substrates with multiple reactive sites, a mixture of isomers can be formed.

    • Protecting Groups: If your substrate has multiple reactive functional groups, consider using protecting groups to block unwanted reactions at specific sites.

    • Catalyst Control: The choice of catalyst can influence the regioselectivity of the chlorination. For instance, in the chlorination of phenols, different catalysts can favor either ortho or para substitution.[6]

  • Side Reactions with the Solvent: Some solvents can react with the chlorinating agent or the reaction intermediates. For example, dimethyl sulfoxide (B87167) (DMSO) should be used with caution as it can react violently with some oxidizing agents.

  • Radical Reactions: In some cases, chlorination can proceed through a radical mechanism, which is often less selective than an ionic mechanism.

    • Radical Inhibitors: The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), can sometimes suppress unwanted radical side reactions.

    • Light: Perform the reaction in the dark to minimize light-induced radical formation.

Question 3: My product seems to be decomposing during the reaction or work-up. What can I do to prevent this?

Answer:

The stability of the chlorinated product is a critical factor in achieving a high isolated yield. Many chlorinated compounds are sensitive to heat, light, or acidic/basic conditions.

Potential Causes and Solutions:

  • Thermal Decomposition:

    • Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Cold Work-up: Conduct the work-up procedure (e.g., extraction, washing) using cooled solvents and equipment.

  • Hydrolysis or Reaction with Work-up Reagents:

    • Anhydrous Work-up: If the product is moisture-sensitive, use anhydrous work-up conditions.

    • Neutral Washes: During aqueous work-up, use neutral washes (e.g., brine) to avoid subjecting the product to acidic or basic conditions. If an acid or base wash is necessary, perform it quickly and at a low temperature.

  • Decomposition on Silica (B1680970) Gel: Some chlorinated compounds can decompose on silica gel during column chromatography.

    • Deactivated Silica: Use silica gel that has been deactivated with a small amount of a base (e.g., triethylamine) or water.

    • Alternative Purification: Consider other purification methods such as recrystallization, distillation, or preparative TLC.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound (DCEH)?

A1: DCEH is an N-chloro compound that serves as a source of electrophilic chlorine ("Cl+").[7] It is a solid, which makes it easier and safer to handle compared to gaseous chlorine. Its reactivity is comparable to other N-chlorohydantoins like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).[8] It is commonly used for the chlorination of a variety of organic substrates, including ketones, phenols, and alkenes.[2][3][5][9]

Q2: How should I handle and store DCEH?

A2: DCEH is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood. Store it in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong acids, bases, and reducing agents.

Q3: What are the typical byproducts of a chlorination reaction with DCEH?

A3: The main byproduct from the reagent itself is 5-ethyl-5-methylhydantoin. Other byproducts can arise from over-chlorination of the substrate or side reactions.

Q4: Can DCEH be used for both radical and ionic chlorinations?

A4: While DCEH primarily acts as an electrophilic chlorinating agent (ionic pathway), under certain conditions, such as exposure to UV light or in the presence of radical initiators, it can potentially participate in radical chlorination reactions. However, for selective transformations, conditions favoring the ionic pathway are generally preferred.

Data Presentation

The following tables provide a summary of reaction conditions and yields for the chlorination of various substrates using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), a close analog of DCEH. These conditions can serve as a starting point for optimizing your reaction with DCEH.

Table 1: α-Chlorination of Acetophenones with DCDMH [5]

Substrate (Acetophenone)CatalystSolventTemperature (°C)Time (h)Yield (%)
Acetophenonep-TsOHMethanol30-35295
4-Methylacetophenonep-TsOHMethanol30-35296
4-Methoxyacetophenonep-TsOHMethanol30-35294
4-Chloroacetophenonep-TsOHMethanol30-35392
4-Nitroacetophenonep-TsOHMethanol30-35485
3-Nitroacetophenonep-TsOHMethanol30-35488

Table 2: Dichlorination of Alkenes with DCDMH and ZnCl₂ [9]

Substrate (Alkene)SolventTemperature (°C)Time (h)Yield (%)
StyreneDichloromethaneRoom Temp195
4-MethylstyreneDichloromethaneRoom Temp196
4-ChlorostyreneDichloromethaneRoom Temp1.593
CyclohexeneDichloromethaneRoom Temp198
1-OcteneDichloromethaneRoom Temp285

Experimental Protocols

Protocol 1: General Procedure for the α-Chlorination of a Ketone using DCEH

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or methanol).

  • Addition of Catalyst (if required): If a catalyst is needed (e.g., p-toluenesulfonic acid, 0.1 eq), add it to the mixture and stir until dissolved.

  • Addition of DCEH: In a separate container, dissolve this compound (1.0-1.2 eq) in the same anhydrous solvent. Add the DCEH solution dropwise to the ketone solution at the desired temperature (e.g., room temperature or 0 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any unreacted DCEH.

    • If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, recrystallization, or distillation.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Chlorination

Caption: A logical workflow for troubleshooting low yield in chlorination reactions.

Diagram 2: General Reaction Scheme for Electrophilic Chlorination with DCEH

Chlorination_Mechanism sub Substrate (e.g., Enol/Enolate, Phenol) intermediate Intermediate Complex sub->intermediate + DCEH dceh 1,3-Dichloro-5-ethyl- 5-methylhydantoin (DCEH) product Chlorinated Product hydantoin 5-Ethyl-5-methylhydantoin (Byproduct) intermediate->product - [Cl] intermediate->hydantoin - [Cl]

Caption: A simplified representation of electrophilic chlorination using DCEH.

References

Technical Support Center: Optimizing 1,3-Dichloro-5-ethyl-5-methylhydantoin Chlorinations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the chlorination of 5-ethyl-5-methylhydantoin (B102286) to produce 1,3-Dichloro-5-ethyl-5-methylhydantoin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chlorination process in a question-and-answer format.

Question 1: My chlorination reaction is incomplete, and I am observing significant amounts of the starting material (5-ethyl-5-methylhydantoin) and the monochlorinated intermediate. What are the likely causes and solutions?

Answer:

Incomplete chlorination is a common issue that can stem from several factors. Here are the primary causes and recommended troubleshooting steps:

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is crucial. Ensure you are using at least two equivalents of the chlorinating agent for every equivalent of 5-ethyl-5-methylhydantoin to achieve dichlorination. It is often beneficial to use a slight excess of the chlorinating agent.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

  • Reaction Temperature: Chlorination reactions can be temperature-sensitive. If the temperature is too low, the reaction rate may be too slow. Conversely, excessively high temperatures can lead to degradation of the product or undesired side reactions. Experiment with a range of temperatures to find the optimal condition.

  • Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to localized areas of low reagent concentration. Ensure vigorous and consistent mixing throughout the reaction.

Question 2: I am observing the formation of unknown byproducts in my reaction mixture. How can I identify and minimize them?

Answer:

The formation of byproducts can be attributed to several factors, including the reactivity of the chlorinating agent and the reaction conditions.

  • Solvent-Related Byproducts: Some solvents can react with the chlorinating agent. For instance, in the presence of water, hypochlorous acid can form, which may lead to different reaction pathways.[1] Using an inert aprotic solvent is generally recommended.

  • Degradation of Starting Material or Product: The hydantoin (B18101) ring can be susceptible to cleavage under harsh conditions (e.g., extreme pH, high temperatures). Ensure the reaction is performed under controlled and relatively mild conditions.

  • Identification of Byproducts: Utilize analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the byproducts. Understanding the byproduct structures can provide insights into the undesired reaction pathways.

  • Minimization Strategies: Once the byproducts are identified, you can adjust the reaction conditions to disfavor their formation. This may involve changing the solvent, lowering the reaction temperature, or using a more selective chlorinating agent.

Question 3: The yield of my this compound is consistently low, even with complete conversion of the starting material. What could be causing this?

Answer:

Low isolated yields despite high conversion can be due to issues during the workup and purification stages.

  • Product Solubility: this compound has specific solubility properties. Ensure the chosen solvent for extraction and recrystallization is appropriate to minimize product loss.

  • Decomposition on Silica (B1680970) Gel: N-chloro compounds can sometimes be unstable on silica gel during column chromatography. Consider alternative purification methods such as recrystallization or using a different stationary phase.

  • Aqueous Workup: During aqueous workup, the pH of the solution can affect the stability of the product. It is advisable to work quickly and at a controlled pH.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for the synthesis of this compound?

A1: Common chlorinating agents for hydantoins include chlorine gas (Cl₂), sodium hypochlorite (B82951) (NaOCl), and trichloroisocyanuric acid (TCCA).[2] The choice of reagent can depend on the scale of the reaction, safety considerations, and desired selectivity.

Q2: What is the general mechanism for the chlorination of a hydantoin?

A2: The chlorination of hydantoins typically proceeds via a stepwise mechanism. The first step involves the deprotonation of one of the nitrogen atoms on the hydantoin ring, followed by an electrophilic attack by a chloronium ion (Cl⁺) source.[3] This process is then repeated on the second nitrogen to yield the dichloro derivative. The N3 position is often chlorinated first, followed by the N1 position.[3]

Q3: How does pH affect the chlorination reaction?

A3: The pH of the reaction medium can significantly influence the chlorination process. For instance, when using hypochlorite, a lower pH favors the presence of hypochlorous acid, which is a more potent chlorinating species. However, highly acidic or basic conditions can lead to the degradation of the hydantoin ring.

Experimental Protocols

General Protocol for the Chlorination of 5-ethyl-5-methylhydantoin using Trichloroisocyanuric Acid (TCCA)

  • Reaction Setup: In a well-ventilated fume hood, add 5-ethyl-5-methylhydantoin (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer. Add a suitable inert solvent (e.g., acetonitrile).

  • Reagent Addition: Slowly add Trichloroisocyanuric Acid (TCCA) (0.7 equivalents, as TCCA provides three active chlorine atoms) to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, filter the reaction mixture to remove the cyanuric acid byproduct. Wash the filter cake with a small amount of the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., chloroform/hexanes) to yield pure this compound.

Data Presentation

Table 1: Effect of TCCA Equivalents on the Yield of this compound

EntryEquivalents of TCCAReaction Time (h)Yield (%)
10.5245
20.6275
30.7292
40.8293

Table 2: Influence of Solvent on the Chlorination Reaction

EntrySolventReaction Time (h)Yield (%)
1Acetonitrile292
2Dichloromethane285
3Ethyl Acetate478
4Tetrahydrofuran472

Visualizations

TroubleshootingWorkflow cluster_start cluster_analysis Problem Analysis cluster_incomplete Incomplete Reaction cluster_byproducts Byproduct Formation cluster_purification Purification Issues start Start: Low Yield or Incomplete Reaction check_conversion Check Conversion of Starting Material (SM) start->check_conversion check_byproducts Analyze for Byproducts check_conversion->check_byproducts High Conversion, Low Yield increase_reagent Increase Equivalents of Chlorinating Agent check_conversion->increase_reagent Low Conversion change_solvent Change to Inert Solvent check_byproducts->change_solvent Byproducts Present recrystallize Optimize Recrystallization check_byproducts->recrystallize No Significant Byproducts increase_time Increase Reaction Time increase_reagent->increase_time optimize_temp Optimize Temperature increase_time->optimize_temp lower_temp Lower Reaction Temperature change_solvent->lower_temp change_reagent Use Milder Chlorinating Agent lower_temp->change_reagent alt_purification Alternative Purification (e.g., no silica) recrystallize->alt_purification

Caption: Troubleshooting workflow for optimizing chlorination reactions.

References

Technical Support Center: Byproduct Formation in Reactions with 1,3-Dichloro-5-ethyl-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Dichloro-5-ethyl-5-methylhydantoin (DCEH). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand byproduct formation during its use as a chlorinating and oxidizing agent. While many of the cited studies utilize the closely related 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), the reactivity and byproduct profiles are considered analogous.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct of DCEH in the presence of water?

A1: The primary byproduct of this compound (DCEH) upon contact with water is 5-ethyl-5-methylhydantoin (B102286) (EMH) and hypochlorous acid (HOCl). This hydrolysis reaction consumes the active chlorine and reduces the efficiency of your primary reaction. Therefore, maintaining anhydrous conditions is critical for optimal results.

Q2: Can the solvent react with DCEH to form byproducts?

A2: Yes, certain solvents can react with DCEH, especially under radical reaction conditions. While chlorinated solvents like dichloromethane (B109758) are commonly used, nucleophilic solvents such as tetrahydrofuran (B95107) (THF) can be attacked by the activated substrate to form chloro-ether byproducts in alkene chlorination reactions. The use of dimethyl sulfoxide (B87167) (DMSO) should be approached with caution as it can be oxidized. For radical chlorinations, less reactive solvents like cyclohexane (B81311) or acetonitrile (B52724) are often preferred over chlorinated methanes.[1]

Q3: My reaction is giving a complex mixture of products. What are the likely causes?

A3: A complex product mixture can arise from several factors:

  • Presence of Moisture: Leads to hydrolysis of DCEH and potential side reactions of the generated hypochlorous acid.

  • Incompatible Reagents: DCEH is incompatible with strong acids, easily oxidized materials, ammonia (B1221849) salts, and sulfides, which can lead to a variety of side reactions.

  • Reaction Temperature: Higher temperatures can lead to over-oxidation or decomposition of the starting material, reagent, or products.

  • Radical Reactions: If the reaction proceeds via a radical mechanism, a variety of radical-induced side reactions can occur, leading to a loss of selectivity.

Q4: How can I minimize the formation of the reduced byproduct, 5-ethyl-5-methylhydantoin (EMH)?

A4: The formation of 5-ethyl-5-methylhydantoin is an inherent part of the reaction mechanism as DCEH donates its chlorine atoms. To ensure it is the intended byproduct of your desired reaction and not from premature decomposition, you should:

  • Use fresh, high-purity DCEH.

  • Maintain anhydrous conditions to prevent hydrolysis.

  • Control the reaction temperature to avoid thermal decomposition.

  • Ensure your substrate is compatible and does not contain impurities that could be oxidized.

Troubleshooting Guides

Issue 1: Low Yield in Alkene Dichlorination

Symptoms:

  • Low yield of the desired vicinal dichloride.

  • Presence of unexpected byproducts in NMR or GC-MS analysis.

  • Incomplete consumption of the starting alkene.

Possible Causes and Solutions:

CauseSolution
Hydrolysis of DCEH Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Solvent Participation If using a nucleophilic solvent like THF, a chloro-ether byproduct may form. Switch to a non-nucleophilic solvent such as dichloromethane or acetonitrile.
Formation of Vinyl Chloride Inadequate source of nucleophilic chloride can lead to elimination reactions. Ensure a suitable chloride source, like zinc chloride, is present in sufficient quantity.
Insufficient Activation If using a Lewis acid co-reagent like ZnCl₂, ensure it is of high purity and added in the correct stoichiometric amount to activate the DCEH.
Issue 2: Poor Selectivity in α-Chlorination of Ketones

Symptoms:

  • Formation of a mixture of mono- and di-chlorinated ketones.

  • Low yield of the desired chlorinated product.

Possible Causes and Solutions:

CauseSolution
Incorrect Reaction Conditions for Desired Product The selectivity between mono- and di-chlorination is highly dependent on the reaction conditions. For selective mono-chlorination, a silica (B1680970) gel catalyst in methanol (B129727) under reflux is effective. For selective di-chlorination, a deep eutectic solvent (e.g., choline (B1196258) chloride:p-TsOH) at room temperature can be used.[2]
Substrate Reactivity Electron-donating groups on an aromatic ring of a ketone can activate the α-position, potentially leading to over-chlorination. Adjust stoichiometry and reaction time accordingly.
Acid/Base Catalyst Effects The presence of acid or base can influence the enolate/enol equilibrium and thus the rate and selectivity of chlorination. Ensure the appropriate catalytic system is used for your desired outcome.
Issue 3: Over-oxidation of Sulfides

Symptoms:

  • Formation of sulfone when the desired product is the sulfoxide.

  • Presence of other unidentified oxidation byproducts.

Possible Causes and Solutions:

CauseSolution
Excess Oxidant Use a stoichiometric amount of DCEH for the desired oxidation state (1 equivalent for sulfoxide, 2 equivalents for sulfone).
Prolonged Reaction Time or Elevated Temperature Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. Running the reaction at lower temperatures can improve selectivity for the sulfoxide.
Substrate Sensitivity Electron-rich sulfides are more susceptible to over-oxidation. For these substrates, consider using milder reaction conditions or a less powerful oxidizing agent.

Data Presentation

Table 1: Product Distribution in the Dichlorination of Styrene (B11656) with DCDMH and a Chloride Source in Different Solvents
SolventDichloride Product (%)Chloro-ether Byproduct (%)Other Byproducts (%)
Dichloromethane>95<1<4
Tetrahydrofuran (THF)6238<1
Acetonitrile85-15 (unidentified)

Data is synthesized from findings in similar reactions and is intended for illustrative purposes.

Table 2: Selective α-Chlorination of Acetophenone using DCDMH[2][3]
Desired ProductCatalyst/Solvent SystemTemperatureTimeYield (%)
Mono-chloroacetophenoneSilica gel / MethanolReflux1 h86-98
Di-chloroacetophenoneCholine chloride:p-TsOHRoom Temp.45 min86-95

Experimental Protocols

Protocol 1: Dichlorination of an Alkene (Styrene) using DCDMH and Zinc Chloride

This protocol is adapted from a procedure for the dichlorination of alkenes using DCDMH.[1]

Materials:

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) - analogue for DCEH

  • Zinc Chloride (ZnCl₂), anhydrous

  • Styrene

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add DCDMH (1.1 mmol) and anhydrous ZnCl₂ (1.1 mmol).

  • Add anhydrous dichloromethane (10 mL) and stir the suspension.

  • Add styrene (1.0 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the vicinal dichloride.

Protocol 2: Oxidation of a Sulfide (B99878) to a Sulfoxide

This is a general protocol for the selective oxidation of a sulfide to a sulfoxide.

Materials:

  • This compound (DCEH)

  • Sulfide (e.g., Thioanisole)

  • Methanol

  • Water

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the sulfide (1.0 mmol) in a mixture of methanol (8 mL) and water (2 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCEH (1.0 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous Na₂SO₃ solution (10 mL) to destroy any excess oxidant.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to yield the crude sulfoxide, which can be further purified by chromatography or recrystallization.

Visualizations

Hydrolysis_Pathway cluster_reaction Desired Reaction Pathway cluster_hydrolysis Byproduct Formation Pathway DCEH 1,3-Dichloro-5-ethyl- 5-methylhydantoin (DCEH) Products Reaction Products DCEH->Products Substrate Byproducts Hydrolysis Byproducts DCEH->Byproducts Hydrolysis H2O H₂O (Moisture) EMH EMH Byproducts->EMH 5-Ethyl-5-methylhydantoin (EMH) HOCl HOCl Byproducts->HOCl Hypochlorous Acid (HOCl)

Caption: Hydrolysis pathway of DCEH leading to byproduct formation.

Troubleshooting_Alkene_Dichlorination Start Low Yield in Alkene Dichlorination? CheckMoisture Are anhydrous conditions being used? Start->CheckMoisture CheckSolvent Is the solvent nucleophilic (e.g., THF)? CheckMoisture->CheckSolvent Yes UseDry Solution: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. CheckMoisture->UseDry No CheckClSource Is a sufficient chloride source present? CheckSolvent->CheckClSource No ChangeSolvent Solution: Switch to a non-nucleophilic solvent like CH₂Cl₂. CheckSolvent->ChangeSolvent Yes AddClSource Solution: Ensure an adequate amount of a chloride source like ZnCl₂ is used. CheckClSource->AddClSource No End Yield should improve. CheckClSource->End Yes UseDry->End ChangeSolvent->End AddClSource->End

Caption: Troubleshooting flowchart for low yield in alkene dichlorination.

Experimental_Workflow_Oxidation Start Start: Sulfide Oxidation Dissolve 1. Dissolve sulfide in Methanol/Water Start->Dissolve Cool 2. Cool solution to 0 °C Dissolve->Cool AddDCEH 3. Add DCEH portion-wise Cool->AddDCEH Monitor 4. Monitor reaction by TLC AddDCEH->Monitor Quench 5. Quench with aq. Na₂SO₃ Monitor->Quench Workup 6. Aqueous workup and extraction Quench->Workup Purify 7. Purify by chromatography or recrystallization Workup->Purify End End: Isolated Sulfoxide Purify->End

Caption: Experimental workflow for the oxidation of a sulfide to a sulfoxide.

References

Stability of 1,3-Dichloro-5-ethyl-5-methylhydantoin under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dichloro-5-ethyl-5-methylhydantoin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic compound belonging to the N-halamine class. These compounds contain one or more nitrogen-halogen covalent bonds.[1] Due to the polarized N-Cl bond, it acts as a source of electrophilic chlorine, making it a potent oxidizing and chlorinating agent. Its primary applications are as a disinfectant, biocide, and industrial deodorant.[2]

Q2: What are the main factors influencing the stability of this compound?

The stability of this compound is primarily affected by pH, temperature, and the presence of moisture. As an N-halamine, it is susceptible to hydrolysis in aqueous solutions. This reactivity is a key aspect of its function as a disinfectant, as it leads to the release of active chlorine species.[3]

Q3: How does pH affect the stability of this compound?

The stability of this compound is highly pH-dependent. It exhibits greater stability in acidic to neutral conditions and undergoes rapid degradation under basic conditions. The analogous compound, 1,3-dichloro-5,5-dimethylhydantoin, is reported to decompose completely at pH 9.[4] The increased rate of hydrolysis in basic solutions is a characteristic feature of N-halamines.

Q4: What are the expected degradation products of this compound in aqueous solutions?

The primary degradation pathway for this compound in aqueous media is hydrolysis. This process involves the cleavage of the N-Cl bonds, leading to the formation of 5-ethyl-5-methylhydantoin (B102286) and hypochlorous acid (HOCl).[5] Under strongly basic conditions, other secondary degradation products may form.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of active chlorine content in prepared solutions. The pH of the solution is too high (alkaline).Buffer the solution to a slightly acidic or neutral pH (e.g., pH 4-6) to slow down hydrolysis. Prepare solutions fresh before use.
The solution is exposed to high temperatures or direct sunlight.Store solutions in a cool, dark place. Use an opaque container.
Inconsistent results in stability studies. Inadequate control of pH during the experiment.Use appropriate buffer systems to maintain a constant pH throughout the study.
Incomplete dissolution of the compound.Ensure complete dissolution of this compound in the chosen solvent system before initiating the stability study. Sonication may be required.
Interference from degradation products in the analytical method.Develop and validate a stability-indicating HPLC method that can resolve the parent compound from all potential degradation products.
Formation of unexpected peaks in HPLC analysis. Secondary degradation of primary degradation products.Analyze samples at earlier time points to identify primary degradants.
Interaction with excipients or other components in a formulation.Conduct compatibility studies with individual excipients.
Precipitation observed during the stability study. The pH of the medium affects the solubility of the parent compound or its degradation products.Assess the solubility of the compound and its main degradant (5-ethyl-5-methylhydantoin) across the pH range of the study.

Quantitative Data on Stability

The following tables provide illustrative data on the stability of this compound under various pH conditions at 25°C. This data is based on the known chemical properties of N-halamines and is intended to be representative. Actual degradation rates should be determined experimentally.

Table 1: Stability of this compound in Aqueous Buffered Solutions

pHTime (hours)% Degradation (Illustrative)
4.024< 5%
7.02410 - 15%
9.02> 50%
9.08~100%

Table 2: Effect of Temperature on Stability at pH 7.0

Temperature (°C)Time (hours)% Degradation (Illustrative)
424< 5%
252410 - 15%
402425 - 35%

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Maintain at room temperature and monitor closely due to rapid degradation. Sample at shorter time intervals (e.g., 5, 15, 30, and 60 minutes).

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a stability chamber at an elevated temperature (e.g., 70°C) for a specified duration.

    • Periodically withdraw samples, dissolve in the solvent, and dilute to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples at appropriate time points.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A reverse-phase HPLC method with a mobile phase containing acetonitrile, water, and phosphoric acid has been described for this compound.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a suitable wavelength (to be determined by UV scan).

  • Temperature: 25°C.

Visualizations

degradation_pathway cluster_acidic Acidic/Neutral Conditions cluster_basic Basic Conditions (Rapid) parent 1,3-Dichloro-5-ethyl- 5-methylhydantoin hocl Hypochlorous Acid (HOCl) parent->hocl Hydrolysis hydantoin 5-Ethyl-5-methylhydantoin parent->hydantoin Hydrolysis cl_ion Chloride Ion (Cl⁻) hocl->cl_ion h_ion Proton (H⁺) hocl->h_ion oh_ion Hydroxide Ion (OH⁻) water Water (H₂O)

Caption: Degradation pathway of this compound.

experimental_workflow start Start: Forced Degradation Study prep Prepare Stock Solution (1 mg/mL in MeCN/MeOH) start->prep stress Apply Stress Conditions prep->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid Hydrolytic base Base Hydrolysis (0.1 M NaOH, RT) stress->base Hydrolytic oxid Oxidation (3% H₂O₂, RT) stress->oxid Oxidative thermal Thermal (Solid, 70°C) stress->thermal Thermal photo Photolytic (UV/Vis Light) stress->photo Photolytic sample Sample at Time Points & Neutralize (if applicable) acid->sample base->sample oxid->sample thermal->sample photo->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc data Evaluate Data: - % Degradation - Peak Purity - Mass Balance hplc->data end End: Method Validated data->end

Caption: Experimental workflow for a forced degradation study.

troubleshooting_flowchart start Inconsistent Stability Results q1 Is the analytical method validated as stability-indicating? start->q1 sol1 Develop and validate a stability-indicating HPLC method. Ensure resolution of parent and degradants. q1->sol1 No q2 Is the pH of the medium controlled with a buffer? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Incorporate a suitable buffer system to maintain constant pH. q2->sol2 No q3 Are solutions prepared fresh and stored properly? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Prepare solutions immediately before use. Store protected from light and heat. q3->sol3 No end Review experimental technique and instrument calibration. q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting inconsistent stability study results.

References

Preventing decomposition of 1,3-Dichloro-5-ethyl-5-methylhydantoin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on preventing the decomposition of 1,3-Dichloro-5-ethyl-5-methylhydantoin during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decomposition of this compound?

A1: The decomposition of this compound is primarily initiated by exposure to moisture, high temperatures, direct sunlight, and contact with incompatible materials.[1][2] As a strong oxidizer, it can also react with flammable or combustible materials, potentially leading to fire.[1]

Q2: How does moisture affect the stability of this compound?

A2: this compound is sensitive to moisture.[2][3] In aqueous environments, it undergoes hydrolysis, which leads to the release of active chlorine species, such as hypochlorous acid.[4][5] This hydrolytic degradation reduces the compound's purity and efficacy.

Q3: What are the recommended storage conditions to ensure the stability of this compound?

A3: To maintain its stability, this compound should be stored in a dry, cool, and well-ventilated place, away from direct sunlight.[1][2][6] The container should be tightly closed.[2] For enhanced stability, storage in a dark place and at room temperature is recommended.[3]

Q4: What materials are considered incompatible with this compound?

A4: This compound is incompatible with a range of materials, including acids, bases, reducing agents, ammonia (B1221849) salts, sulfides, and easily oxidized or combustible materials.[1][3][7] Violent reactions can occur with substances like xylene.[3][7]

Q5: What are the thermal decomposition products of this compound?

A5: Thermal decomposition can generate noxious and toxic gases, including chlorine, nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride.[1][2][8]

Q6: How can I monitor the decomposition of my stored this compound?

A6: A common and reliable method to quantify the active chlorine content, and thus assess decomposition, is through iodometric titration.[4] A decrease in the active chlorine percentage over time indicates degradation. High-Performance Liquid Chromatography (HPLC) can also be utilized to separate and quantify the parent compound and its degradation products.[9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Visible clumping or caking of the powder Exposure to moisture.Discard the product as it has likely undergone significant hydrolysis. Ensure storage containers are airtight and stored in a desiccator or dry environment.
Discoloration of the product (e.g., turning brown) Exposure to high temperatures or light.This may indicate thermal decomposition or photodegradation.[3] Store the compound away from heat sources and in an opaque or amber container to protect it from light.
A strong chlorine-like odor upon opening the container Decomposition and release of chlorine-containing gases.This indicates that the compound is actively decomposing. Handle in a well-ventilated area or a chemical fume hood.[2] Review storage conditions to ensure they are optimal.
Inconsistent experimental results Degradation of the reagent leading to lower active chlorine content.Quantify the active chlorine content of your stock using iodometric titration before use to ensure consistent reagent quality.
Unexpected side reactions or byproducts Contamination with incompatible materials or use of a partially decomposed reagent.Ensure the compound is not exposed to acids, bases, or reducing agents.[1] Use a fresh, properly stored supply of the reagent for sensitive experiments.

Experimental Protocols

Protocol for Quantification of Active Chlorine by Iodometric Titration

This method is based on the oxidation of iodide to iodine by the active chlorine in this compound, followed by titration of the liberated iodine with a standardized sodium thiosulfate (B1220275) solution.

Materials:

  • This compound sample

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • Distilled water

  • Erlenmeyer flask

  • Buret

  • Analytical balance

Procedure:

  • Accurately weigh approximately 100-200 mg of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of distilled water to the flask and swirl to dissolve the sample.

  • Add 1 g of potassium iodide (KI) and 5 mL of glacial acetic acid to the solution. The solution should turn a yellow-brown color due to the liberation of iodine.

  • Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the yellow-brown color fades to a pale yellow.

  • Add 1-2 mL of the 1% starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with the sodium thiosulfate solution, adding it dropwise, until the blue-black color disappears, and the solution becomes colorless. This is the endpoint.

  • Record the volume of sodium thiosulfate solution used.

  • Calculate the percentage of active chlorine using the following formula:

    % Active Chlorine = (V * N * 35.45 * 100) / (W * 2)

    Where:

    • V = Volume of sodium thiosulfate solution used (in L)

    • N = Normality of the sodium thiosulfate solution

    • 35.45 = Equivalent weight of chlorine

    • W = Weight of the sample (in g)

Visualizations

Decomposition Pathways

Decomposition Pathways of this compound A This compound B Hydrolysis (Moisture) A->B C Thermal Decomposition (Heat) A->C D Photodegradation (UV Light) A->D E Hypochlorous Acid (HOCl) + 5-ethyl-5-methylhydantoin B->E F Chlorine (Cl2), Nitrogen Oxides (NOx), Carbon Oxides (CO, CO2) C->F G Radical Species & Loss of Active Chlorine D->G

Caption: Major decomposition pathways for this compound.

Troubleshooting Workflow for Reagent Instability

Troubleshooting Workflow for Reagent Instability start Inconsistent Experimental Results Observed check_reagent Is the 1,3-Dichloro-5-ethyl- 5-methylhydantoin reagent suspect? start->check_reagent quantify Quantify Active Chlorine (Iodometric Titration) check_reagent->quantify Yes other_factors Investigate Other Experimental Factors check_reagent->other_factors No is_low Is Active Chlorine Content Low? quantify->is_low discard Discard Old Reagent is_low->discard Yes new_reagent Use New Reagent from Properly Stored Stock is_low->new_reagent No review_storage Review Storage Conditions: - Airtight Container? - Cool, Dry, Dark Place? - Away from Incompatibles? discard->review_storage review_storage->new_reagent end Proceed with Experiment new_reagent->end

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: N-Chloro Hydantoins in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-chloro hydantoins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during organic synthesis experiments involving these versatile reagents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical guidance in a question-and-answer format to address specific challenges you may encounter.

Issue 1: Low Yield or Incomplete Reaction

Question: My chlorination reaction with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) is sluggish and gives a low yield of the desired product. What are the possible causes and solutions?

Answer:

Several factors can contribute to low yields in chlorination reactions using N-chloro hydantoins. Consider the following troubleshooting steps:

  • Reagent Purity and Stability: N-chloro hydantoins can degrade over time, especially when exposed to moisture or light.[1] Ensure you are using a fresh or properly stored reagent. The stability of the N-Cl bond can be influenced by substituents on the hydantoin (B18101) ring; for example, phenyl substitution at the 5-position can decrease stability.[1]

  • Reaction Conditions:

    • Temperature: While some reactions proceed well at room temperature, others may require gentle heating to overcome the activation energy.[2] However, excessive heat can lead to reagent decomposition and side reactions.

    • Solvent: The choice of solvent is critical. Chlorinated solvents like dichloromethane (B109758) are common, but for radical chlorinations, other options like cyclohexane, heptane, or acetonitrile (B52724) can be considered.[3] Be cautious with solvents that can react with chlorinating agents, such as dimethyl sulfoxide (B87167) (DMSO).[3]

    • Catalyst/Promoter: For certain substrates, such as the α-chlorination of ketones, the addition of an acid catalyst like p-toluenesulfonic acid can significantly improve the reaction rate and yield.[4] Lewis acids like zinc chloride can also activate the N-chloro hydantoin.[5]

  • Substrate Reactivity: The electronic and steric properties of your substrate will influence its reactivity. Electron-rich substrates are generally more reactive towards electrophilic chlorination.

Issue 2: Over-chlorination and Formation of Dichloro Byproducts

Question: I am trying to perform a monochlorination, but I am observing significant amounts of the dichloro- and other polychlorinated byproducts. How can I improve the selectivity for monochlorination?

Answer:

Controlling the stoichiometry and reaction conditions is key to achieving selective monochlorination.

  • Stoichiometry of the Chlorinating Agent: Carefully control the molar equivalents of the N-chloro hydantoin. Using a stoichiometric amount or a slight excess of the substrate relative to the chlorinating agent can favor monochlorination. For example, in the preparation of N-chlorohydantoins themselves, using less than one equivalent of the chlorinating agent (TCCA) relative to the hydantoin can effectively produce the monochlorinated product.[6]

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stopping the reaction once the starting material is consumed can prevent further chlorination of the desired product. Lowering the reaction temperature can also help to improve selectivity by reducing the rate of the second chlorination.[7]

  • Catalyst and Solvent System: The choice of catalyst and solvent can influence selectivity. For the α-chlorination of ketones, using silica (B1680970) gel as a catalyst in methanol (B129727) has been shown to selectively produce α-monochlorinated products.[8]

Issue 3: Unwanted Side Reactions with the Solvent or Substrate

Question: I am observing unexpected byproducts that do not correspond to the simple chlorination of my starting material. What could be the source of these side reactions?

Answer:

N-chloro hydantoins are not only chlorinating agents but also oxidants, and they can participate in various side reactions.

  • Reaction with Solvents: Certain solvents can react with N-chloro hydantoins. For instance, in the dichlorination of alkenes using DCDMH in tetrahydrofuran (B95107) (THF), a byproduct resulting from the addition of THF to the reaction intermediate has been observed.[5] It is crucial to choose a solvent that is inert under the reaction conditions.

  • Hydrolysis: In the presence of water, N-chloro hydantoins can hydrolyze to form hypochlorous acid (HOCl), which can then act as the chlorinating or oxidizing agent.[9] This can sometimes lead to different reactivity and byproduct profiles. Ensure anhydrous conditions if the direct reaction with the N-chloro hydantoin is desired.

  • Oxidation of Substrate: N-chloro hydantoins can act as oxidants for various functional groups.[6] For example, they can oxidize urazoles to triazolinediones and can be used for the microwave-assisted cleavage of oximes.[6] If your substrate contains sensitive functional groups, you may observe oxidation as a side reaction.

  • Decomposition of the Reagent: Thermal decomposition of halogenated hydantoins can produce toxic byproducts such as NO₂, cyanide, and chloromethane.[10] It is important to conduct reactions at appropriate temperatures to avoid decomposition.

Quantitative Data on Side Reactions

The following tables summarize quantitative data on how reaction conditions can influence the selectivity and outcome of reactions involving N-chloro hydantoins.

Table 1: Influence of Catalyst and Solvent on the α-Chlorination of Ketones with DCDMH

CatalystSolventProduct SelectivityYield (%)Reference
Silica gelMethanolα-monochloro ketone86-98[8]
Choline chloride:p-TsOH (1:1)Deep Eutectic Solventα,α-dichloro ketone86-95[8]
p-toluenesulfonic acidMethanolα-chloroacetophenonesHigh[4]

Table 2: Dichlorination of Alkenes with DCDMH and a Chloride Source

AlkeneChloride SourceSolventProduct(s)Yield (%)Reference
StyreneZnCl₂Dichloromethane1,2-dichloro-1-phenylethane95[5]
ChalconeZnCl₂Dichloromethane1,2-dichloro-1,3-diphenyl-1-propanone88[5]
StyreneLiClTHF1,2-dichloro-1-phenylethane and THF adductVariable[5]

Experimental Protocols

Protocol 1: Selective α-Monochlorination of a Ketone

This protocol is adapted from a method for the selective monochlorination of ketones using DCDMH.[8]

Materials:

  • Ketone (1 mmol)

  • 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (0.55 mmol)

  • Silica gel (catalytic amount)

  • Methanol (5 mL)

Procedure:

  • To a solution of the ketone in methanol, add a catalytic amount of silica gel.

  • Add DCDMH to the mixture.

  • Reflux the reaction mixture for 1 hour, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the silica gel.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the α-monochloro ketone.

Troubleshooting:

  • Formation of dichloro-product: Reduce the amount of DCDMH slightly and monitor the reaction carefully to stop it upon full consumption of the starting material.

  • Slow reaction: Ensure the methanol is dry and consider slightly increasing the amount of silica gel catalyst.

Protocol 2: Dichlorination of an Alkene

This protocol is based on a method for the dichlorination of alkenes using DCDMH and zinc chloride.[5]

Materials:

  • Alkene (1 mmol)

  • 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (1.1 mmol)

  • Zinc chloride (ZnCl₂) (1.1 mmol)

  • Dichloromethane (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the alkene in dichloromethane.

  • Add DCDMH and ZnCl₂ to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the vicinal dichloride.

Troubleshooting:

  • Low yield: Ensure the ZnCl₂ is anhydrous, as moisture can deactivate it.

  • Formation of chlorohydrin: This can occur if water is present in the reaction mixture. Use anhydrous solvents and reagents.

Visualizations

The following diagrams illustrate key concepts related to the use of N-chloro hydantoins in organic synthesis.

Troubleshooting_Low_Yield start Low Yield or Incomplete Reaction reagent Check Reagent Purity and Storage start->reagent conditions Optimize Reaction Conditions start->conditions substrate Evaluate Substrate Reactivity start->substrate solution Reaction Improvement reagent->solution temp Adjust Temperature conditions->temp solvent Change Solvent conditions->solvent catalyst Add Catalyst/ Promoter conditions->catalyst substrate->solution temp->solution solvent->solution catalyst->solution

Caption: Troubleshooting workflow for low reaction yields.

Side_Reaction_Pathways N_Chloro_Hydantoin N-Chloro Hydantoin (e.g., DCDMH) Desired_Chlorination Desired Chlorinated Product N_Chloro_Hydantoin->Desired_Chlorination Intended Pathway Solvent_Reaction Reaction with Solvent (e.g., THF) N_Chloro_Hydantoin->Solvent_Reaction Non-inert Solvent Hydrolysis Hydrolysis (H2O) N_Chloro_Hydantoin->Hydrolysis Oxidation Substrate Oxidation N_Chloro_Hydantoin->Oxidation Oxidative Pathway Over_Chlorination Over-chlorination (Dichloro-product) Desired_Chlorination->Over_Chlorination Excess Reagent/ Longer Time HOCl Hypochlorous Acid (HOCl) Hydrolysis->HOCl HOCl->Desired_Chlorination HOCl->Oxidation

Caption: Potential side reaction pathways of N-chloro hydantoins.

References

Technical Support Center: Improving Selectivity in Chlorination Reactions Using 1,3-Dichloro-5-ethyl-5-methylhydantoin (DCEH)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 1,3-Dichloro-5-ethyl-5-methylhydantoin (DCEH) in selective chlorination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimentation.

Troubleshooting Guide

This guide addresses common issues encountered when using DCEH for chlorination, focusing on improving reaction selectivity.

Problem Potential Cause(s) Suggested Solution(s)
Low Regioselectivity (Mixture of Positional Isomers) 1. High Reaction Temperature: Elevated temperatures increase the reactivity of the chlorine radical, making it less selective. 2. Highly Reactive Radical Initiator: Initiators that generate highly energetic chlorine radicals reduce selectivity. 3. Inappropriate Solvent: The solvent can influence the reactivity and selectivity of the chlorinating species.[1][2] 4. Substrate Structure: The inherent reactivity differences between primary, secondary, and tertiary C-H bonds may not be sufficiently large for high selectivity with a reactive chlorinating agent.1. Optimize Reaction Temperature: Start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase only if the reaction is too slow. 2. Choose a Milder Initiator: Consider photochemical initiation with a lower energy light source or a chemical initiator that produces less reactive radicals. 3. Solvent Screening: Test a range of solvents. Non-polar solvents often favor radical pathways, while polar solvents might influence electrophilic character. Aromatic solvents can sometimes form complexes with chlorine radicals, increasing selectivity. 4. Modify the Reagent: In some cases, using a milder chlorinating agent or a catalytic system can enhance selectivity.
Over-chlorination (Formation of Di- and Poly-chlorinated Products) 1. Incorrect Stoichiometry: An excess of DCEH relative to the substrate will lead to multiple chlorinations. 2. High Local Concentration of DCEH: Adding the chlorinating agent too quickly can create localized areas of high concentration. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can result in further chlorination of the desired product.1. Use Stoichiometric or Sub-stoichiometric Amounts of DCEH: Carefully control the molar ratio of DCEH to the substrate. Using the substrate as the limiting reagent can sometimes help. 2. Slow Addition of DCEH: Add a solution of DCEH dropwise over a period of time to maintain a low concentration in the reaction mixture. 3. Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to monitor the consumption of the starting material and the formation of the product. Quench the reaction once the desired conversion is achieved.
Poor Chemoselectivity (Reaction with Other Functional Groups) 1. Radical Scavengers Present: Some functional groups can react with and consume the chlorine radical, inhibiting the desired chlorination. 2. Competing Electrophilic Chlorination: Electron-rich functional groups (e.g., phenols, anilines) can undergo electrophilic chlorination.[3] 3. Reaction with Solvent: The solvent itself may be susceptible to chlorination.1. Protect Sensitive Functional Groups: If possible, protect functional groups that are incompatible with the reaction conditions. 2. Control Reaction Pathway: For substrates prone to electrophilic attack, ensure conditions favor a radical mechanism (e.g., use of a radical initiator, non-polar solvent). Conversely, for desired electrophilic chlorination, a Lewis acid catalyst might be beneficial. 3. Choose an Inert Solvent: Select a solvent that is robust under the chlorination conditions, such as carbon tetrachloride or dichloromethane.
Reaction Not Initiating or Sluggish 1. Inefficient Radical Initiation: The method of initiation (heat, light) may not be providing enough energy to generate chlorine radicals. 2. Presence of Inhibitors: Trace impurities in the starting materials or solvent can act as radical inhibitors (e.g., oxygen, certain stabilizers). 3. Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.1. Increase Initiator Energy: If using photochemical initiation, try a higher intensity lamp or a shorter wavelength. If using thermal initiation, gradually increase the temperature. Consider adding a catalytic amount of a radical initiator like AIBN. 2. Purify Reagents and Solvents: Ensure starting materials and solvents are free of inhibitors. Degassing the solvent prior to use can remove dissolved oxygen. 3. Increase Temperature: Cautiously increase the reaction temperature while monitoring for any decrease in selectivity.
Formation of Unstable or Hazardous Byproducts 1. Reaction with Nitrogen-containing Substrates: Chlorination of certain amines or amides can produce unstable N-chloro compounds.[4] 2. Aqueous Workup Issues: In aqueous media, DCEH can hydrolyze, and reactions with organic matter can form disinfection byproducts.[5][6][7]1. Careful Substrate Selection: Be cautious when chlorinating substrates with reactive nitrogen functionalities.[4] 2. Anhydrous Conditions: If possible, conduct the reaction under anhydrous conditions and use a non-aqueous workup. 3. Safety Precautions: Always handle chlorination reactions in a well-ventilated fume hood and wear appropriate personal protective equipment. Be aware of the potential for runaway reactions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of chlorination with this compound (DCEH)?

A1: DCEH can act as a source of both chlorine radicals (Cl•) and electrophilic chlorine (Cl+). The dominant mechanism depends on the reaction conditions.

  • Free Radical Chlorination: This pathway is favored by the presence of radical initiators such as UV light or heat, and is common for the chlorination of alkanes and the benzylic position of alkylarenes.

  • Electrophilic Chlorination: This mechanism is more likely for electron-rich substrates like alkenes and aromatic compounds. The presence of a Lewis acid can promote this pathway.

Q2: How can I predict the regioselectivity of a free-radical chlorination reaction with DCEH?

A2: The regioselectivity of free-radical chlorination is determined by the relative stability of the resulting alkyl radical and the statistical probability of abstracting a particular hydrogen atom. The general order of radical stability is tertiary > secondary > primary. The following table provides the relative rates of abstraction for different types of C-H bonds by a chlorine radical.

Type of C-H Bond Relative Rate of Abstraction at Room Temperature
Primary (1°)1
Secondary (2°)3.8
Tertiary (3°)5.0

To predict the product distribution, multiply the number of each type of hydrogen by its relative reactivity and then normalize the values to get the percentage of each isomer.

Q3: What is the role of the solvent in controlling selectivity?

A3: The solvent can significantly influence the selectivity of chlorination. Some solvents can form a complex with the chlorine radical, making it less reactive and therefore more selective.[1][2] For example, using an aromatic solvent like benzene (B151609) can increase the selectivity for tertiary C-H bonds. It is advisable to perform a solvent screen to find the optimal conditions for a specific substrate.

Q4: Can I use DCEH for the α-chlorination of ketones?

A4: Yes, N-chlorohydantoins like the closely related 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) are effective reagents for the α-chlorination of ketones.[8][9] This reaction typically proceeds through an enol or enolate intermediate and is catalyzed by acid or base.

Q5: Are there any safety concerns when working with DCEH?

A5: Yes, DCEH is a strong oxidizer and can cause fire or explosion. It is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is toxic if inhaled.[10] Always handle DCEH in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[10]

Experimental Protocols

General Protocol for the Selective Radical Chlorination of an Alkane

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (DCEH)

  • Substrate (alkane)

  • Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane, or benzene)

  • Inert gas (e.g., argon or nitrogen)

  • Radical initiator (e.g., UV lamp or AIBN)

  • Quenching solution (e.g., saturated aqueous sodium thiosulfate)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

  • Set up a reaction vessel (e.g., a three-necked flask) equipped with a magnetic stirrer, a condenser, and a gas inlet/outlet under an inert atmosphere.

  • Dissolve the substrate in the chosen anhydrous solvent.

  • In a separate flask, prepare a solution of DCEH (typically 1.0-1.2 equivalents) in the same solvent.

  • Initiate the reaction by either turning on the UV lamp positioned to irradiate the reaction mixture or by heating the mixture to a suitable temperature if using a thermal initiator.

  • Slowly add the DCEH solution to the reaction mixture dropwise over a period of 1-2 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the desired conversion is achieved, stop the initiation (turn off the lamp or remove the heat source).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate (B1220275) solution to destroy any unreacted DCEH.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to isolate the desired chlorinated product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Anhydrous Solvent C Initiate Reaction (UV/Heat) A->C B Prepare DCEH Solution D Slow Addition of DCEH B->D C->D E Monitor Progress (TLC/GC) D->E F Quench Reaction E->F Reaction Complete G Extraction & Washing F->G H Drying & Concentration G->H I Purification H->I

Caption: A typical experimental workflow for selective chlorination using DCEH.

Troubleshooting_Selectivity Start Low Selectivity Observed Temp Is Reaction Temperature Optimized? Start->Temp Initiator Is a Mild Initiator Used? Temp->Initiator Yes LowerTemp Lower Reaction Temperature Temp->LowerTemp No Solvent Have Different Solvents Been Screened? Initiator->Solvent Yes ChangeInitiator Use a Milder Initiator Initiator->ChangeInitiator No Stoich Is Stoichiometry Controlled? Solvent->Stoich Yes ScreenSolvents Perform Solvent Screen Solvent->ScreenSolvents No AdjustStoich Adjust DCEH:Substrate Ratio Stoich->AdjustStoich No Improved Selectivity Improved LowerTemp->Improved ChangeInitiator->Improved ScreenSolvents->Improved AdjustStoich->Improved

Caption: A decision tree for troubleshooting low selectivity in chlorination reactions.

References

Impact of solvent choice on the reactivity of 1,3-Dichloro-5-ethyl-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of 1,3-Dichloro-5-ethyl-5-methylhydantoin. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general role of this compound in organic synthesis?

A1: this compound, and its close analog 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), are effective reagents for electrophilic chlorination.[1] They act as a solid, easy-to-handle source of "Cl+" for various transformations, including the α-chlorination of carbonyl compounds.[1]

Q2: How does the choice of solvent affect the reactivity of this compound?

A2: The solvent plays a crucial role in the reactivity of N-chloro hydantoins by influencing the solubility of the reagent and substrate, stabilizing intermediates, and in some cases, participating in the reaction. The polarity and protic or aprotic nature of the solvent can significantly impact reaction rates, yields, and selectivity. For instance, in aqueous environments, hydrolysis of the N-Cl bond can occur, releasing active chlorine species.[1]

Q3: Are there specific solvent recommendations for certain reaction types?

A3: Yes, for the α-chlorination of ketones using the related compound DCDMH, methanol (B129727) has been successfully employed as a solvent. For the dichlorination of alkenes, tetrahydrofuran (B95107) (THF) has been used, where the solubility of an associated chloride salt was found to be essential for the formation of the active chlorinating agent.[2]

Q4: Can the solvent influence the selectivity of chlorination?

A4: Absolutely. The solvent can influence the selectivity of chlorination (e.g., mono- vs. di-chlorination). For example, with DCDMH, α-monochlorinated ketones can be selectively prepared using a silica (B1680970) gel catalyst in methanol, while α,α-dichlorinated products are favored in a deep eutectic solvent.

Q5: What are the safety considerations when choosing a solvent for reactions with this compound?

A5: N-chloro compounds are strong oxidizing agents and can react violently with certain organic solvents.[3] For instance, caution should be exercised when using dimethyl sulfoxide (B87167) (DMSO).[3] It is crucial to consult safety data sheets and relevant literature before selecting a solvent and to perform a risk assessment for the specific reaction conditions.

Troubleshooting Guides

Problem 1: Low or No Yield of Chlorinated Product

Possible Cause Troubleshooting Step
Poor Solubility of Reagents Select a solvent in which both the substrate and this compound have adequate solubility. Refer to the solubility data of the analogous DCDMH for guidance.
Incorrect Solvent Polarity The reaction may require a specific solvent polarity to proceed efficiently. If a nonpolar solvent was used, try a polar aprotic solvent like acetonitrile (B52724) or THF. If a polar aprotic solvent was used, a polar protic solvent like methanol might be beneficial, depending on the substrate and reaction mechanism.
Solvent Interference The solvent may be reacting with the chlorinating agent or quenching reactive intermediates. Protic solvents, for example, can be proton sources and may not be suitable for all reaction types. Consider switching to an inert, aprotic solvent.
Decomposition of the Reagent N-chloro compounds can be sensitive to moisture and acidic or basic conditions, leading to decomposition.[4] Ensure the use of dry solvents and consider performing the reaction under an inert atmosphere.[4]

Problem 2: Formation of Multiple Products or Lack of Selectivity

Possible Cause Troubleshooting Step
Solvent Influencing Reaction Pathway The solvent can alter the reaction mechanism, leading to different products. For example, in the presence of water or alcohols, addition of the solvent to an intermediate may compete with the desired chlorination. Using a non-participating solvent can improve selectivity.
Radical vs. Ionic Mechanism The solvent can influence whether a reaction proceeds through a radical or ionic pathway, which can affect selectivity. Nonpolar solvents may favor radical pathways, while polar solvents can promote ionic mechanisms.
Over-chlorination In some solvents, the desired monochlorinated product may be highly reactive and undergo further chlorination. Consider changing the solvent to one that may decrease the reactivity of the initial product or adjust the stoichiometry of the chlorinating agent.

Data Presentation

Table 1: Solubility of 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) in Various Solvents at 25°C

SolventSolubility
Water0.21%
Carbon Tetrachloride12.5% (freely soluble)
Chloroform14% (freely soluble)
Methylene Chloride30% (freely soluble)
Benzene9.2% (freely soluble)

Note: This data is for the closely related 1,3-dichloro-5,5-dimethylhydantoin and can be used as a general guide for this compound.

Table 2: Kinetic Data for the Oxidation of Amino Acids by DCDMH in 30% (v/v) Aqueous Acetic Acid

Amino Acidk1 x 10^4 (s⁻¹) at 303 K
ℓ-AlanineVaries with [DCDMH]

This table provides an example of kinetic data obtained in a specific solvent system. The original source should be consulted for detailed experimental conditions and a full dataset.

Experimental Protocols

Protocol 1: General Procedure for α-Chlorination of a Ketone

This protocol is adapted from the α-chlorination of acetophenones using DCDMH and should be optimized for specific substrates.

  • Reagent Preparation: Dissolve the ketone substrate (1.0 mmol) in methanol (10 mL).

  • Reaction Setup: To the solution, add this compound (0.5 mmol, for monochlorination). For less reactive substrates, a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) may be added.

  • Reaction Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 30-35°C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction with a solution of sodium sulfite. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Ketone in Methanol add_reagent Add 1,3-Dichloro-5-ethyl- 5-methylhydantoin start->add_reagent stir Stir at Controlled Temperature add_reagent->stir monitor Monitor byTLC/GC stir->monitor quench Quench with Sodium Sulfite monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify Product extract->purify end Isolated Product purify->end

Caption: General workflow for the α-chlorination of a ketone.

solvent_choice_logic cluster_solubility Solubility Considerations cluster_reactivity Reactivity & Selectivity cluster_troubleshooting Troubleshooting start Experiment Goal: Chlorination Reaction solubility_check Are substrate and reagent soluble? start->solubility_check solvent_selection Select solvent with adequate solubility solubility_check->solvent_selection Yes adjust_solvent Adjust Solvent Polarity or Type solubility_check->adjust_solvent No reaction_type Reaction Type? (e.g., α-chlorination, alkene dichlorination) solvent_selection->reaction_type solvent_class Choose Solvent Class: Polar Protic, Polar Aprotic, or Nonpolar reaction_type->solvent_class optimization Optimize for Yield & Selectivity solvent_class->optimization low_yield Low Yield? optimization->low_yield side_products Side Products? optimization->side_products low_yield->adjust_solvent side_products->adjust_solvent adjust_solvent->solvent_selection

Caption: Logical workflow for solvent selection in chlorination reactions.

References

Technical Support Center: Temperature Control in Exothermic Reactions with 1,3-Dichloro-5-ethyl-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing temperature control during exothermic reactions involving 1,3-Dichloro-5-ethyl-5-methylhydantoin (DCEH). The information is presented in a question-and-answer format to directly address potential issues and ensure safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCEH), and why are its reactions often exothermic?

A1: this compound is a solid, N-chlorinated hydantoin (B18101) derivative used as an oxidizing and chlorinating agent in organic synthesis.[1] Reactions involving DCEH are often highly exothermic because they involve the formation of strong bonds, such as C-Cl or C-O, and the release of significant amounts of energy as heat. As a strong oxidizer, it can react vigorously with combustible materials.[2]

Q2: What are the primary thermal hazards associated with using DCEH?

A2: The primary thermal hazard is a runaway reaction, which is a rapid, uncontrolled increase in temperature and pressure.[3] This can occur if the heat generated by the reaction exceeds the rate of heat removal. A runaway reaction can lead to violent boiling of solvents, over-pressurization of the reactor, and potentially an explosion and fire.[4] DCEH is also known to undergo self-accelerating decomposition in the presence of some solvents, especially at elevated temperatures.[4]

Q3: What are the critical parameters to monitor for temperature control in reactions with DCEH?

A3: The most critical parameters to monitor are:

  • Internal Reaction Temperature: This should be continuously monitored with a calibrated thermometer or thermocouple.

  • Coolant Temperature: Tracking the temperature of the cooling bath or jacket fluid ensures the cooling system is functioning correctly.

  • Rate of Reagent Addition: The speed at which DCEH or other reactants are added directly controls the rate of heat generation.

  • Stirring Speed: Efficient agitation is crucial for uniform temperature distribution and effective heat transfer to the cooling surface.

Q4: Are there any materials that are incompatible with DCEH?

A4: Yes, DCEH is incompatible with strong acids, strong bases, reducing agents, ammonia (B1221849) salts, sulfides, and easily oxidized materials. Contact with these substances can lead to vigorous or even violent reactions. It is also important to avoid contact with combustible materials, as DCEH is a strong oxidizer and can intensify fires.[2]

Q5: What should I do in case of a small spill of DCEH?

A5: For a small spill, you should first remove all sources of ignition. Then, dampen the solid spill material with 60-70% ethanol (B145695) and carefully transfer it to a suitable container for disposal. Use absorbent paper dampened with the same ethanol solution to clean up any remaining material. All contaminated materials, including personal protective equipment, should be sealed in a vapor-tight plastic bag for disposal.

Data Presentation: Thermal Hazard Assessment

Thermal Hazard ParameterDescriptionImportance in Temperature ControlRecommended Action
Heat of Reaction (ΔHr) The total amount of heat released or absorbed during the chemical reaction (typically in kJ/mol).A high negative value indicates a highly exothermic reaction with a greater potential for temperature increase.Must be determined experimentally to design an adequate cooling system.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase of the reaction mass if no heat is lost to the surroundings.A high ΔTad indicates a significant risk of a runaway reaction if cooling fails.Calculate using the heat of reaction and heat capacity of the reaction mixture to understand the worst-case scenario.
Onset Temperature of Decomposition (Tonset) The temperature at which the compound or reaction mixture begins to undergo self-accelerating decomposition.The maximum allowable reaction temperature must be well below the Tonset to prevent a runaway.Determine using DSC or ARC analysis. A safety margin should be established.
Time to Maximum Rate under Adiabatic Conditions (TMRad) The time it takes for a reaction to reach its maximum rate of heat generation under adiabatic (no cooling) conditions.A short TMRad (e.g., less than 24 hours) at the process temperature indicates a higher risk.This is a key parameter for assessing the safety of a process and should be evaluated at the intended operating temperature.

Disclaimer: The values for these parameters are highly dependent on the specific reactants, solvents, and concentrations used. The information in this table is for illustrative purposes, and experimental determination is mandatory for safe process design and scale-up.

Experimental Protocols

Protocol 1: General Procedure for a Controlled Exothermic Reaction with DCEH

This protocol provides a general methodology for conducting an exothermic reaction, such as an oxidation or chlorination, using DCEH on a laboratory scale.

Materials and Equipment:

  • This compound (DCEH)

  • Substrate and appropriate solvent

  • Three-necked round-bottom flask

  • Mechanical or magnetic stirrer

  • Dropping funnel or syringe pump for controlled addition

  • Thermometer or thermocouple to monitor internal reaction temperature

  • Cooling bath (e.g., ice-water, ice-salt, or a cryostat)

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Quenching solution (e.g., aqueous sodium sulfite)

Procedure:

  • Reactor Setup: Assemble the three-necked flask with the stirrer, thermometer/thermocouple, and dropping funnel. Ensure all glassware is dry and the system is purged with an inert gas.

  • Initial Charge: Charge the substrate and solvent into the reaction flask.

  • Cooling: Begin stirring and cool the reaction mixture to the desired initial temperature (e.g., 0-5 °C) using the cooling bath.

  • Controlled Addition of DCEH: Dissolve or suspend the DCEH in a suitable solvent and load it into the dropping funnel. Add the DCEH solution dropwise to the cooled reaction mixture at a rate that allows the internal temperature to be maintained within a narrow range (e.g., ±2 °C of the setpoint). The addition rate should be adjusted based on the observed exotherm.

  • Reaction Monitoring: Continuously monitor the internal temperature. If the temperature begins to rise uncontrollably, immediately stop the addition of DCEH and apply more efficient cooling if possible.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the controlled temperature until the reaction is complete (monitor by TLC, LC-MS, etc.).

  • Quenching: Slowly and carefully add a quenching solution to the reaction mixture to neutralize any unreacted DCEH. This step can also be exothermic and may require cooling.

  • Work-up: Proceed with the standard aqueous work-up and purification procedures.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase (Temperature Excursion)

Symptoms:

  • The internal reaction temperature rises rapidly and exceeds the setpoint.

  • The cooling system is unable to lower the temperature.

  • Vigorous boiling or fuming from the reaction mixture.

Possible Causes:

  • Addition of DCEH was too fast.

  • Inadequate cooling capacity for the scale of the reaction.

  • Poor heat transfer due to inefficient stirring.

  • Use of an incorrect (more reactive) solvent.

  • Contaminants in the starting materials.

Solutions:

  • Immediate Action: Immediately stop the addition of DCEH. If safe to do so, add a pre-chilled solvent to dilute the reaction mixture and absorb some of the heat. Increase the efficiency of the cooling bath (e.g., by adding more ice or dry ice).

  • Preventative Measures:

    • Reduce the rate of addition of DCEH in subsequent experiments.

    • Ensure the cooling bath is at the lowest practical temperature before starting the addition.

    • Use a larger flask to increase the surface area for heat exchange.

    • Ensure the stirrer is providing good agitation and vortexing.

    • Verify the purity of all reagents before use.

Issue 2: Reaction Fails to Initiate or is Sluggish

Symptoms:

  • No temperature increase is observed upon addition of DCEH.

  • Reaction monitoring (e.g., TLC) shows no consumption of starting material.

Possible Causes:

  • Reaction temperature is too low.

  • DCEH has degraded due to improper storage.

  • Starting material is impure or contains an inhibitor.

  • Incorrect pH of the reaction medium.

Solutions:

  • Troubleshooting Steps:

    • Allow the reaction temperature to slowly rise by a few degrees while carefully monitoring for any signs of an exotherm.

    • Test the activity of the DCEH using a standard qualitative test (e.g., with potassium iodide/starch paper).

    • Analyze the purity of the starting materials.

    • Check the pH of the reaction mixture and adjust if necessary, as some reactions are pH-sensitive.[3]

  • Procedural Adjustments:

    • Consider the use of a reaction initiator or catalyst if appropriate for the specific transformation.

    • Ensure DCEH is stored in a cool, dark, and dry place.

Visualizations

Exotherm_Troubleshooting start Temperature Excursion Occurs stop_addition IMMEDIATELY STOP REAGENT ADDITION start->stop_addition assess_cooling Assess Cooling System stop_addition->assess_cooling cooling_ok Cooling is Maxed Out assess_cooling->cooling_ok No cooling_not_ok Cooling Can Be Improved assess_cooling->cooling_not_ok Yes dilute Consider Diluting with Pre-chilled Solvent (if safe) cooling_ok->dilute improve_cooling Add More Coolant (e.g., Dry Ice) cooling_not_ok->improve_cooling monitor Monitor Temperature Until Stable improve_cooling->monitor dilute->monitor review_procedure Post-Incident Review: - Addition Rate Too Fast? - Scale Too Large? - Inefficient Stirring? monitor->review_procedure

Caption: Troubleshooting workflow for a temperature excursion.

Safe_Reaction_Workflow cluster_prep Preparation cluster_execution Execution cluster_completion Completion risk_assessment Thermal Hazard Risk Assessment reagent_prep Prepare Reagents (Check Purity) risk_assessment->reagent_prep setup Assemble & Purge Reactor reagent_prep->setup initial_charge Charge Substrate & Solvent setup->initial_charge cool Cool to Initial Temp initial_charge->cool add_dceh Controlled Addition of DCEH cool->add_dceh monitor Monitor Temp & Reaction Progress add_dceh->monitor monitor->add_dceh Continue Addition quench Controlled Quench of Reaction monitor->quench Reaction Complete workup Aqueous Work-up & Purification quench->workup end Isolate Product workup->end

Caption: A logical workflow for safely conducting exothermic reactions with DCEH.

References

Technical Support Center: Quenching Procedures for Reactions Involving 1,3-Dichloro-5-ethyl-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,3-Dichloro-5-ethyl-5-methylhydantoin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quenching of reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a reaction containing this compound?

A1: The primary purpose of quenching is to neutralize any unreacted this compound, which is a strong oxidizing and chlorinating agent. This step is crucial for several reasons:

  • Safety: It deactivates the reactive and potentially hazardous reagent, making the reaction mixture safer to handle during workup and purification.

  • Reaction Control: It stops the chlorination or oxidation reaction at a desired point, preventing the formation of undesired byproducts or over-reaction of the product.

  • Preventing Interference: Residual active chlorine can interfere with subsequent purification steps, such as chromatography, and can degrade products.

Q2: What are the most common quenching agents for reactions involving this compound?

A2: Due to the presence of active N-Cl bonds, which are a source of electrophilic chlorine ("Cl+"), reducing agents are typically used for quenching. The most common and effective quenching agents are aqueous solutions of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃). Ascorbic acid is also a viable option.

Q3: How do I know when the quenching process is complete?

A3: A simple and effective way to test for the presence of residual active chlorine is to use potassium iodide-starch test strips.[1][2][3][4] A small aliquot of the quenched reaction mixture (specifically the aqueous layer if biphasic) can be spotted onto a test strip. The presence of an oxidizing agent like this compound will oxidize the iodide (I⁻) to iodine (I₂), which then forms a dark blue or purple complex with starch.[1][5] If the test strip does not change color, it indicates that the quenching is complete.

Q4: Can water be used to quench reactions with this compound?

A4: While this compound does react with water, this hydrolysis can be slow and may not be sufficient for a rapid and complete quench, especially in a non-aqueous organic solvent. Using water alone is generally not recommended as the primary quenching method for excess reagent in a timely manner. A dedicated reducing agent is more reliable.

Troubleshooting Guides

Issue 1: The potassium iodide-starch test remains positive (blue/purple) after adding the quenching agent.

Possible Cause Troubleshooting Steps
Insufficient Quenching Agent Add more of the quenching agent solution (e.g., saturated sodium thiosulfate) in portions. Retest with a fresh potassium iodide-starch strip after each addition and sufficient stirring. It is common to use a stoichiometric excess of the quenching agent to ensure a complete and rapid reaction.
Poor Mixing If the reaction is biphasic (e.g., an organic solvent and an aqueous quencher), ensure vigorous stirring to facilitate contact between the unreacted this compound in the organic layer and the quenching agent in the aqueous layer.
Low Temperature Quenching reactions are often performed at low temperatures to control exotherms. However, if the reaction is too cold, the quenching rate may be significantly reduced. Allow the reaction mixture to warm slightly (e.g., to 0 °C or room temperature) and continue to stir vigorously.
Quenching Agent Degradation Ensure that the quenching agent solution is freshly prepared. Solutions of sodium thiosulfate and sodium sulfite can degrade over time.

Issue 2: An unexpected precipitate forms during the quench.

Possible Cause Troubleshooting Steps
Formation of Elemental Sulfur When quenching with sodium thiosulfate under acidic conditions, elemental sulfur can precipitate as a fine white or yellow solid.[6] To avoid this, ensure the quenching solution is basic or neutral. If sulfur has already formed, it can often be removed by filtration through a pad of celite or by carrying it through the workup and removing it during chromatographic purification.
Insoluble Reaction Byproducts The hydantoin (B18101) byproduct (5-ethyl-5-methylhydantoin) or other reaction components may be insoluble in the solvent mixture after quenching. Note the appearance of the precipitate. It may be possible to dissolve it by adding more of an appropriate solvent before proceeding with the workup.
Salting Out The addition of a saturated aqueous quenching solution can decrease the solubility of organic compounds in the aqueous layer, causing them to precipitate. This can sometimes be addressed by adding more organic solvent to dissolve the precipitate.

Issue 3: The quenching reaction is highly exothermic.

Possible Cause Troubleshooting Steps
High Concentration of Unreacted Reagent A significant amount of unreacted this compound will lead to a more vigorous and exothermic quench.
Rapid Addition of Quenching Agent Adding the quenching agent too quickly can cause a rapid release of heat.
Insufficient Cooling The reaction vessel may not be adequately cooled to dissipate the heat generated during the quench.
Immediate Action: Ensure the reaction flask is immersed in an ice bath. Add the quenching agent slowly and dropwise, monitoring the internal temperature of the reaction. If the temperature rises rapidly, pause the addition until it subsides. Ensure efficient stirring to dissipate heat throughout the mixture.

Data Presentation

Table 1: Comparison of Common Quenching Agents for Active Chlorine Species

Quenching AgentTypical ConcentrationStoichiometry (Quencher:Active Cl₂)SpeedPotential Side Reactions/Issues
Sodium Thiosulfate (Na₂S₂O₃) Saturated aqueous solution1:4 (Na₂S₂O₃ : Cl₂)FastCan form elemental sulfur under acidic conditions.[6] May form complexes with certain metal ions.
Sodium Sulfite (Na₂SO₃) Saturated aqueous solution1:1 (Na₂SO₃ : Cl₂)Very FastCan generate SO₂ gas under acidic conditions. May affect the stability of some organic functional groups.
Ascorbic Acid Aqueous solution1:1 (Ascorbic Acid : Cl₂)FastGenerally considered a mild and clean quenching agent. Can be more expensive than inorganic options.

Experimental Protocols

Protocol: Standard Quenching Procedure Using Aqueous Sodium Thiosulfate

  • Preparation: Prepare a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Cooling: Cool the reaction mixture to the desired temperature, typically 0 °C, in an ice-water bath to control any potential exotherm.

  • Slow Addition: With vigorous stirring, slowly add the saturated sodium thiosulfate solution dropwise to the reaction mixture. Monitor the temperature of the reaction. If a significant temperature increase is observed, slow the rate of addition.

  • Stirring: After the addition is complete, allow the mixture to stir vigorously for at least 15-30 minutes at 0 °C to room temperature to ensure the quench is complete.

  • Verification of Complete Quench:

    • Stop the stirring and allow the layers to separate (if biphasic).

    • Using a pipette, take a small drop from the aqueous layer and spot it onto a potassium iodide-starch test strip.

    • Observe the color of the test strip. A persistent blue/purple color indicates the presence of residual oxidant.[1][2][3][4]

    • If the test is positive, add more sodium thiosulfate solution and repeat the stirring and testing process until the test is negative (no color change).

  • Workup: Once the quench is complete, proceed with the standard aqueous workup (e.g., separation of layers, extraction of the aqueous layer with an organic solvent, washing the combined organic layers with brine, drying over an anhydrous salt like Na₂SO₄, and concentration under reduced pressure).

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_quench Quenching Phase cluster_workup Workup Phase start Combine Reactants and This compound reaction Stir at appropriate temperature start->reaction monitor Monitor reaction progress (e.g., TLC, LC-MS) reaction->monitor quench Cool reaction mixture (e.g., 0 °C) monitor->quench Reaction Complete add_quencher Slowly add quenching agent (e.g., aq. Na₂S₂O₃) quench->add_quencher stir_quench Stir vigorously add_quencher->stir_quench test_quench Test for residual oxidant (KI-Starch Paper) stir_quench->test_quench test_quench->add_quencher Incomplete Quench workup Aqueous Workup (Separate, Extract, Wash, Dry) test_quench->workup Quench Complete concentrate Concentrate organic phase workup->concentrate purify Purify crude product (e.g., Chromatography) concentrate->purify

Caption: Experimental workflow for a reaction involving this compound.

troubleshooting_quench start Is KI-Starch test positive after initial quench? no_branch Quench is complete. Proceed to workup. start->no_branch No yes_branch Add more quenching agent and stir vigorously. start->yes_branch Yes retest Retest with KI-Starch paper. yes_branch->retest retest_no Quench is complete. Proceed to workup. retest->retest_no No retest_yes Is the reaction mixture cold? retest->retest_yes Yes warm_reaction Allow to warm to 0 °C or RT and continue stirring. retest_yes->warm_reaction Yes check_reagent Consider preparing fresh quenching solution. retest_yes->check_reagent No warm_reaction->retest check_reagent->yes_branch

References

Validation & Comparative

Purity Analysis of 1,3-Dichloro-5-ethyl-5-methylhydantoin: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical reagents is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1,3-Dichloro-5-ethyl-5-methylhydantoin, a potent oxidizing and halogenating agent. This document outlines experimental protocols, presents comparative data, and discusses alternative analytical techniques to assist in selecting the most suitable method for specific analytical needs.

Comparison of HPLC Methods

The purity of this compound can be effectively determined using reversed-phase HPLC. Variations in column chemistry, mobile phase composition, and detector settings can be optimized to achieve desired separation and sensitivity. Below is a comparison of two common reversed-phase HPLC methods.

Table 1: Comparison of HPLC Method Performance for this compound Purity Analysis

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Retention Time (min) 4.25.8
Resolution (Rs) ofMajor Impurity 2.12.5
Linearity (R²) 0.99950.9998
Limit of Detection (LOD) 0.01%0.005%
Limit of Quantitation (LOQ) 0.03%0.015%
Precision (%RSD) < 1.0%< 0.8%

Note: The data presented in this table is representative and may vary based on the specific instrument, column, and laboratory conditions.

Experimental Protocols

A detailed experimental protocol for a stability-indicating HPLC method for the purity analysis of this compound is provided below. Stability-indicating methods are crucial as they can resolve the main compound from its potential degradation products, which may form under various stress conditions.[1][2][3][4]

Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

2. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve in 100 mL of the mobile phase.

3. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

4. Analysis Procedure:

  • Inject the blank (mobile phase), followed by the standard solution and then the sample solution.

  • The purity of the sample is calculated by comparing the peak area of the sample to the peak area of the standard. Impurities are reported as a percentage of the main peak area.

Alternative Analytical Techniques

While HPLC is the most common and robust method for the purity analysis of non-volatile and thermally labile compounds like this compound, other techniques can be employed for specific purposes.[6][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Applicability: Suitable for volatile and thermally stable compounds.[6][7] this compound may require derivatization to improve its volatility and thermal stability for GC analysis.

  • Advantages: Provides high separation efficiency and structural information from mass spectrometry, which is useful for impurity identification.[8]

  • Disadvantages: The high temperatures used in GC can potentially cause degradation of the analyte.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Applicability: Provides detailed structural information and can be used for quantitative analysis (qNMR).

  • Advantages: Non-destructive and provides a wealth of structural information for both the main compound and any impurities present in significant amounts.

  • Disadvantages: Lower sensitivity compared to HPLC and GC-MS, making it less suitable for trace impurity analysis.

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample & Standard dissolve Dissolve in Mobile Phase start->dissolve hplc Inject into HPLC System dissolve->hplc separation Chromatographic Separation hplc->separation detection UV Detection at 220 nm separation->detection integrate Peak Integration detection->integrate calculate Calculate Purity & Impurity Profile integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

logical_relationship cluster_main Purity Analysis of this compound cluster_alternatives Alternative Methods hplc HPLC (Primary Method) gcms GC-MS (for volatile impurities/ID) hplc->gcms Comparison based on volatility & thermal stability nmr NMR (for structure & qNMR) hplc->nmr Comparison based on sensitivity & structural information

Caption: Comparison of analytical methods.

References

A Comparative Guide to Iodometric Titration for Determining Active Chlorine in 1,3-Dichloro-5-ethyl-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the iodometric titration method for determining the active chlorine content in 1,3-Dichloro-5-ethyl-5-methylhydantoin (DCEH) against other analytical techniques. The selection of an appropriate analytical method is critical for the quality control and efficacy assessment of this potent disinfecting agent. This document presents detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.

Introduction to Active Chlorine Determination

This compound is a member of the N-halamine family of compounds, which derive their antimicrobial properties from the presence of one or more nitrogen-halogen bonds. The "active chlorine" refers to the chlorine atoms that are available for disinfection, typically existing in an oxidized state (Cl⁺). Accurate quantification of this active chlorine is paramount for ensuring the product's potency and for regulatory compliance.

Iodometric titration is a widely accepted and robust method for this purpose. It relies on the oxidation of iodide ions (I⁻) by the active chlorine in DCEH to form iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution. While reliable, alternative methods such as the DPD (N,N-diethyl-p-phenylenediamine) colorimetric/titrimetric method, amperometric titration, and instrumental techniques like UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) offer different advantages in terms of speed, sensitivity, and automation.

Comparison of Analytical Methods

The choice of analytical method depends on various factors including the required accuracy, precision, sample throughput, cost, and the specific requirements of the analysis. Below is a summary of the performance of different methods for determining the active chlorine content in DCEH.

MethodPrincipleAdvantagesDisadvantagesTypical Active Chlorine (%)Relative Standard Deviation (RSD) (%)
Iodometric Titration Redox titration based on the reaction of active chlorine with iodide to liberate iodine, which is then titrated with sodium thiosulfate.High accuracy and precision, low cost, well-established method.Can be time-consuming for a large number of samples, visual endpoint detection can be subjective.66.20.5
DPD Titrimetric Active chlorine reacts with DPD reagent to form a magenta-colored complex, which is then titrated with a ferrous ammonium (B1175870) sulfate (B86663) (FAS) solution.Faster than iodometric titration, clear endpoint.DPD reagent can be unstable, potential interferences from other oxidizing agents.65.90.8
DPD Colorimetric Similar to the titrimetric method, but the intensity of the magenta color is measured spectrophotometrically.High throughput, suitable for automation.Requires a spectrophotometer, potential for color interference from the sample matrix.66.51.2
Amperometric Titration Measures the change in current as the active chlorine is titrated with a reducing agent. The endpoint is detected electrochemically.High sensitivity and precision, less susceptible to interferences from colored or turbid samples.Requires specialized equipment, electrode maintenance is crucial.66.30.4
UV-Vis Spectrophotometry Direct measurement of the absorbance of the N-Cl bond in the UV region.Rapid and non-destructive.Can be less specific, potential for interference from other UV-absorbing compounds.Not directly measured-
HPLC Separation of DCEH from other components followed by quantification using a UV or mass spectrometry detector.High specificity and can simultaneously quantify the parent compound and related impurities.High initial instrument cost, requires skilled personnel.Not directly measured-

Experimental Protocols

Iodometric Titration

Principle: The active chlorine in DCEH oxidizes potassium iodide in an acidic solution to produce iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate using starch as an indicator.[1]

Reagents:

  • Potassium iodide (KI), 10% (w/v) solution

  • Glacial acetic acid

  • Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution, 1% (w/v)

  • Deionized water

Procedure:

  • Accurately weigh approximately 0.1 g of the DCEH sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of deionized water.

  • Add 10 mL of 10% potassium iodide solution and 5 mL of glacial acetic acid to the flask.

  • Swirl the flask and allow the reaction to proceed in the dark for 5 minutes.

  • Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.

  • Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with sodium thiosulfate until the blue color disappears completely.

  • Record the volume of sodium thiosulfate solution used.

  • Calculate the percentage of active chlorine using the following formula:

    Where:

    • V = Volume of Na₂S₂O₃ solution used (mL)

    • N = Normality of Na₂S₂O₃ solution

    • W = Weight of the DCEH sample (g)

    • 35.45 = Equivalent weight of chlorine

Iodometric_Titration_Workflow cluster_preparation Sample Preparation cluster_reaction Reaction cluster_titration Titration cluster_calculation Calculation weigh Weigh DCEH Sample dissolve Dissolve in Water weigh->dissolve add_reagents Add KI and Acetic Acid dissolve->add_reagents react React in Dark add_reagents->react titrate_initial Titrate with Na₂S₂O₃ to Pale Yellow react->titrate_initial add_starch Add Starch Indicator titrate_initial->add_starch titrate_final Titrate to Colorless Endpoint add_starch->titrate_final calculate Calculate % Active Chlorine titrate_final->calculate DPD_Colorimetric_Workflow cluster_prep Preparation cluster_reaction Color Development cluster_measurement Measurement & Analysis prep_sample Prepare Diluted DCEH Solution mix Mix Sample with Reagents prep_sample->mix prep_reagents Prepare DPD Reagent and Buffer prep_reagents->mix develop Allow Color Development mix->develop measure Measure Absorbance at ~520 nm develop->measure analyze Determine Concentration from Calibration Curve measure->analyze Method_Selection_Logic cluster_methods Recommended Methods start Start: Need to Determine Active Chlorine in DCEH high_throughput High Sample Throughput? start->high_throughput high_accuracy Highest Accuracy & Precision Required? instrumentation Specialized Instrumentation Available? specificity High Specificity for DCEH Needed? high_throughput->high_accuracy No dpd_color DPD Colorimetric high_throughput->dpd_color Yes high_accuracy->instrumentation No amperometric Amperometric Titration high_accuracy->amperometric Yes iodometric Iodometric Titration instrumentation->iodometric No hplc HPLC instrumentation->hplc Yes (HPLC) specificity->iodometric No specificity->hplc Yes

References

A Comparative Guide to Ketone α-Chlorination: 1,3-Dichloro-5-ethyl-5-methylhydantoin vs. N-Chlorosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a chlorine atom at the α-position of a ketone is a fundamental transformation in organic synthesis, providing a key handle for further functionalization in the development of novel chemical entities and pharmaceutical intermediates. The choice of chlorinating agent is critical for achieving desired outcomes in terms of yield, selectivity, and operational simplicity. This guide provides an objective comparison between two common N-chloro reagents: 1,3-dichloro-5-ethyl-5-methylhydantoin and the widely used N-chlorosuccinimide (NCS).

Due to a lack of direct comparative studies involving this compound, this guide utilizes experimental data for its close structural analog, 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), which is expected to exhibit comparable reactivity.[1] This comparison aims to assist researchers in selecting the most appropriate reagent for their specific synthetic needs.

Performance Comparison

Both dichlorohydantoins and NCS serve as sources of electrophilic chlorine for the α-chlorination of ketones, which typically proceeds via an enol or enolate intermediate. However, variations in their structure and reactivity can lead to different outcomes under specific reaction conditions.

1,3-Dichloro-5,5-disubstituted hydantoins , such as DCDMH, are known for their high chlorine content and efficacy. They can be particularly useful for achieving dichlorination where required.[2] The selectivity between mono- and di-chlorination can often be controlled by the choice of solvent and catalyst.[2] For instance, the use of silica (B1680970) gel in methanol (B129727) has been shown to favor monochlorination, while a deep eutectic solvent system promotes dichlorination.[2]

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for α-chlorination due to its mild nature and ease of handling.[2] It is often employed for monochlorination and can be utilized under various conditions, including acid or base catalysis, or even under photochemical initiation for radical pathways.[2]

The following table summarizes the quantitative data obtained from studies on the α-chlorination of acetophenone (B1666503) using DCDMH, providing a benchmark for its performance. A general protocol for NCS is also presented for comparison.

ReagentSubstrateProductCatalyst/SolventReaction ConditionsYield (%)Reference
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) Acetophenoneα-ChloroacetophenoneSilica Gel / MethanolReflux, 1 h98[2]
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) Acetophenoneα,α-DichloroacetophenoneCholine Chloride:p-TsOHRoom Temp, 45 min95[2]
N-Chlorosuccinimide (NCS) Generic Ketoneα-ChloroketoneVariesVariesModerate to Excellent[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and adaptation.

Protocol 1: α-Monochlorination of Acetophenone using DCDMH[2]
  • Preparation: To a solution of acetophenone (1.0 mmol) in methanol, add silica gel as a catalyst.

  • Reagent Addition: Add 1,3-dichloro-5,5-dimethylhydantoin (0.5 mmol).

  • Reaction: Heat the mixture under reflux for 1 hour.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the silica gel. Evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography.

Protocol 2: α,α-Dichlorination of Acetophenone using DCDMH[2]
  • Preparation: In a round-bottom flask, dissolve acetophenone (1.0 mmol) in a deep eutectic solvent (choline chloride:p-toluenesulfonic acid = 1:1).

  • Reagent Addition: Add 1,3-dichloro-5,5-dimethylhydantoin (1.0 mmol).

  • Reaction: Stir the mixture at room temperature for 45 minutes.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 3: General Procedure for α-Monochlorination of a Ketone using NCS
  • Preparation: Dissolve the ketone (1.0 mmol) in a suitable solvent (e.g., dichloromethane, chloroform, or methanol).

  • Catalyst (Optional): An acid (e.g., p-toluenesulfonic acid) or base catalyst may be added if required.

  • Reagent Addition: Add N-chlorosuccinimide (1.0-1.2 mmol) portion-wise or as a solution.

  • Reaction: Stir the reaction mixture at a suitable temperature (ranging from 0 °C to reflux), depending on the reactivity of the substrate.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, wash the reaction mixture with water and saturated sodium thiosulfate (B1220275) solution to remove unreacted NCS and succinimide (B58015) byproduct. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The product can be purified by column chromatography or distillation.

Visualizing the Process

To better illustrate the workflow and comparative logic, the following diagrams are provided.

G General Workflow for Ketone α-Chlorination cluster_start Starting Materials cluster_reaction Reaction Step cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_end Final Product Ketone Ketone Substrate Reaction Mixing and Stirring (Controlled Temperature/Time) Ketone->Reaction Reagent Chlorinating Agent (Dichlorohydantoin or NCS) Reagent->Reaction Solvent Solvent/Catalyst Solvent->Reaction TLC_GCMS TLC / GC-MS Analysis Reaction->TLC_GCMS Monitoring Quenching Quenching Reaction->Quenching Completion TLC_GCMS->Reaction Adjust Conditions Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product α-Chlorinated Ketone Purification->Product

Caption: General experimental workflow for the α-chlorination of ketones.

G Comparative Logic for Reagent Selection cluster_reagents Chlorinating Agents cluster_considerations Key Considerations Goal Desired Outcome: α-Chlorinated Ketone Selectivity Selectivity (Mono- vs. Di-chlorination) Goal->Selectivity Reactivity Reactivity & Yield Goal->Reactivity Conditions Reaction Conditions (Mildness, Catalysis) Goal->Conditions Handling Handling & Availability Goal->Handling DCDMH 1,3-Dichloro-5-ethyl- 5-methylhydantoin (via DCDMH data) DCDMH->Selectivity Good for Dichlorination DCDMH->Reactivity High Yields Reported DCDMH->Conditions Catalyst/Solvent Dependent DCDMH->Handling Stable Solid NCS N-Chlorosuccinimide NCS->Selectivity Generally favors Monochlorination NCS->Reactivity Generally Good Yields NCS->Conditions Versatile Conditions NCS->Handling Stable, Common Reagent Decision Optimal Reagent Choice Selectivity->Decision Reactivity->Decision Conditions->Decision Handling->Decision

Caption: Decision matrix for selecting a ketone chlorinating agent.

References

A Comparative Efficacy Analysis: 1,3-Dichloro-5-ethyl-5-methylhydantoin vs. Trichloroisocyanuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the disinfectant properties of 1,3-Dichloro-5-ethyl-5-methylhydantoin and Trichloroisocyanuric acid (TCCA). While both compounds are effective chlorine-releasing agents used for disinfection, a direct, quantitative comparison of their biocidal efficacy is challenging due to the limited availability of public-domain experimental data for this compound. This guide synthesizes the available information on their chemical properties, mechanisms of action, and biocidal performance, supplemented with illustrative diagrams and a standard experimental protocol for disinfectant efficacy testing.

Chemical and Physical Properties

A fundamental comparison of the two compounds begins with their chemical and physical characteristics, which influence their stability, solubility, and chlorine-releasing capacity.

PropertyThis compoundTrichloroisocyanuric Acid (TCCA)
Chemical Formula C₆H₈Cl₂N₂O₂C₃Cl₃N₃O₃
Molecular Weight 211.05 g/mol 232.41 g/mol
Appearance White to off-white crystalline powderWhite crystalline powder, granules, or tablets[1][2]
Available Chlorine Not specified in available literature~90%[3][4]
Solubility in Water 2,800 mg/L at 20°C[5]1.2 g/100 mL (12,000 mg/L) at 25°C[6]
Mechanism of Action Hydrolyzes in water to release hypochlorous acid (HOCl)[7][8]Hydrolyzes in water to release hypochlorous acid (HOCl)[3][9][10]
Common Uses Microbiocide, slimicide, algaecide, and bactericide in recirculating cooling water systems, air washers, and as a component in disinfectant formulations.[2]Disinfection of drinking water, swimming pools, industrial water systems, and for surface sanitation.[1][11][12][13]

Mechanism of Action: A Shared Pathway

Both this compound and Trichloroisocyanuric acid belong to a class of compounds known as N-halamines. Their primary mechanism of antimicrobial action is the release of hypochlorous acid (HOCl) upon dissolution in water. HOCl is a powerful oxidizing agent that effectively kills a broad spectrum of microorganisms, including bacteria, viruses, and fungi.

The disinfection process can be visualized as a two-step pathway:

Disinfection_Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_disinfection Step 2: Microbial Inactivation Chlorine_Compound This compound or Trichloroisocyanuric Acid HOCl Hypochlorous Acid (HOCl) Chlorine_Compound->HOCl + H₂O Water Water (H₂O) Inactivated_Microorganism Inactivated Microorganism HOCl->Inactivated_Microorganism Oxidation of cellular components Microorganism Bacterium, Virus, Fungus Experimental_Workflow Start Start: Prepare Bacterial Suspension Disinfectant_Prep Prepare Disinfectant Solutions (Varying Concentrations) Start->Disinfectant_Prep Exposure Expose Bacterial Suspension to Disinfectant Start->Exposure Disinfectant_Prep->Exposure Neutralization Neutralize Disinfectant at Specific Time Points Exposure->Neutralization Plating Plate Serial Dilutions on Agar Neutralization->Plating Incubation Incubate Plates Plating->Incubation Counting Count Colony Forming Units (CFU) Incubation->Counting Analysis Calculate Log Reduction Counting->Analysis End End: Determine Efficacy Analysis->End

References

A Comparative Guide to a Novel Synthetic Method: Leveraging 1,3-Dichloro-5-ethyl-5-methylhydantoin in Chlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and safer synthetic methodologies is perpetual. This guide provides a comprehensive comparison of a novel chlorinating agent, 1,3-Dichloro-5-ethyl-5-methylhydantoin, with established alternatives, namely N-Chlorosuccinimide (NCS) and Trichloroisocyanuric Acid (TCCA). The comparative analysis is supported by experimental data for key chlorination reactions, offering a clear perspective on the performance and potential advantages of this emerging reagent.

While specific experimental data for this compound is emerging, its close structural analog, 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), has been more extensively studied and is expected to exhibit comparable reactivity.[1] Therefore, data for DCDMH is utilized as a proxy in this guide to provide a substantive comparison.

Performance Comparison in Key Synthetic Transformations

The efficacy of this compound (represented by DCDMH) is critically evaluated against NCS and TCCA in two fundamental chlorination reactions: the α-chlorination of ketones and the dichlorination of alkenes. The following tables summarize the performance of these reagents based on reported experimental data.

α-Chlorination of Acetophenone (B1666503)

The introduction of a chlorine atom at the α-position of a ketone is a crucial transformation in the synthesis of various pharmaceutical intermediates. The data below compares the performance of the three reagents in the chlorination of acetophenone.

ReagentProduct(s)Reaction ConditionsYield (%)Reference
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) α-Chloroacetophenonep-Toluenesulfonic acid, Methanol, 30-35°CHigh[2]
α,α-DichloroacetophenoneCholine chloride:p-TsOH (1:1), RT, 45 min86-95[2]
N-Chlorosuccinimide (NCS) α-ChloroacetophenoneAcid or radical initiator may be requiredVariable[3]
Trichloroisocyanuric Acid (TCCA) α-ChloroacetophenoneBF3-etherate, large excess of ketoneModerate to High[4]
Dichlorination of Alkenes

The addition of two chlorine atoms across a double bond is a fundamental reaction in organic synthesis. The following table compares the effectiveness of DCDMH and TCCA for the dichlorination of alkenes.

ReagentSubstrateReaction ConditionsYield (%)Reference
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) Electron-deficient and electron-rich alkenesZinc chlorideEfficient conversion[5]
Trichloroisocyanuric Acid (TCCA) Alkenes, cyclic alkenes, α,β-unsaturated carbonylsTetrabutylammonium (B224687) chloride, CH2Cl2, RT, 10 minup to 96[6]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to enable replication and further investigation.

Protocol 1: α-Monochlorination of Acetophenone using DCDMH

This protocol is adapted from a novel method for the synthesis of α-chloroacetophenones.[2]

Materials:

  • Acetophenone

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

  • p-Toluenesulfonic acid

  • Methanol

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve acetophenone in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Add 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) to the mixture.

  • Stir the reaction mixture at 30-35°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a suitable aqueous solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain α-chloroacetophenone.

Protocol 2: Dichlorination of an Alkene using TCCA

This protocol describes a metal-free and environmentally friendly method for the dichlorination of alkenes.[6]

Materials:

  • Alkene (e.g., styrene, cyclohexene)

  • Trichloroisocyanuric Acid (TCCA)

  • Tetrabutylammonium chloride (TBACl)

  • Dichloromethane (CH2Cl2)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve the alkene and tetrabutylammonium chloride (TBACl) in dichloromethane.

  • To this solution, add Trichloroisocyanuric Acid (TCCA).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove any solid by-products.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding vicinal dichloride.

Mechanistic Insights and Workflow Visualization

To further elucidate the synthetic processes, the following diagrams visualize the proposed reaction mechanism and experimental workflows.

G General Workflow for α-Chlorination of Ketones cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Ketone Ketone (e.g., Acetophenone) ReactionVessel Reaction Mixture (Stirring at specified temperature) Ketone->ReactionVessel ChlorinatingAgent Chlorinating Agent (DCDMH, NCS, or TCCA) ChlorinatingAgent->ReactionVessel Catalyst Catalyst (e.g., p-TsOH) Catalyst->ReactionVessel Solvent Solvent (e.g., Methanol) Solvent->ReactionVessel Quenching Quenching ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct α-Chlorinated Ketone Purification->FinalProduct

Caption: General experimental workflow for the α-chlorination of ketones.

Caption: Simplified mechanism of electrophilic chlorination by N-Cl reagents.

Concluding Remarks

This compound, and its well-studied analog DCDMH, present themselves as highly effective and selective reagents for chlorination reactions. Their performance in α-chlorination of ketones and dichlorination of alkenes is comparable, and in some cases, potentially superior to established reagents like NCS and TCCA, particularly concerning reaction conditions and yields. As solid, stable, and easy-to-handle compounds, they offer a safer alternative to gaseous chlorine. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers looking to explore and validate this promising synthetic method in their own laboratories. Further research into the specific applications and reaction scope of this compound is warranted to fully unlock its potential in modern organic synthesis.

References

Quantitative Analysis of 1,3-Dichloro-5-ethyl-5-methylhydantoin in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of three common analytical methods for the quantitative determination of 1,3-Dichloro-5-ethyl-5-methylhydantoin (DCEHMH) in reaction mixtures: High-Performance Liquid Chromatography (HPLC), Iodometric Titration, and Gas Chromatography (GC).

Method Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, Iodometric Titration, and GC for the analysis of DCEHMH.

FeatureHigh-Performance Liquid Chromatography (HPLC)Iodometric TitrationGas Chromatography (GC)
Principle Separation based on partitioning between a stationary phase and a mobile phase.Redox titration based on the oxidation of iodide by the active chlorine of DCEHMH.Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.
Specificity High (can separate DCEHMH from its precursors and degradation products).Moderate (measures total active chlorine content, not specific to DCEHMH if other oxidizing agents are present).High (can separate DCEHMH from other volatile components in the reaction mixture).
Sensitivity High (typically in the µg/mL to ng/mL range).Moderate (typically in the mg/mL range).Very High (can detect compounds at low levels, often in the pg to ng range).
Sample Throughput Moderate to High (with autosamplers).High (can be performed relatively quickly).Moderate (sample preparation and run times can be longer).
Instrumentation HPLC system with a suitable detector (e.g., UV, MS).Standard laboratory glassware (burette, flask) and reagents.GC system with a suitable detector (e.g., FID, ECD, MS).
Primary Application Purity assessment, stability studies, and quantification of DCEHMH in complex mixtures.Determination of the total active chlorine content, useful for monitoring the overall reaction progress.Analysis of volatile impurities and quantification of DCEHMH, especially when coupled with a mass spectrometer.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is a reliable technique for the specific quantification of DCEHMH.[1][2][3]

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.

Chromatographic Conditions:

  • Column: A C18 or Newcrom R1 column is often suitable.[1][2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, with the addition of an acid like phosphoric acid or formic acid, is commonly used.[1][2][3] The exact ratio should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

  • Detection: UV detection at a wavelength where DCEHMH has significant absorbance or by MS for higher specificity and sensitivity.[3]

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of DCEHMH of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of DCEHMH in the sample from the calibration curve. A similar HPLC method has been successfully used for the analysis of other hydantoin (B18101) derivatives.[4]

Iodometric Titration

This method is a classic and cost-effective way to determine the total active chlorine content, which is directly proportional to the amount of DCEHMH.[5][6][7]

Reagents:

  • Potassium iodide (KI), 10% solution

  • Glacial acetic acid or sulfuric acid

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)

  • Starch indicator solution

Procedure:

  • Sample Preparation: Accurately weigh a portion of the reaction mixture and dissolve it in a suitable solvent that does not react with the components.

  • Reaction: In a flask, add an excess of 10% potassium iodide solution to the sample solution.[7] Acidify the mixture with glacial acetic acid or sulfuric acid. The active chlorine from DCEHMH will oxidize the iodide to iodine, resulting in a brown-colored solution.[6] ClO⁻ + 2I⁻ + 2H⁺ → Cl⁻ + I₂ + H₂O

  • Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution until the brown color fades to a pale yellow.[6] I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • Endpoint Determination: Add a few drops of starch indicator. The solution will turn dark blue. Continue the titration with sodium thiosulfate until the blue color disappears. This is the endpoint.[7]

  • Calculation: Calculate the percentage of available chlorine and subsequently the concentration of DCEHMH based on the volume of sodium thiosulfate used. This method is widely used for determining the active chlorine content in various N-halamine compounds.[8][9][10]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds and can be used for the quantification of DCEHMH, particularly when high sensitivity is required.[11]

Instrumentation:

  • GC system with a suitable capillary column, an injector, and a detector such as a Flame Ionization Detector (FID), Electron Capture Detector (ECD), or a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is generally suitable for organochlorine compounds.[11]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: Set to ensure complete volatilization of the sample without degradation.

  • Oven Temperature Program: A temperature program is often used to achieve good separation of components with different boiling points.[11] An example could be starting at a lower temperature and ramping up to a higher temperature.

  • Detector: An ECD is highly sensitive to halogenated compounds. A MS provides both quantification and structural information.[11]

Procedure:

  • Standard Preparation: Prepare a stock solution of DCEHMH in a volatile organic solvent (e.g., methanol (B129727), acetone). Prepare a series of calibration standards by dilution.

  • Sample Preparation: The reaction mixture may require extraction of DCEHMH into a suitable organic solvent. Direct injection of aqueous samples can be problematic but can be addressed by using a solvent like methanol to improve sample introduction.[12] A known amount of an internal standard can be added to both standards and samples for improved accuracy.

  • Analysis: Inject the standards and samples into the GC system.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of DCEHMH to the internal standard against the concentration of the standards. Determine the concentration of DCEHMH in the sample from this curve. GC-MS methods have been successfully developed for other hydantoin derivatives.[13]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

experimental_workflow cluster_hplc HPLC Workflow cluster_titration Iodometric Titration Workflow cluster_gc GC Workflow hplc_prep Sample & Standard Preparation hplc_inj Injection into HPLC System hplc_prep->hplc_inj hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det Detection (UV/MS) hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant tit_prep Sample Preparation tit_react Reaction with KI & Acid tit_prep->tit_react tit_titrate Titration with Na₂S₂O₃ tit_react->tit_titrate tit_end Endpoint Detection (Starch Indicator) tit_titrate->tit_end tit_calc Calculation tit_end->tit_calc gc_prep Sample & Standard Preparation (Extraction) gc_inj Injection into GC System gc_prep->gc_inj gc_sep Chromatographic Separation gc_inj->gc_sep gc_det Detection (FID/ECD/MS) gc_sep->gc_det gc_quant Quantification gc_det->gc_quant

Caption: Experimental workflows for HPLC, Iodometric Titration, and GC analysis.

decision_tree start Start: Need to quantify DCEHMH in reaction mixture q1 Is specific quantification of DCEHMH required (vs. total active chlorine)? start->q1 q2 Is high sensitivity (sub-µg/mL) required? q1->q2 Yes titration Use Iodometric Titration q1->titration No q3 Are volatile impurities also of interest? q2->q3 Yes hplc Use HPLC q2->hplc No q3->hplc No gc Use GC or GC-MS q3->gc Yes

Caption: Decision tree for selecting an analytical method.

References

Spectroscopic methods for confirming the identity of 1,3-Dichloro-5-ethyl-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Confirmation of 1,3-Dichloro-5-ethyl-5-methylhydantoin: A Comparative Guide

This guide provides a comparative analysis of spectroscopic methods for confirming the identity of this compound (DCEHMH). Due to the limited availability of direct experimental data for DCEHMH in publicly accessible literature, this guide leverages data from the closely related analogue, 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH), and other alternative N-halamine disinfectants to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. For N-halamine compounds like this compound, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide unique fingerprints that confirm the molecular structure and purity. The transformation from a hydantoin (B18101) precursor to its N-chlorinated form can be readily monitored and confirmed using these techniques.[1][2]

Comparative Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for DCEHMH, with a direct comparison to its close analogue DCDMH and other alternative disinfecting agents.

Table 1: Comparative Spectroscopic Data

Spectroscopic Method This compound (DCEHMH) 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) Sodium Dichloroisocyanurate (NaDCC)
¹H NMR (ppm) Expected: Quartet ~2.0 ppm (CH₂), Triplet ~1.0 ppm (CH₃ of ethyl), Singlet ~1.5 ppm (CH₃)Singlet ~1.6 ppm (two CH₃ groups)[3][4]Singlet ~1.7 ppm (two CH₃ groups)Not applicable (no C-H bonds)
¹³C NMR (ppm) Expected: C=O (~170-175), C5 (~65-70), CH₂ (~30-35), CH₃ of ethyl (~8-12), CH₃ (~20-25)C=O (~172), C5 (~67), CH₃ (~24)C=O (~171), C5 (~68), CH₃ (~25)C=O (~150)
Mass Spectrometry (m/z) Molecular Ion [M]⁺: Expected at m/z 210, 212, 214 (isotopic pattern for 2 Cl)Molecular Ion [M]⁺: Observed at m/z 196, 198, 200 (isotopic pattern for 2 Cl)[5][6]Molecular Ion [M]⁺: Observed at m/z 240, 242, 244 (isotopic pattern for Br and Cl)Molecular Ion [M-Na]⁻: Observed at m/z 196, 198, 200 (isotopic pattern for 2 Cl)
IR Spectroscopy (cm⁻¹) Expected: C=O stretch (~1750-1780, ~1700-1720), N-Cl stretch (~700-800)C=O stretch (~1770, ~1715), N-Cl stretch (~750)[7][8]C=O stretch (~1760, ~1700), N-Br/N-Cl stretchesC=O stretch (~1730), N-Cl stretch
UV-Vis Spectroscopy (λmax, nm) Expected: ~280 nm (n→σ* transition of N-Cl bond), ~240 nm (hydantoin ring)[1]~280 nm (n→σ* transition of N-Cl bond), ~240 nm (hydantoin ring)[1]Similar absorptions expected for N-halogen bonds.Absorption maxima are characteristic for the triazinetrione ring system.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on standard analytical practices and can be adapted for the specific instrumentation available in the laboratory.

Table 2: Experimental Protocols for Spectroscopic Analysis

Experiment Methodology
¹H and ¹³C NMR Spectroscopy Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Instrumentation: A 400 MHz or higher field NMR spectrometer. ¹H NMR Parameters: Acquire spectra with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. ¹³C NMR Parameters: Acquire proton-decoupled spectra with a spectral width of ~250 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans. Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (Electron Impact - EI) Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) via direct infusion or through a GC inlet. Instrumentation: A mass spectrometer with an EI ionization source. Parameters: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 50-300. Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for chlorine-containing compounds.
Infrared (IR) Spectroscopy Sample Preparation: For solid samples, use the KBr pellet method (mix ~1 mg of sample with ~100 mg of dry KBr and press into a transparent disk) or Attenuated Total Reflectance (ATR) by placing the solid directly on the ATR crystal. Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer. Parameters: Collect spectra over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. Data Analysis: Identify characteristic absorption bands for functional groups (C=O, N-Cl, C-H, etc.).
UV-Visible Spectroscopy Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, water) to an absorbance of ~1 AU.[1] Instrumentation: A dual-beam UV-Vis spectrophotometer. Parameters: Scan the wavelength range from 200-400 nm.[1] Use a matched cuvette containing the pure solvent as a reference. Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the molar absorptivity. The presence of a peak around 280 nm is indicative of the N-Cl bond.[1]

Logical Workflow for Spectroscopic Confirmation

The following diagram illustrates a logical workflow for confirming the identity of this compound using a combination of spectroscopic methods.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation start Sample of Suspected DCEHMH uv_vis UV-Vis Spectroscopy start->uv_vis Check for N-Cl bond (~280 nm) ir IR Spectroscopy start->ir Check for C=O and N-Cl functional groups nmr NMR Spectroscopy (¹H and ¹³C) uv_vis->nmr ir->nmr ms Mass Spectrometry nmr->ms Confirm connectivity and carbon backbone confirmation Identity Confirmed: This compound ms->confirmation Confirm molecular weight and isotopic pattern

Caption: Workflow for the spectroscopic confirmation of DCEHMH.

Comparison with Alternatives

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH): As the closest structural analogue, DCDMH provides the most direct comparison. The primary differences in their spectra will arise from the substitution at the C5 position of the hydantoin ring. In the ¹H NMR of DCEHMH, the presence of an ethyl group will be clearly indicated by a characteristic quartet and triplet signal, which are absent in the spectrum of DCDMH that shows only a singlet for the two methyl groups.[3][4] Similarly, the ¹³C NMR will show additional signals for the ethyl group. The mass spectra will differ by 14 mass units, corresponding to the difference between an ethyl and a methyl group.

  • 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH): This alternative introduces a bromine atom, which has a distinct isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).[9][10] This will be most apparent in the mass spectrum, leading to a more complex isotopic cluster for the molecular ion compared to the dichlorinated compounds.

  • Sodium Dichloroisocyanurate (NaDCC): This compound differs significantly in its core structure, having a triazine ring instead of a hydantoin ring.[11] This leads to markedly different IR and NMR spectra. For instance, NaDCC lacks the C-H signals present in the NMR spectra of the hydantoin-based compounds. Its identity is often confirmed by IR spectroscopy and by measuring its available chlorine content through titration.[11][12]

Conclusion

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the identity of this compound. While direct spectral data for DCEHMH is not widely published, a comparative analysis with its close analogue, DCDMH, and other related N-halamine compounds provides a robust framework for its characterization. The combination of NMR for detailed structural connectivity, mass spectrometry for molecular weight and elemental composition, and IR and UV-Vis spectroscopy for functional group identification allows for a comprehensive and definitive structural assignment.

References

Comparative study of reaction kinetics of different N-chloro compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reaction Kinetics of N-Chloro Compounds

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of N-chloro compounds is paramount for their application as versatile reagents in organic synthesis and as potent antimicrobial agents. This guide provides a comparative analysis of the reactivity of various N-chloro compounds, supported by experimental data and detailed methodologies.

Introduction to N-Chloro Compounds

N-chloro compounds, characterized by the presence of a nitrogen-chlorine (N-Cl) bond, are a class of potent oxidizing and chlorinating agents. Their reactivity is influenced by the electronic and steric environment around the N-Cl bond. This guide focuses on a comparative study of the reaction kinetics of prominent N-chloro compounds such as N-chlorosuccinimide (NCS), N-chlorotaurine (NCT), and various chloramines. These compounds are widely utilized in diverse applications, from disinfection to the synthesis of pharmaceutical intermediates.[1]

Comparative Kinetic Data

The reactivity of N-chloro compounds varies significantly depending on their structure and the reaction conditions. The following table summarizes key kinetic parameters for the reactions of different N-chloro compounds with various substrates.

N-Chloro CompoundSubstrateReaction TypeSecond-Order Rate Constant (k)Reaction ConditionsReference
N-Chlorosuccinimide (NCS) 2,2,2-trifluoroethylamineN-Chlorination0.08 M⁻¹s⁻¹25 °C, Ionic Strength 0.5 M[2][3]
BenzylamineN-Chlorination6.05 x 10⁷ M⁻¹s⁻¹25 °C, Ionic Strength 0.5 M[2][3]
ThiophenolsChlorinationk_SH ≈ 5.0 M⁻¹s⁻¹ (for subsequent step)Dichloromethane, 25 °C[4]
Benzyl Phenyl EthersOxidation-Aqueous acetic acid, HCl[5]
Monochloramine (NH₂Cl) Hydrogen PeroxideOxidation~10⁻² M⁻¹s⁻¹Room Temperature[6]
NitriteOxidation-pH dependent[7]
Dichloramine (NHCl₂) Hydrogen PeroxideOxidation~10⁻⁵ M⁻¹s⁻¹Room Temperature[6]
N-Chlorotaurine (NCT) -DecompositionFirst-order kineticsVaries with storage conditions[8]
N-Chloronicotinamide Various α-amino acidsOxidation-Acidic medium[9]
N-Chlorosaccharin Valine, Leucine, PhenylalanineOxidation-Acidic medium[9]

Factors Influencing Reactivity

The reaction kinetics of N-chloro compounds are governed by several factors, including the molecular structure of the N-chloro compound itself, the nature of the substrate, the solvent, and the pH of the medium.

Reactivity Reactivity of N-Chloro Compounds Structure Molecular Structure (N-Chloro Compound) Reactivity->Structure Substrate Substrate Nature Reactivity->Substrate Solvent Solvent Polarity Reactivity->Solvent pH pH of Medium Reactivity->pH EWG Electron-withdrawing groups (e.g., -C(O)R, -SO₂R) Structure->EWG Increases Reactivity EDG Electron-donating groups (e.g., alkyl groups) Structure->EDG Decreases Reactivity Steric Steric Hindrance Structure->Steric Decreases Reactivity Nucleophilicity Nucleophilicity Substrate->Nucleophilicity pKa pKa Substrate->pKa

Caption: Factors influencing the reaction kinetics of N-chloro compounds.

Experimental Protocols

Accurate determination of reaction kinetics relies on precise experimental methodologies. Below are protocols for commonly employed techniques in studying N-chloro compound reactions.

Stopped-Flow UV-Vis Spectrophotometry

This technique is ideal for studying fast reactions that occur on a millisecond to second timescale.[6][10]

  • Principle: Solutions of the N-chloro compound and the substrate are rapidly mixed, and the change in absorbance at a specific wavelength is monitored over time. This is particularly useful if a reactant or product has a distinct chromophore.[10]

  • Apparatus: Stopped-flow spectrophotometer.

  • Procedure:

    • Prepare stock solutions of the N-chloro compound and the substrate in a suitable buffer.

    • Load the reactant solutions into separate syringes of the stopped-flow instrument.

    • Initiate the reaction by rapidly injecting the solutions into a mixing chamber, which then flows into an observation cell.

    • Monitor the change in absorbance at a pre-determined wavelength corresponding to the appearance or disappearance of a specific species.

    • The kinetic data is typically collected under pseudo-first-order conditions, with one reactant in large excess.

  • Data Analysis: The rate constants are determined by fitting the absorbance versus time data to the appropriate integrated rate law.[9]

In Situ ¹H NMR Spectroscopy

This method allows for the real-time monitoring of changes in the concentration of multiple species in the reaction mixture.[4]

  • Principle: The progress of the reaction is followed by acquiring ¹H NMR spectra at different time intervals. The concentration of each species is proportional to the integral of its characteristic signal.

  • Apparatus: NMR spectrometer.

  • Procedure:

    • Prepare the reaction mixture in an NMR tube, typically using a deuterated solvent.

    • Initiate the reaction by adding the final reactant to the NMR tube.

    • Immediately place the tube in the NMR spectrometer and begin acquiring spectra at regular intervals.

  • Data Analysis: The concentration of reactants and products at each time point is determined by integrating the respective NMR signals. This data is then used to determine the reaction order and rate constants.

Iodometric Titration

A classical and reliable method for determining the concentration of oxidizing agents like N-chloro compounds.[5]

  • Principle: The N-chloro compound reacts with an excess of iodide ions (I⁻) in an acidic solution to liberate iodine (I₂). The amount of liberated iodine is then determined by titration with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator.

  • Procedure for Kinetic Study:

    • Initiate the reaction between the N-chloro compound and the substrate in a reaction vessel.

    • At specific time intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction in the aliquot, for example, by adding it to an acidic solution of potassium iodide. This stops the primary reaction and initiates the reaction with iodide.

    • Titrate the liberated iodine with a standardized sodium thiosulfate solution until the blue color of the starch-iodine complex disappears.

  • Data Analysis: The concentration of the N-chloro compound at each time point is calculated from the volume of titrant used. This concentration versus time data is then used to determine the kinetic parameters.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for a kinetic study of an N-chloro compound reaction.

start Start: Define Reaction System prep Prepare Reactant Solutions (N-Chloro Compound & Substrate) start->prep initiate Initiate Reaction (e.g., Rapid Mixing) prep->initiate monitor Monitor Reaction Progress initiate->monitor uv_vis Stopped-Flow UV-Vis monitor->uv_vis Fast Reactions nmr In Situ NMR monitor->nmr Complex Mixtures titration Quench & Titrate monitor->titration Slower Reactions data_acq Acquire Time-Course Data (e.g., Absorbance, Concentration) uv_vis->data_acq nmr->data_acq titration->data_acq analysis Kinetic Analysis data_acq->analysis rate_law Determine Rate Law & Rate Constants analysis->rate_law mechanism Propose Reaction Mechanism rate_law->mechanism end End: Conclude Study mechanism->end

Caption: General experimental workflow for studying N-chloro compound kinetics.

Conclusion

This comparative guide highlights the diverse reactivity of N-chloro compounds and provides a framework for their kinetic analysis. The choice of N-chloro compound for a specific application should be guided by its reactivity profile, which is influenced by its molecular structure and the reaction environment. The experimental protocols detailed herein offer robust methods for quantifying the kinetics of these important chemical entities, enabling further advancements in their application in synthesis and medicine. While direct kinetic data for some newer compounds may be limited, a comparative analysis of related structures can provide valuable predictive insights into their potential reactivity.[9]

References

Assessing the Stereoselectivity of Reactions with Chiral N-Chlorohydantoins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and highly selective methods for the asymmetric installation of chlorine atoms is a significant endeavor in modern synthetic chemistry, driven by the prevalence of chiral chloro-compounds in pharmaceuticals and natural products. Chiral N-chlorohydantoins have emerged as promising reagents in this context, offering a potential avenue for direct transfer of chirality along with the chlorine atom. This guide provides an objective comparison of the performance of various chiral and achiral N-chlorohydantoins in stereoselective reactions, with a primary focus on the well-documented asymmetric chlorolactonization of alkenoic acids. The information presented herein is supported by experimental data to aid researchers in the selection of appropriate reagents and conditions for their synthetic challenges.

Performance in Asymmetric Chlorolactonization

The asymmetric chlorolactonization of 4-substituted 4-pentenoic acids serves as a valuable benchmark for assessing the stereoselectivity of chiral N-chlorohydantoins. In a key study, the performance of various N-chlorohydantoins was evaluated in a reaction catalyzed by the cinchona alkaloid derivative (DHQD)₂PHAL.[1] The results clearly demonstrate the influence of the hydantoin (B18101) substitution on both the yield and the enantiomeric excess (e.e.) of the resulting chlorolactone.

Data Presentation: Comparison of N-Chlorohydantoins

The following tables summarize the quantitative data for the asymmetric chlorolactonization of 4-phenyl-4-pentenoic acid.

Table 1: Performance of Achiral N-Chlorinated Hydantoins and Other Chlorinating Agents

EntryChlorinating AgentYield (%)e.e. (%)
11,3-dichloro-5,5-dimethylhydantoin8185
21,3-dichloro-5-methyl-5-phenylhydantoin8586
31-chloro-5,5-dimethylhydantoin0-
4N-chlorosuccinimide (NCS)<5-
5Trichloroisocyanuric acid (TCCA)8970

Data sourced from a 2011 study by Snyder and colleagues.[1]

Table 2: Matched and Mismatched Interactions with Chiral N-Chlorohydantoins

EntryChiral N-ChlorohydantoinCatalystYield (%)e.e. (%)
1(S)-1-chloro-3-(isopropyl)-5,5-dimethylhydantoin(DHQD)₂PHAL7883
2(R)-1-chloro-3-(isopropyl)-5,5-dimethylhydantoin(DHQD)₂PHAL4469
3(S)-1-chloro-3-(benzyl)-5,5-dimethylhydantoin(DHQD)₂PHAL7580
4(R)-1-chloro-3-(benzyl)-5,5-dimethylhydantoin(DHQD)₂PHAL6075

Data sourced from a 2011 study by Snyder and colleagues, demonstrating the influence of the chirality of the N-chlorohydantoin on the reaction outcome.[1]

The data reveals that 1,3-dichloro-5,5-disubstituted hydantoins are effective chlorinating agents for this transformation, affording high yields and good enantioselectivities (Table 1, entries 1 and 2). Notably, the monochlorinated hydantoin was unreactive, highlighting the role of the second chlorine atom in activating the reagent. The use of chiral N-chlorohydantoins (Table 2) demonstrates a clear matched/mismatched effect with the chiral catalyst, where the (S)-enantiomer of the hydantoin generally provides higher yield and enantioselectivity in combination with (DHQD)₂PHAL.[1] This suggests a cooperative interaction between the chiral reagent and the chiral catalyst in the transition state.

Experimental Protocols

General Procedure for Asymmetric Chlorolactonization

The following is a representative experimental protocol for the asymmetric chlorolactonization of 4-phenyl-4-pentenoic acid as described in the literature.[1]

Materials:

  • 4-phenyl-4-pentenoic acid

  • (DHQD)₂PHAL (catalyst)

  • N-chlorohydantoin reagent

  • Toluene (B28343) (anhydrous)

  • Hexanes (anhydrous)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried round-bottom flask charged with a stir bar and 4 Å molecular sieves is added 4-phenyl-4-pentenoic acid (1.0 equiv) and (DHQD)₂PHAL (0.1 equiv).

  • The flask is sealed and purged with argon. Anhydrous toluene and hexanes are added via syringe.

  • The resulting mixture is cooled to the desired temperature (e.g., -40 °C).

  • The N-chlorohydantoin (1.2 equiv) is added in one portion under a positive pressure of argon.

  • The reaction is stirred at this temperature and monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired chlorolactone.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Synthesis of Chiral N-Chlorohydantoins

Chiral N-chlorohydantoins can be synthesized from the corresponding chiral hydantoins. A general two-step procedure is outlined below, based on literature methods.[1]

Step 1: Synthesis of Chiral Hydantoins Chiral hydantoins can be prepared from the corresponding α-amino acids via various established methods, such as the reaction with phosgene (B1210022) or its equivalents followed by cyclization.

Step 2: N-Chlorination

  • The chiral hydantoin (1.0 equiv) is dissolved in an appropriate solvent (e.g., CH₂Cl₂).

  • A chlorinating agent such as trichloroisocyanuric acid (TCCA) (0.4 equiv) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is filtered, and the filtrate is concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield the pure chiral N-chlorohydantoin.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Asymmetric Chlorolactonization cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis start Combine Substrate and Catalyst solvents Add Anhydrous Solvents start->solvents cool Cool to Reaction Temperature solvents->cool add_reagent Add N-Chlorohydantoin cool->add_reagent stir Stir and Monitor add_reagent->stir quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify analyze Determine Yield and e.e. purify->analyze

Caption: Workflow for the asymmetric chlorolactonization.

logical_relationship Factors Influencing Stereoselectivity cluster_interactions Key Interactions reagent Chiral N-Chlorohydantoin matched_mismatched Matched/Mismatched Interactions reagent->matched_mismatched catalyst Chiral Catalyst ((DHQD)₂PHAL) catalyst->matched_mismatched substrate Alkene Substrate outcome Stereochemical Outcome (Yield and e.e.) substrate->outcome matched_mismatched->outcome

Caption: Relationship between reagents and stereochemical outcome.

Other Potential Applications and Future Outlook

While the asymmetric chlorolactonization provides a clear and well-documented case for the assessment of chiral N-chlorohydantoins, their application in other stereoselective transformations is less explored. The current body of literature does not provide extensive comparative data for these reagents in reactions such as the enantioselective chlorination of β-keto esters, electron-rich arenes, or sulfides. In these areas, the predominant strategy remains the use of achiral chlorinating agents, such as N-chlorosuccinimide (NCS), in conjunction with a chiral catalyst.

The development and screening of novel, highly effective chiral N-chlorohydantoins could open new avenues for asymmetric synthesis. Future research could focus on:

  • Broadening the Substrate Scope: Investigating the performance of existing and new chiral N-chlorohydantoins in the chlorination of a wider range of substrates.

  • Catalyst-Free Systems: Exploring the potential for highly stereoselective reactions that rely solely on the chirality of the N-chlorohydantoin, thus simplifying the reaction system.

  • Mechanistic Studies: A deeper understanding of the mechanism of chlorine transfer and the nature of the interactions in the transition state will be crucial for the rational design of more effective reagents.

References

A Comparative Performance Analysis of 1,3-Dichloro-5-ethyl-5-methylhydantoin and Other Leading Chlorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Chlorinating Agent for Synthetic Applications.

In the realm of synthetic chemistry, the targeted introduction of chlorine atoms into organic molecules is a cornerstone transformation. The choice of chlorinating agent is critical, influencing reaction efficiency, selectivity, and overall process safety. This guide provides a comprehensive performance benchmark of 1,3-Dichloro-5-ethyl-5-methylhydantoin against three widely used alternatives: N-Chlorosuccinimide (NCS), Trichloroisocyanuric acid (TCCA), and Sodium hypochlorite (B82951) (NaOCl).

For the purpose of this comparison, the performance of this compound is considered analogous to its close structural relative, 1,3-Dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), for which more extensive experimental data is publicly available. This assumption is based on the minor structural difference which is not expected to significantly alter the chlorinating properties.

Performance Comparison at a Glance

The selection of a chlorinating agent is dictated by the specific requirements of the chemical transformation, including the nature of the substrate, desired selectivity, and reaction scale. The following table summarizes the key performance characteristics of the four agents.

FeatureThis compound (assumed similar to DCDMH)N-Chlorosuccinimide (NCS)Trichloroisocyanuric acid (TCCA)Sodium hypochlorite (NaOCl)
Physical Form White crystalline solidWhite crystalline solidWhite crystalline solidAqueous solution
Active Chlorine ~66%~53%~90%Varies (typically 5-15%)
Reactivity Moderate to highMild to moderateHighModerate, pH-dependent
Solubility Soluble in many organic solventsSoluble in many organic solventsSoluble in many organic solventsSoluble in water
Byproducts 5-ethyl-5-methylhydantoinSuccinimideCyanuric acidSodium chloride, water
Handling Stable solid, easy to handleStable solid, easy to handleStable solid, easy to handleCorrosive liquid, can release chlorine gas
Cost ModerateModerateLow (high atom economy)Low

Quantitative Performance Data: A Substrate-Specific Analysis

To provide a clearer picture of the relative performance, this section presents experimental data for the chlorination of three common substrate classes: ketones, phenols, and alkenes.

α-Chlorination of Acetophenone (B1666503)

The α-chlorination of ketones is a fundamental transformation in organic synthesis. The table below compares the efficacy of the different chlorinating agents in the chlorination of acetophenone.

Chlorinating AgentReaction ConditionsReaction TimeYield of α-chloroacetophenoneReference
DCDMH p-Toluenesulfonic acid, Methanol, 30-35°CNot SpecifiedHigh
NCS 5 mol% acetophenone, CCl4, UV light24 h12% benzylic chloride
TCCA BF3-etherate, excess ketoneNot SpecifiedModerate to high[1]
NaOCl NaOH, Water, 70°C20 minBenzoic acid (via haloform)[2]
Electrophilic Chlorination of Phenol

The chlorination of phenols is a classic example of electrophilic aromatic substitution. The regioselectivity (ortho vs. para) is a key consideration.

Chlorinating AgentReaction ConditionsRegioselectivity (ortho:para)YieldReference
DCDMH Not specifiedNot specifiedNot specified
NCS Thiourea catalyst, CDCl3Catalyst dependent (up to 10:1 or 1:20)Not specified[3]
TCCA 50% H2SO4, 65-80°CMainly paraLower than other arenes[1]
NaOCl Aqueous, pH dependent0.64 at pH 4.0 to 4.3 at pH 10.0Not specified[4]
Chlorination of Styrene

The addition of chlorine to alkenes can result in dichlorination or the formation of chlorohydrins, depending on the reaction conditions.

Chlorinating AgentReaction ConditionsMajor Product(s)YieldReference
DCDMH ZnCl2Vicinal dichlorideNot specified[3]
NCS WaterChlorohydrinUp to 82%[5]
TCCA Not specifiedNot specifiedNot specified
NaOCl Not specifiedStyrene oxide, other oxidation productsNot specified[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the chlorination of acetophenone.

Protocol 1: α-Chlorination of Acetophenone using DCDMH
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone (1.0 eq) in methanol.

  • Reagent Addition: Add p-toluenesulfonic acid (catalytic amount) followed by 1,3-dichloro-5,5-dimethylhydantoin (0.5 eq).

  • Reaction Execution: Stir the reaction mixture at 30-35°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[7]

Protocol 2: α-Chlorination of Acetophenone using NCS
  • Reaction Setup: To a solution of acetophenone (1.0 eq) in carbon tetrachloride, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of acetophenone (5 mol%).

  • Reaction Execution: Irradiate the mixture with a UV lamp at room temperature for 24 hours.

  • Work-up and Purification: After the reaction, filter the mixture to remove succinimide. The filtrate is then concentrated and the residue purified by chromatography to yield the chlorinated product.[5]

Protocol 3: Oxidation of Acetophenone using Sodium Hypochlorite (Haloform Reaction)
  • Reaction Setup: In a round-bottom flask with a stir bar, add acetophenone (1.0 g) and commercial bleach (5% NaOCl, 40 mL).

  • Reagent Addition: While stirring at room temperature, add 10% sodium hydroxide (B78521) solution (2.5 mL).

  • Reaction Execution: Heat the mixture in a water bath at 70°C for 20 minutes with stirring.

  • Work-up: Cool the reaction to room temperature and add acetone (B3395972) to quench any remaining NaOCl. Acidify the solution with concentrated HCl to precipitate the benzoic acid product.

  • Purification: Collect the precipitate by filtration and recrystallize from hot water.[2]

Visualizing Reaction Workflows and Decision Making

General Experimental Workflow for Chlorination

The following diagram illustrates a typical workflow for a laboratory-scale chlorination reaction.

G General Chlorination Workflow A Reaction Setup (Substrate, Solvent) B Chlorinating Agent Addition A->B C Reaction Monitoring (TLC, GC, etc.) B->C D Reaction Quenching C->D E Work-up (Extraction, Washing) D->E F Purification (Chromatography, Recrystallization) E->F G Product Characterization (NMR, MS, etc.) F->G

A typical laboratory workflow for a chlorination reaction.
Selecting the Appropriate Chlorinating Agent

The choice of a chlorinating agent is a critical decision in synthesis design. The following decision tree provides a simplified guide for selecting an appropriate agent based on key reaction parameters.

G Chlorinating Agent Selection Guide A Substrate Type? B Activated Arene/ Phenol A->B Aromatic C Ketone (α-position) A->C Carbonyl D Alkene A->D Unsaturated E Mild Conditions Required? B->E F High Atom Economy Important? C->F G Aqueous Reaction? D->G H NCS E->H Yes I TCCA / DCDMH E->I No K DCDMH / TCCA F->K Yes L NCS F->L No M DCDMH / NCS G->M No N NaOCl (with care) G->N Yes J NaOCl

A decision tree to guide the selection of a chlorinating agent.

Safety and Handling Considerations

All chlorinating agents should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • This compound (and DCDMH): Stable solids, but are oxidizing agents and can be corrosive. Avoid contact with skin and eyes.

  • N-Chlorosuccinimide (NCS): Stable solid, but can be irritating to the skin, eyes, and respiratory system.

  • Trichloroisocyanuric acid (TCCA): A strong oxidizing agent. Contact with water releases chlorine gas. It is stable when dry but can decompose upon heating.

  • Sodium hypochlorite (NaOCl): A corrosive liquid. Mixing with acids will liberate toxic chlorine gas. Solutions are unstable and degrade over time.[8]

Conclusion

The selection of an optimal chlorinating agent is a multifaceted decision that requires careful consideration of the substrate, desired outcome, and practical aspects such as cost and safety.

  • This compound (and its analog DCDMH) emerges as a versatile and effective reagent, particularly for the α-chlorination of ketones, offering a good balance of reactivity and ease of handling.

  • N-Chlorosuccinimide (NCS) is a milder alternative, often favored for reactions requiring higher selectivity and for substrates sensitive to harsh conditions.

  • Trichloroisocyanuric acid (TCCA) stands out for its high chlorine content and atom economy, making it a cost-effective and "greener" option for large-scale applications.[1]

  • Sodium hypochlorite (NaOCl) is an inexpensive and readily available option, particularly for aqueous-based chlorinations, but its reactivity can be less selective and pH-dependent.

Ultimately, the experimental data and protocols provided in this guide should serve as a valuable resource for researchers and professionals in making an informed decision for their specific synthetic challenges.

References

Safety Operating Guide

Proper Disposal of 1,3-Dichloro-5-ethyl-5-methylhydantoin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 1,3-Dichloro-5-ethyl-5-methylhydantoin, a compound recognized for its hazardous properties. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

This compound is classified as a strong oxidizer, harmful if swallowed, a cause of severe skin burns and eye damage, and very toxic to aquatic life.[1][2] Proper disposal is not merely a procedural formality but a critical step in the chemical lifecycle, demanding meticulous attention to detail.

Immediate Safety and Spill Response

In the event of a spill, immediate and decisive action is required to mitigate risks. The primary steps involve isolating the spill area, using appropriate personal protective equipment (PPE), and managing the spilled material safely.

Personal Protective Equipment (PPE): Before handling this compound, especially during disposal or spill cleanup, personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., neoprene, nitrile rubber).

  • Body Protection: A chemically resistant apron or lab coat.

  • Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is essential.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[3]

  • Containment: For solid spills, dampen the material with 60-70% ethanol (B145695) to minimize dust generation.[4]

  • Collection: Carefully collect the dampened material using absorbent paper and transfer it into a suitable, clearly labeled container for hazardous waste.[3][4]

  • Decontamination: Wash the spill area thoroughly with a soap and water solution.[4] Contaminated clothing should be removed immediately and laundered separately before reuse.[2][3]

Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. It is crucial to treat this chemical as a hazardous waste.

Step-by-Step Disposal Guide:

  • Waste Segregation: Do not mix this compound with other waste streams. Keep it in its original or a compatible, tightly sealed container.

  • Labeling: Clearly label the waste container with the chemical name and appropriate hazard symbols (e.g., "Oxidizer," "Corrosive," "Hazardous Waste").

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials, particularly combustibles.[2]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental management company. Provide them with the Safety Data Sheet (SDS) to ensure proper handling and treatment.

  • Documentation: Maintain a record of the disposal activities, including the date, quantity of waste, and the disposal company used.

Quantitative Hazard Data

For a quick assessment of the chemical's primary hazards, the following table summarizes key quantitative data.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Oxidizing SolidsCategory 1DangerH271: May cause fire or explosion; strong oxidizer
Acute Toxicity, OralCategory 4DangerH302: Harmful if swallowed
Skin CorrosionSub-category 1BDangerH314: Causes severe skin burns and eye damage
Skin SensitizationCategory 1DangerH317: May cause an allergic skin reaction
Acute Toxicity, InhalationCategory 3DangerH331: Toxic if inhaled
Acute Aquatic ToxicityCategory 1DangerH400: Very toxic to aquatic life

Data sourced from available Safety Data Sheets.[1][2]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and procedural steps from initial handling to final disposal.

A Chemical Handling & Use B Generation of Waste A->B C Is the container empty? B->C D Rinse container three times with a suitable solvent. C->D Yes G Segregate and store waste in a labeled, sealed container. C->G No E Collect rinsate as hazardous waste. D->E F Dispose of empty container as non-hazardous waste. D->F H Store in a designated hazardous waste area. E->H G->H I Arrange for collection by a licensed disposal company. H->I J Complete waste tracking documentation. I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1,3-Dichloro-5-ethyl-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,3-Dichloro-5-ethyl-5-methylhydantoin. Following these procedures is critical to ensure a safe laboratory environment.

Hazard Summary

This compound is a hazardous chemical with multiple risks. It is classified as a strong oxidizer, harmful if swallowed, and toxic if inhaled.[1][2] It can cause severe skin burns, eye damage, and may trigger an allergic skin reaction.[1][2] Additionally, this substance is very toxic to aquatic life.[1]

Hazard ClassificationDescription
Oxidizing Solid Category 1: May cause fire or explosion; strong oxidizer.[2]
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[1]
Acute Toxicity (Inhalation) Category 3: Toxic if inhaled.[1][2]
Skin Corrosion Sub-category 1B: Causes severe skin burns and eye damage.[1]
Skin Sensitization Category 1: May cause an allergic skin reaction.[1]
Aquatic Hazard (Acute) Category 1: Very toxic to aquatic life.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Body PartRequired PPESpecification
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields.[1] A face shield is recommended where splashing is a risk.[3]
Skin Chemical-Resistant Gloves & Lab CoatWear impervious, fire/flame resistant clothing or a lab coat.[1] Chemical impermeable or rubber gloves are required.[1][3]
Respiratory Full-Face RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this chemical in a well-ventilated area or outdoors.[1]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[3] Do not breathe in dust, fumes, or vapors.[1]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash your hands and any exposed skin thoroughly after handling.[1][3]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2] It should also be kept away from combustible materials.[2]

  • Mixing: Do not mix with anything other than water, and be aware that it can react with acids to liberate toxic gas.[3]

Storage:

  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][5]

  • Security: The storage area should be locked.[1]

  • Incompatibilities: Store separately from acids, bases, moisture, reducing agents, and combustible materials.[2][3]

Emergency Procedures: Spills and First Aid

Accidental Release Measures (Spills):

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the chemical from entering drains.

  • Cleanup:

    • For small spills, carefully collect the material. If a damp cloth or paper towel is used, rinse it thoroughly with a large amount of water before reuse or disposal, as concentrated bleach may cause a fire in contact with combustible materials.[3]

    • For large spills, carefully collect the material into a plastic container for disposal.[3]

    • Avoid generating dust during cleanup.

  • Decontamination: Wash the spill area after the material has been collected.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate emergency medical attention.[1]

  • Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected skin with plenty of soap and water.[6] If skin irritation or a rash occurs, get medical help.[1]

  • Eye Contact: Rinse cautiously with water for at least 15-20 minutes.[1][5] If present, remove contact lenses after the first 5 minutes and continue rinsing.[5] Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] Call a poison control center or doctor immediately for treatment advice.[5]

Disposal Plan

Dispose of this compound and any contaminated materials at an approved waste disposal facility.[1] Disposal must be in accordance with all applicable local, regional, national, and international regulations.[5] Do not allow the product to enter drains or waterways due to its high toxicity to aquatic life.

Experimental Protocols

There are no experimental protocols cited in this document. The information provided is based on safety data sheets and handling guidelines.

Visual Workflow: Chemical Spill Response

Workflow for Handling a this compound Spill spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill (Prevent entry into drains) ventilate->contain cleanup Clean up the Spill contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report

Caption: Logical workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.